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Core Science & Biosynthesis

Foundational

4-Amino-1-benzyl-1H-pyrazole-3-carboxamide chemical structure

An In-Depth Technical Guide to 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide: A Cornerstone Scaffold for Kinase Inhibitor Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract This technica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide: A Cornerstone Scaffold for Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, a pivotal building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed and validated synthesis protocol, and explore its critical application as a core scaffold in the development of potent kinase inhibitors targeting cancer. The narrative emphasizes the causal reasoning behind experimental choices and methodologies, offering field-proven insights for drug development professionals. A case study illustrates its synthetic progression towards advanced therapeutic agents, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) inhibitors. Furthermore, we examine the underlying biological mechanism of action of its derivatives—the regulation of the cell cycle—and provide robust protocols for quality control and characterization, ensuring a self-validating system for researchers.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile substitution patterns have made it the cornerstone of numerous approved drugs, from anti-inflammatory agents to blockbuster anticancer therapeutics.[3][4] Within this class, aminopyrazoles are particularly advantageous frameworks capable of forming crucial hydrogen bond interactions with enzyme and receptor targets.[5]

Specifically, the 4-amino-1H-pyrazole-3-carboxamide moiety has garnered significant attention as a bioisosteric replacement for purine scaffolds.[6] This core is instrumental in the design of a new generation of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3][5] Derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown exceptional potency against critical oncological targets like Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which are implicated in cell cycle progression and the pathogenesis of diseases like Acute Myeloid Leukemia (AML).[6][7] This guide focuses on the N-benzyl protected variant, a key intermediate that facilitates multi-step synthetic campaigns towards these next-generation therapeutics.

Physicochemical & Structural Characteristics

The benzyl group at the N1 position serves as a crucial protecting group and a lipophilic handle during synthesis, while the 4-amino and 3-carboxamide groups are the primary points for functionalization and interaction with biological targets.

Table 1: Physicochemical Properties of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide [8]

PropertyValue
CAS Number 1699305-93-5
Molecular Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow solid (typical)
Topological Polar Surface Area (TPSA) 86.93 Ų
logP (Computed) 0.6125
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthesis and Manufacturing: A Validated Protocol

The synthesis of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is a multi-step process that requires careful control of reagents and conditions to ensure high purity and yield. The following protocol is based on established chemical principles for pyrazole synthesis and functionalization.[9][10]

Synthesis Rationale and Workflow

The synthetic strategy involves three main stages:

  • Pyrazole Ring Formation: Construction of the core 3-amino-pyrazole-4-carboxylate ring from acyclic precursors. This is a classic cyclization reaction using hydrazine.

  • N-Benzylation: Selective alkylation of the pyrazole ring at the N1 position. The use of a base like sodium methoxide is critical for deprotonating the pyrazole nitrogen, activating it for nucleophilic attack on benzyl chloride.

  • Amidation: Conversion of the ethyl ester at position 3 to the primary carboxamide. This is typically achieved via aminolysis, often requiring elevated temperatures or catalysts.

The workflow below illustrates this logical progression from simple starting materials to the final, functionalized intermediate.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: N-Benzylation cluster_2 Stage 3: Amidation & Rearrangement A Acyclic Precursors (e.g., Cyanoacetate derivative) C Ethyl 3-Amino-1H-pyrazole-4-carboxylate A->C Cyclization B Hydrazine Hydrate B->C F Ethyl 3-Amino-1-benzyl-1H-pyrazole-4-carboxylate C->F Alkylation D Benzyl Chloride D->F E Sodium Methoxide (Base) E->F H 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (Final Product) F->H Aminolysis G Ammonia Source (e.g., NH4OH) G->H

Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol synthesizes the related intermediate Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate as described in patent literature, followed by a standard amidation step.[9]

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Dimethylformamide (DMF)

  • Sodium Methoxide (NaOMe)

  • Benzyl Chloride (BnCl)

  • Ammonium Hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Acetone

  • Water (deionized)

Protocol:

  • N-Benzylation Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge dimethylformamide (DMF, 10 volumes relative to starting pyrazole).

    • Add sodium methoxide (1.05 equivalents) to the DMF and stir until dissolved.

    • Add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equivalent) to the mixture.

    • Causality Insight: Sodium methoxide is a strong, non-nucleophilic base perfect for deprotonating the pyrazole NH proton without competing in the subsequent alkylation reaction. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Alkylation:

    • Slowly add benzyl chloride (1.02 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.

    • Raise the temperature of the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Insight: Refluxing provides the necessary activation energy for the reaction to proceed to completion. TLC monitoring is crucial to prevent the formation of impurities from over-reaction.

  • Workup and Isolation of Ester Intermediate:

    • After completion, cool the reaction mixture and concentrate it completely under reduced pressure to remove the DMF.

    • To the resulting residue, add water and stir. The product will likely be an oil or solid.

    • Extract the product into dichloromethane (DCM, 3x volumes). Separate the organic layer.

    • Distill the DCM under reduced pressure. To the residue, add a minimal amount of acetone to induce crystallization.

    • Filter the solid product, wash with cold acetone, and dry under vacuum at 50-55°C. This yields Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate.

  • Amidation to Final Product:

    • In a sealed pressure vessel, suspend the isolated ester intermediate in a solution of concentrated ammonium hydroxide.

    • Heat the vessel to 80-100°C and maintain pressure for 12-24 hours. Monitor by TLC or HPLC.

    • Causality Insight: This is a nucleophilic acyl substitution. The ester is converted to the more stable primary amide. A sealed vessel and heat are required to drive the reaction, which can be sluggish with the unreactive ammonia nucleophile. Note: This step is a standard transformation; conditions may need optimization.

    • Cool the reaction vessel, and collect the precipitated solid by filtration. Wash with cold water and dry under vacuum to yield the final product, 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide .

Application in Drug Discovery: A Case Study on Kinase Inhibitors

The 4-Aminopyrazole-3-Carboxamide Core as a Kinase Hinge-Binder

The true value of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is realized in its role as a precursor to highly selective kinase inhibitors. The core structure is a superb mimic of the adenine ring of ATP. The 4-amino group and the adjacent pyrazole nitrogen atom act as a bidentate hydrogen bond donor-acceptor pair, which anchors the molecule into the "hinge region" of the kinase ATP-binding pocket. This interaction is fundamental to achieving high-potency inhibition.

Synthetic Progression to a Potent FLT3/CDK Inhibitor

A prime example of its application is in the synthesis of compounds like FN-1501, a potent dual FLT3 and CDK inhibitor developed for AML.[6] While our title compound is benzyl-protected, a similar N-unsubstituted or alternatively substituted core undergoes a key transformation: a nucleophilic aromatic substitution or a Buchwald-Hartwig coupling reaction at the 4-amino position. This attaches the specificity-determining fragment, in this case, a pyrrolo[2,3-d]pyrimidine moiety.

G A 4-Amino-1-benzyl-1H- pyrazole-3-carboxamide (Core Intermediate) C Final Kinase Inhibitor (e.g., FN-1501 Analog) A->C Buchwald-Hartwig Coupling (Pd Catalyst, Base) B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Specificity Fragment) B->C

Caption: Synthetic transformation of the core scaffold into a final drug molecule.

This coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the modular assembly of complex molecules. The choice of catalyst (e.g., a palladium-based catalyst) and base is critical for achieving high yields and purity in this transformation. The final step would involve amidation of the 3-carboxamide with a desired amine to complete the synthesis of the final drug product.[6]

Mechanism of Action of Derived Inhibitors: The Cell Cycle Pathway

The derivatives of our title compound often target CDKs, particularly CDK4 and CDK6.[5][11] These kinases are master regulators of the cell cycle, specifically the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.

In a normal cell, growth factors stimulate the production of Cyclin D. This protein binds to and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the genes necessary for DNA synthesis, pushing the cell into the S phase.[5]

In cancer, this pathway is often hyperactive, leading to uncontrolled cell proliferation. CDK4/6 inhibitors synthesized from the 4-aminopyrazole-3-carboxamide scaffold act as competitive inhibitors of ATP. They occupy the ATP binding site on CDK4/6, preventing the phosphorylation of Rb. As a result, E2F remains sequestered, gene transcription is halted, and the cell cycle is arrested in the G1 phase, thereby stopping tumor growth.

G cluster_0 G1 Phase cluster_1 S Phase GF Growth Factors CyclinD Cyclin D Synthesis GF->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb_E2F Rb E2F CDK46->Rb_E2F Phosphorylates pRb pRb Rb_E2F->pRb E2F E2F Rb_E2F->E2F Releases Genes Gene Transcription E2F->Genes DNA_Synth DNA Synthesis Genes->DNA_Synth Inhibitor CDK4/6 Inhibitor (Pyrazole Derivative) Inhibitor->CDK46 INHIBITS

Caption: The G1-S cell cycle checkpoint and the inhibitory action of pyrazole-derived drugs.

Quality Control and Characterization: A Self-Validating Protocol

To ensure the integrity of any subsequent research, rigorous characterization of the synthesized 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is mandatory. This protocol serves as a validation system for the synthesis described in Section 3.

Objective: To confirm the identity, structure, and purity of the synthesized compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess purity.

    • Protocol: Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water). Use a C18 reverse-phase column. Employ a gradient elution method, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.

    • Expected Result: A single major peak with a purity of >95% as determined by UV detection (e.g., at 254 nm).

  • Mass Spectrometry (MS):

    • Purpose: To confirm molecular weight.

    • Protocol: Use Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A major ion corresponding to the protonated molecule [M+H]⁺ at m/z = 217.24.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure.

    • Protocol: Dissolve ~5-10 mg of the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected ¹H NMR Signals:

      • ~7.2-7.4 ppm: A multiplet corresponding to the 5 protons of the benzyl phenyl ring.

      • ~7.5-8.0 ppm: A singlet for the C5 proton of the pyrazole ring.

      • ~5.3 ppm: A singlet for the 2 protons of the benzylic -CH₂- group.

      • ~5.0-6.0 ppm: A broad singlet for the 2 protons of the 4-amino (-NH₂) group.

      • ~7.0-7.5 ppm: Two broad singlets for the 2 protons of the 3-carboxamide (-CONH₂) group.

    • Expertise Insight: The exact chemical shifts can vary based on solvent and concentration. DMSO-d₆ is recommended as it is excellent at dissolving amides and allows for the observation of exchangeable N-H protons.

Conclusion

4-Amino-1-benzyl-1H-pyrazole-3-carboxamide stands as a testament to the power of scaffold-based drug design. Its robust synthesis and ideal placement of hydrogen-bonding groups make it an exceptionally valuable intermediate for medicinal chemists. Its direct lineage to potent and selective kinase inhibitors targeting fundamental cancer pathways, such as cell cycle regulation, underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this key building block in the ongoing quest for more effective cancer therapeutics.

References

  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • Taylor & Francis. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved March 6, 2026, from [Link]

  • Rana, M., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 77(1), 223-234.
  • National Center for Biotechnology Information. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Royal Society of Chemistry. (2021, September 1). CDK4/6 inhibitors: a brief overview and prospective research directions. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, April 5). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2015, March 10). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved March 6, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved March 6, 2026, from [Link]

Sources

Exploratory

Properties of 1-benzyl-4-aminopyrazole-3-carboxamide derivatives

An In-Depth Technical Guide to the Properties of 1-Benzyl-4-Aminopyrazole-3-Carboxamide Derivatives Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties of 1-Benzyl-4-Aminopyrazole-3-Carboxamide Derivatives

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Among the vast landscape of pyrazole-based scaffolds, the 1-benzyl-4-aminopyrazole-3-carboxamide core has emerged as a particularly promising framework for the development of novel therapeutics. This guide provides a comprehensive technical overview of this specific class of derivatives, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will explore the synthetic pathways to access this scaffold, delve into its significant biological activities with a focus on kinase inhibition, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols to facilitate further research and development in this area.

The 1-Benzyl-4-Aminopyrazole-3-Carboxamide Scaffold: An Introduction

Heterocyclic compounds containing nitrogen are of primary importance in drug discovery, with the pyrazole ring system being a privileged structure.[1] Its versatility and amenability to chemical modification have led to its incorporation into drugs with anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][3]

The 1-benzyl-4-aminopyrazole-3-carboxamide scaffold combines several key pharmacophoric features:

  • The Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a stable and versatile platform for substitution.

  • The N1-Benzyl Group: A bulky, hydrophobic substituent that can engage in critical interactions within protein binding pockets, often influencing potency and selectivity.

  • The C4-Amino Group: A key functional group that can act as a hydrogen bond donor and a crucial anchor point for receptor binding. It is often a site for further derivatization.

  • The C3-Carboxamide Linker: A classic functional group in medicinal chemistry that provides a hydrogen bond donor and acceptor, contributing to target affinity and influencing physicochemical properties.

This unique combination of features has positioned these derivatives as potent modulators of various biological targets, most notably protein kinases involved in cell signaling pathways.

Synthetic Strategies

The construction of the 1-benzyl-4-aminopyrazole-3-carboxamide core is typically achieved through a convergent synthetic approach. A common and effective strategy involves the condensation of a benzylhydrazine derivative with a suitably functionalized three-carbon electrophile, often a derivative of malononitrile or cyanoacetamide.

A generalized workflow for the synthesis is depicted below. This multi-step process allows for the introduction of diversity at various points, making it amenable to the generation of chemical libraries for screening.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Core Formation cluster_2 Step 3: Functional Group Manipulation cluster_3 Final Product A Benzylhydrazine C Intermediate Adduct A->C Condensation B Substituted Malononitrile (or equivalent) B->C D 4-Amino-1-benzylpyrazole-3-carbonitrile C->D Cyclization (e.g., base-catalyzed) E Hydrolysis D->E e.g., H2SO4 / H2O F Amide Coupling E->F Amine, Coupling Agents (EDC, HOBt) G 1-Benzyl-4-aminopyrazole-3-carboxamide Derivative F->G

Caption: Generalized synthetic workflow for 1-benzyl-4-aminopyrazole-3-carboxamide derivatives.

Exemplary Synthetic Protocol

The following protocol outlines a representative synthesis adapted from methodologies reported for analogous pyrazole carboxamide structures.[4][5]

Objective: To synthesize a representative N-substituted-1-benzyl-4-aminopyrazole-3-carboxamide.

Step 1: Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

  • To a solution of benzylhydrazine hydrochloride (1.1 eq) in ethanol, add sodium ethoxide (1.0 eq) and stir for 30 minutes at room temperature.

  • Add ethoxymethylenemalononitrile (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyrazole carbonitrile intermediate.

Step 2: Hydrolysis to 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid

  • Suspend the pyrazole carbonitrile from Step 1 in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to 100-110 °C for 8-12 hours.

  • Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the carboxylic acid.

Step 3: Amide Coupling

  • Suspend the carboxylic acid from Step 2 (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the desired primary or secondary amine (1.1 eq) and a base such as Triethylamine (TEA) (1.5 eq).[4]

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final 1-benzyl-4-aminopyrazole-3-carboxamide derivative.

Causality Note: The choice of a convergent synthesis allows for late-stage diversification. The amide coupling in Step 3 is a robust and widely used reaction that permits the introduction of a vast array of amines, enabling the systematic exploration of the chemical space around the carboxamide moiety to optimize biological activity.

Biological Activities and Therapeutic Potential

Derivatives of the aminopyrazole carboxamide scaffold have demonstrated a wide spectrum of biological activities.[6][7] The most extensively studied and promising application for the 1-benzyl-4-aminopyrazole-3-carboxamide class is in oncology, primarily as potent protein kinase inhibitors.[8][9]

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[9] The 1-benzyl-4-aminopyrazole-3-carboxamide scaffold has proven to be an effective template for designing inhibitors of several key oncogenic kinases.

Key Kinase Targets:

  • Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a critical target in Acute Myeloid Leukemia (AML), with mutations occurring in approximately 30% of AML patients.[8] Several 1H-pyrazole-3-carboxamide derivatives have shown potent, nanomolar-level inhibition of both wild-type and mutated FLT3. For instance, compound 8t (a derivative with a substituted N1-ring) demonstrated an IC₅₀ of 0.089 nM against FLT3 and an IC₅₀ of 1.22 nM in the MV4-11 AML cell line.[8][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated anticancer strategy.[9] The same compound 8t also showed potent activity against CDK2 (IC₅₀: 0.719 nM) and CDK4 (IC₅₀: 0.770 nM), highlighting the potential for multi-kinase inhibition.[8][11] A separate series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were also designed as potent and selective CDK2 inhibitors.[9]

  • c-Jun N-terminal Kinase 3 (JNK3): While JNKs are more commonly associated with neurodegeneration and inflammation, their role in cancer is also recognized.[12] Aminopyrazole-based inhibitors have been developed as highly potent and selective JNK3 inhibitors.[12]

  • MEK (MAPK Kinase): The MAPK pathway is a central signaling cascade in many cancers. N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been successfully designed as MEK1 inhibitors, with compound 7b showing an IC₅₀ of 91 nM for MEK1 and a GI₅₀ value of 0.26 µM against A549 lung cancer cells.[13]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole Carboxamide Derivatives Inhibitor->RTK Inhibitor->MEK

Caption: Inhibition of the MAPK signaling pathway by pyrazole carboxamide derivatives.

Summary of Anticancer Activity:

The table below summarizes the activity of representative pyrazole carboxamide derivatives, illustrating their potential.

Compound IDTarget Kinase(s)IC₅₀ (nM)Target Cell LineGI₅₀ / IC₅₀ (nM)Reference
8t FLT30.089MV4-11 (AML)1.22[8][11]
8t CDK2 / CDK40.719 / 0.770--[8][11]
DC-K2in212 CDK2PotentA2058 (Melanoma)Effective[9]
7b MEK191A549 (Lung)260[13]
Neuroprotective and Other Activities
  • Neuroprotection: The c-Jun N-terminal kinase (JNK) pathway is implicated in neuronal apoptosis and neurodegenerative diseases. The development of selective JNK3 inhibitors from the aminopyrazole class offers a promising strategy for treating conditions like Parkinson's and Alzheimer's disease.[12] These inhibitors have shown potent protection against mitochondrial membrane depolarization in SHSY5Y neuroblastoma cells.[12]

  • Anti-inflammatory: The pyrazole scaffold is historically linked to anti-inflammatory drugs like celecoxib.[1] While less explored for the specific 1-benzyl-4-amino-3-carboxamide subclass, many pyrazole derivatives exhibit potent anti-inflammatory effects, suggesting this as a potential avenue for further investigation.[7][14]

  • Antimicrobial: Various pyrazole carboxamide derivatives have been evaluated for antimicrobial and antitubercular activity, with some compounds showing good efficacy against both Gram-positive and Gram-negative bacteria.[3][6]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. SAR studies on this scaffold have revealed several key insights.

G cluster_SAR Key SAR Insights for the 1-Benzyl-4-aminopyrazole-3-carboxamide Scaffold main_struct N1 N1-Benzyl Group: - Size and electronics impact selectivity. - Substitution on the phenyl ring can tune  lipophilicity and target engagement. main_struct->N1 C4 C4-Amino Group: - Often crucial for H-bonding. - Acylation (e.g., benzoyl) can enhance  potency and selectivity (e.g., for CDK2). main_struct->C4 C3 C3-Carboxamide: - Amide substituent (R3) is a key diversity point. - Large, hydrophobic groups can access deep  pockets in kinase active sites. main_struct->C3

Caption: Key regions for structure-activity relationship (SAR) exploration.

  • N1-Position (Benzyl Group): The N1 substituent is critical for establishing isoform selectivity, particularly among kinases. For JNK3 inhibitors, modifications to the benzyl group were explored, but the unsubstituted benzyl was often found to be optimal for maintaining a balance of potency and selectivity against other kinases like JNK1 and p38α.[12]

  • C4-Position (Amino Group): This group is a vital interaction point. In the design of CDK2 inhibitors, acylation of the 4-amino group with various benzoyl chlorides was a key strategy. This modification led to compounds with high potency and selectivity for CDK2.[9]

  • C3-Position (Carboxamide): The R-group on the carboxamide nitrogen is a primary vector for optimization. In the development of FLT3 inhibitors, introducing bulkier hydrophobic substituents at this position led to enhanced inhibitory activities, presumably by accessing a deep hydrophobic pocket in the kinase domain.[10]

Conclusion and Future Perspectives

The 1-benzyl-4-aminopyrazole-3-carboxamide scaffold represents a highly versatile and privileged structure in modern medicinal chemistry. Its synthetic tractability allows for extensive derivatization, enabling fine-tuning of its pharmacological profile. The demonstrated success in developing potent and selective inhibitors of oncogenic kinases like FLT3 and CDKs underscores its significant therapeutic potential, particularly in oncology.

Future research should focus on several key areas:

  • Exploration of New Targets: While kinase inhibition is well-established, the scaffold's potential against other target classes, such as epigenetic modifiers or protein-protein interactions, remains largely unexplored.

  • Optimization of ADME Properties: Systematic studies to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to translate potent in vitro activity into in vivo efficacy and clinical success.

  • Combating Drug Resistance: Designing derivatives that are active against known resistance-conferring mutations in targets like FLT3 is a critical strategy for developing more durable cancer therapies.[8]

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (n.d.).
  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents | Semantic Scholar. (2017, March 22).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar. (n.d.).
  • Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and... - ResearchGate. (n.d.).
  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed. (2021, April 5).
  • 1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity again - Semantic Scholar. (2019, November 15).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (2015, May 8).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. (n.d.).
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2014, November 13).
  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).
  • Illustration of Structure Activity Relationship (SAR) summary: colour... - ResearchGate. (n.d.).
  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (2023, May 4).
  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC. (n.d.).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC. (n.d.).
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed. (n.d.).
  • Supporting Information Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reacti - DOI. (n.d.).
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed. (2016, October 1).

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide

Executive Summary 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS: 1699305-93-5) is a highly versatile heterocyclic building block. Featuring a pyrazole core functionalized with a benzyl protecting/directing group, a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS: 1699305-93-5) is a highly versatile heterocyclic building block. Featuring a pyrazole core functionalized with a benzyl protecting/directing group, a primary amine, and a carboxamide, this compound is a privileged scaffold in medicinal chemistry. Aminopyrazoles are critical precursors in the synthesis of fused bicyclic systems, such as pyrazolopyrimidinones, which are widely recognized for their role as cGMP PDE5 inhibitors and kinase hinge-binders (1)[1]. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural logic, and a field-proven, self-validating synthetic methodology.

Physicochemical & Computational Profiling

Understanding the molecular metrics of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is essential for predicting its behavior in both synthetic workflows and biological systems. According to computational chemistry data from 2, the compound exhibits favorable drug-like properties[2].

The Topological Polar Surface Area (TPSA) of 86.93 Ų and a LogP of 0.6125 suggest excellent membrane permeability and potential for oral bioavailability, adhering strictly to Lipinski’s Rule of Five.

PropertyValue
Compound Name 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide
CAS Number 1699305-93-5
Molecular Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol
SMILES O=C(N)C1=NN(C=C1N)CC=2C=CC=CC2
LogP 0.6125
TPSA 86.93 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Strategic Synthetic Rationale

The synthesis of 4-amino-1H-pyrazole-3-carboxamide derivatives requires precise orchestration of functional group transformations to avoid competing side reactions (3)[3]. The optimal route begins with ethyl 4-nitro-1H-pyrazole-3-carboxylate .

Causality of the Sequence:

  • Regioselective Benzylation: Benzylation must occur first. Using a mild base (

    
    ) under thermodynamic control favors alkylation at the N1 position due to the steric bulk of the adjacent C3-ester group, minimizing the formation of the N2-benzyl isomer.
    
  • Amidation Before Reduction: Converting the ester to the carboxamide must precede nitro reduction. If the nitro group were reduced to an amine first, the resulting highly nucleophilic 4-amino group could undergo intramolecular lactamization or compete during the amidation step, leading to polymeric or degraded byproducts.

  • Nitro Reduction: The final step utilizes catalytic hydrogenation. The benzyl group is generally stable to standard

    
     hydrogenation at room temperature and atmospheric pressure, allowing selective reduction of the 
    
    
    
    group to the target
    
    
    .

Experimental Methodologies (Self-Validating Protocols)

Step 1: Regioselective N-Benzylation
  • Objective: Synthesize ethyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate.

  • Protocol:

    • Dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).

    • Add anhydrous

      
       (1.5 eq). Rationale: 
      
      
      
      is basic enough to deprotonate the pyrazole without hydrolyzing the ester, unlike stronger bases like NaOH.
    • Dropwise add benzyl bromide (1.1 eq) at 0°C, then warm to 80°C for 4 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (

      
      ) is replaced by the product mass (
      
      
      
      ).
    • Workup: Quench with ice water, extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), dry over

      
      , and purify via silica gel chromatography (Hexanes/EtOAc) to separate any trace N2-isomer.
      
Step 2: Ammonolysis (Amidation)
  • Objective: Synthesize 1-benzyl-4-nitro-1H-pyrazole-3-carboxamide.

  • Protocol:

    • Suspend the intermediate from Step 1 in a 7N solution of ammonia in methanol (10 volumes).

    • Seal the reaction vessel. Rationale: A sealed tube prevents the escape of volatile

      
       gas at elevated temperatures, driving the equilibrium toward complete aminolysis.
      
    • Heat to 60°C for 16 hours.

    • Validation: Check TLC (DCM/MeOH 9:1). The ester spot (higher Rf) should completely convert to a highly polar baseline spot (amide).

    • Workup: Cool to room temperature, concentrate under reduced pressure, and triturate the resulting solid with cold diethyl ether to yield the pure carboxamide.

Step 3: Catalytic Hydrogenation (Nitro Reduction)
  • Objective: Synthesize the target 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

  • Protocol:

    • Dissolve the nitro-carboxamide from Step 2 in a 1:1 mixture of MeOH/THF. Rationale: THF increases the solubility of the rigid nitro-aromatic intermediate.

    • Purge the flask with Argon, then carefully add 10% Pd/C (0.1 eq by weight).

    • Evacuate and backfill with

      
       gas (balloon pressure). Stir vigorously at room temperature for 3-5 hours.
      
    • Validation: LC-MS will show the disappearance of the nitro compound (

      
      ) and the emergence of the target amine (
      
      
      
      ).
    • Workup: Filter the mixture through a pad of Celite. Rationale: Dry Pd/C is highly pyrophoric; filtering through Celite safely removes the catalyst while preventing atmospheric ignition. Concentrate the filtrate to afford the target compound.

Mechanistic Workflow Diagram

Synthesis SM Ethyl 4-nitro-1H-pyrazole-3-carboxylate Step1 Step 1: N-Benzylation Reagents: BnBr, K2CO3, DMF Temp: 80°C SM->Step1 Int1 Ethyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate Step1->Int1 Step2 Step 2: Amidation Reagents: NH3 in MeOH Temp: Sealed tube, 60°C Int1->Step2 Int2 1-Benzyl-4-nitro-1H-pyrazole-3-carboxamide Step2->Int2 Step3 Step 3: Nitro Reduction Reagents: Pd/C, H2 Temp: RT Int2->Step3 Product 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (Target Molecule) Step3->Product

Figure 1: Step-by-step synthetic workflow for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, the following analytical signatures must be verified:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 217.10; Found: 217.1.
  • 1H NMR (400 MHz, DMSO-d6): Expected key shifts include a sharp singlet around

    
     5.25 ppm (2H) corresponding to the benzylic 
    
    
    
    , a singlet around
    
    
    7.15 ppm (1H) for the pyrazole C5-H, a broad singlet around
    
    
    4.50-5.00 ppm (2H) for the primary
    
    
    (exchangeable with
    
    
    ), and two distinct broad singlets around
    
    
    7.30 and 7.50 ppm for the primary carboxamide
    
    
    protons. Multiplets from
    
    
    7.20-7.40 ppm (5H) will confirm the intact phenyl ring.

References

  • Source: chemscene.
  • Source: google.com (Google Patents)
  • Source: smolecule.

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 4-Aminopyrazole-3-Carboxylic Acid Amide Building Blocks

Introduction: The Pyrazole Core in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutic agents. Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and selective enzyme inhibition.[1]

Within this important class of compounds, aminopyrazoles are particularly valuable as versatile building blocks in drug discovery.[2] The strategic placement of an amino group on the pyrazole ring provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening. This guide focuses on a specific, highly functionalized pyrazole derivative: 4-amino-1H-pyrazole-3-carboxylic acid amide and its parent carboxylic acid. These building blocks are instrumental in the synthesis of a new generation of kinase inhibitors and other targeted therapies.

This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of the 4-aminopyrazole-3-carboxylic acid amide core. It is intended for researchers, medicinal chemists, and drug development professionals who are looking to leverage this powerful scaffold in their research endeavors.

Physicochemical Properties of the Core Scaffolds

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives. The table below summarizes key properties for 4-amino-1H-pyrazole-3-carboxylic acid and its N-methylated amide derivative, providing a baseline for the unsubstituted amide.

Property4-Amino-1H-pyrazole-3-carboxylic acid4-Amino-1-methyl-1H-pyrazole-3-carboxamide
Molecular Formula C4H5N3O2C5H8N4O
Molecular Weight 127.10 g/mol 140.14 g/mol
CAS Number 116008-52-73920-40-9
Melting Point 212.5 °CNot available
Boiling Point 502.7 °C (predicted)Not available
XLogP3 -0.1-0.7
Hydrogen Bond Donors 32
Hydrogen Bond Acceptors 44

Data sourced from PubChem and commercial suppliers.[3][4][5]

Synthesis of the 4-Aminopyrazole-3-Carboxamide Scaffold

The synthesis of 4-aminopyrazole-3-carboxamides is a multi-step process that typically begins with a suitably substituted pyrazole precursor. A common and effective strategy involves the initial construction of a 4-nitropyrazole-3-carboxylic acid derivative, followed by amide bond formation and subsequent reduction of the nitro group to the desired 4-amino functionality.[5]

Synthetic Pathway Overview

The logical flow for the synthesis of the target scaffold is outlined below. This pathway allows for the introduction of diversity at the amide nitrogen at an early stage.

G cluster_0 Core Synthesis 4-Nitro-1H-pyrazole-3-carboxylic acid 4-Nitro-1H-pyrazole-3-carboxylic acid Amide Coupling Amide Coupling 4-Nitro-1H-pyrazole-3-carboxylic acid->Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Coupling 4-Nitro-1H-pyrazole-3-carboxamide derivative 4-Nitro-1H-pyrazole-3-carboxamide derivative Amide Coupling->4-Nitro-1H-pyrazole-3-carboxamide derivative Nitro Group Reduction Nitro Group Reduction 4-Nitro-1H-pyrazole-3-carboxamide derivative->Nitro Group Reduction 4-Amino-1H-pyrazole-3-carboxamide derivative 4-Amino-1H-pyrazole-3-carboxamide derivative Nitro Group Reduction->4-Amino-1H-pyrazole-3-carboxamide derivative

Caption: Synthetic workflow for 4-aminopyrazole-3-carboxamide derivatives.

Experimental Protocol: Synthesis of 4-Amino-N-Aryl-1H-Pyrazole-3-Carboxamides

The following protocol is a representative example for the synthesis of N-aryl derivatives of the 4-aminopyrazole-3-carboxamide scaffold, adapted from methodologies reported in the literature for the synthesis of kinase inhibitors.[5]

Step 1: Amide Coupling to form 4-Nitro-N-aryl-1H-pyrazole-3-carboxamide

  • Activation of the Carboxylic Acid: To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.

  • Amine Addition: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Dissolve the resulting acid chloride in anhydrous pyridine and add it dropwise to a solution of the desired aryl amine (1.0 eq) in pyridine at 0 °C.

  • Work-up and Isolation: Allow the reaction to stir at room temperature for 6 hours. Remove the pyridine by rotary evaporation. Add water to the residue and basify to pH 8-9 with 10% aqueous NaOH to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield the 4-nitro-N-aryl-1H-pyrazole-3-carboxamide.

Step 2: Reduction of the Nitro Group to form 4-Amino-N-aryl-1H-pyrazole-3-carboxamide

  • Reaction Setup: Suspend the 4-nitro-N-aryl-1H-pyrazole-3-carboxamide (1.0 eq) in ethanol. Add a catalyst, such as Fe/NH4Cl or palladium on carbon (Pd/C).

  • Reduction: If using Fe/NH4Cl, heat the mixture to reflux. If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude product. Purify the product by column chromatography or recrystallization to obtain the desired 4-amino-N-aryl-1H-pyrazole-3-carboxamide.

Reactivity and Functionalization

The 4-aminopyrazole-3-carboxamide scaffold possesses three primary sites for chemical modification: the 4-amino group, the pyrazole ring nitrogens (N1 and N2), and the amide N-H (in the case of the primary amide). This multi-functional nature makes it an exceptionally versatile building block.

Reactions at the 4-Amino Group

The 4-amino group is a nucleophilic center and readily undergoes a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form 4-amido-pyrazole derivatives.[6]

  • Sulfonylation: Reaction with sulfonyl chlorides to yield 4-sulfonamido-pyrazoles.

  • Alkylation: Nucleophilic substitution reactions with alkyl halides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce aryl or heteroaryl substituents.

Reactions at the Pyrazole Ring Nitrogens

The pyrazole ring contains two nitrogen atoms, and in the unsubstituted 1H-pyrazole, these are subject to tautomerism.[2] The N1 position is typically the most reactive site for electrophilic attack.

  • N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce substituents at the N1 position.

  • N-Arylation: Copper or palladium-catalyzed cross-coupling with aryl halides to form N-arylpyrazoles.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Functionalization of the Pyrazole Ring

While the existing substituents direct reactivity, further functionalization of the pyrazole ring itself is possible, though it can be challenging due to the electron-rich nature of the ring. Electrophilic substitution, such as halogenation, typically occurs at the C5 position if it is unsubstituted.

Caption: Key reactive sites on the 4-aminopyrazole-3-carboxamide scaffold. (Note: A chemical structure diagram with arrows would be ideal here).

Applications in Drug Discovery: Case Studies

The 4-aminopyrazole-3-carboxamide scaffold is a key component in a number of potent and selective kinase inhibitors. The following examples illustrate its importance in modern medicinal chemistry.

FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it an attractive therapeutic target. Researchers have designed and synthesized a series of 1H-pyrazole-3-carboxamide derivatives as potent FLT3 inhibitors.[5] By modifying the structure of a known inhibitor, novel compounds with significantly improved activity against both wild-type and mutant FLT3 were discovered. For example, compound 8t from one study demonstrated an IC50 of 0.089 nM against FLT3 and also showed potent inhibition of cyclin-dependent kinases (CDKs).[5] This dual activity is promising for overcoming drug resistance in cancer therapy. The core 4-aminopyrazole-3-carboxamide structure served as the central anchor for optimizing interactions with the kinase active site.

CDK2 Inhibitors for Cancer Therapy

Cyclin-dependent kinase 2 (CDK2) is another important target in cancer therapy due to its role in cell cycle progression. A series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have been developed as potent and selective CDK2 inhibitors.[6] The 4-amino group of the core scaffold was acylated with various benzoyl chlorides to explore the structure-activity relationship. The most promising compounds exhibited high potency against CDK2 and effective anti-proliferative activity against melanoma and leukemia cell lines, with low toxicity towards normal human cells.[6]

Conclusion

The 4-aminopyrazole-3-carboxylic acid amide scaffold is a highly valuable and versatile building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its well-defined synthetic routes and multiple points for chemical diversification allow for the creation of extensive compound libraries for drug discovery programs. The demonstrated success of this scaffold in generating potent and selective inhibitors for targets such as FLT3 and CDK2 underscores its significance in modern medicinal chemistry. As the demand for novel and effective targeted therapies continues to grow, the strategic application of the 4-aminopyrazole-3-carboxylic acid amide core is poised to play an increasingly important role in the development of the next generation of medicines.

References

  • Abdel-Hafez, E.M.N. et al. (2009). Bioorganic and Medicinal Chemistry, 17, 3829-3837.
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PMC. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]

  • Wiley. (n.d.).
  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • Scope Database. (2019). Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. Retrieved from [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

Sources

Foundational

Unlocking the Pyrazole-3-Carboxamide Scaffold: Biological Targets and Pharmacological Profiling

An in-depth technical analysis of the pyrazole-3-carboxamide pharmacophore, designed for researchers, medicinal chemists, and drug development professionals. The pyrazole-3-carboxamide motif is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the pyrazole-3-carboxamide pharmacophore, designed for researchers, medicinal chemists, and drug development professionals.

The pyrazole-3-carboxamide motif is a privileged pharmacophore in modern medicinal chemistry. Its unique geometry—characterized by a planar, electron-rich pyrazole ring and a highly tunable 3-carboxamide vector—allows it to act as a versatile hydrogen bond donor and acceptor. This structural plasticity enables precise, high-affinity interactions with diverse biological targets, ranging from the ATP-binding clefts of oncogenic kinases to the allosteric and orthosteric sites of G-protein coupled receptors (GPCRs).

This whitepaper synthesizes the primary biological targets of pyrazole-3-carboxamide derivatives, details the structural basis of their target engagement, and provides field-proven, self-validating protocols for pharmacological evaluation.

Primary Biological Targets & Mechanistic Insights

Kinase Networks: CDKs and FLT3 in Oncology

Cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3) are critical regulatory nodes in cell cycle progression and hematopoiesis. Dysregulation of these kinases is a primary driver in acute myeloid leukemia (AML) and various solid tumors1[1]. Derivatives such as AT7519 and FN-1501 leverage the pyrazole-3-carboxamide core to competitively bind the ATP-binding pocket2[2].

Mechanistic Causality: The N1 and N2 atoms of the pyrazole, alongside the carboxamide NH, form a conserved triad of hydrogen bonds with the hinge region of the kinase (e.g., interacting directly with Glu81 and Leu83 in CDK2). Simultaneously, substituents at the 4-position (often bulky aromatic or heterocyclic groups) are directed into a deep hydrophobic pocket formed by Asp145 and Val18. This dual-anchoring mechanism ensures both high affinity and tunable selectivity across the kinome 3[3].

Mechanism A Pyrazole-3-Carboxamide Core B H-Bonding at Hinge Region (e.g., Glu81, Leu83) A->B Directs C Hydrophobic Pocket Occupation (Asp145, Val18) A->C Directs D Kinase Inhibition (CDK2/4/6, FLT3) B->D Synergizes C->D Synergizes E Cell Cycle Arrest & Apoptosis D->E Induces

Structural mechanism of pyrazole-3-carboxamides in kinase inhibition.

Cannabinoid Receptors (CB1/CB2)

Beyond oncology, the scaffold is renowned for its profound modulation of the endocannabinoid system. Biarylpyrazole derivatives, notably analogues of rimonabant (SR141716A), function as potent CB1 receptor inverse agonists and antagonists, making them valuable probes for metabolic and neurological disorders4[4].

Mechanistic Causality: The 3-carboxamide group is the critical determinant for inverse agonism. The carbonyl oxygen forms a stabilizing hydrogen bond with the K3.28 residue of the CB1 receptor. This interaction locks the receptor in its inactive conformation, halting constitutive Gi/o-mediated cAMP suppression. Structural modifications, such as substituting the 1-position with a 2,4-dichlorophenyl group and the 3-position with an N-cyclohexyl group, shift the selectivity profile heavily toward the CB2 receptor 5[5].

CB1 Ligand 1-Aryl-Pyrazole-3-Carboxamide Hbond H-Bond with K3.28 Ligand->Hbond Carbonyl Oxygen Receptor CB1 Receptor (Inactive State) cAMP cAMP Accumulation (Inverse Agonism) Receptor->cAMP Blocks Gi/o signaling Hbond->Receptor Stabilizes

CB1 receptor stabilization in the inactive state via H-bonding.

Inflammatory Modulators (5-LOX and COX)

The scaffold also exhibits potent anti-inflammatory properties by targeting 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. Opening fused-ring systems to yield 1,5-disubstituted pyrazole-3-carboxamides has produced inhibitors with sub-micromolar IC50 values against 5-LOX, effectively suppressing leukotriene biosynthesis and protecting neurons from oxidative toxicity6[6].

Quantitative Target Affinity Data

The following table summarizes the structure-activity relationship (SAR) data for key pyrazole-3-carboxamide derivatives across multiple biological targets.

Target Enzyme/ReceptorRepresentative CompoundAffinity / PotencyPharmacological Profile & SelectivityReference
FLT3 (WT & Mutants) Compound 8t / FN-1501IC50 = 0.089 nMPan-kinase inhibitor; highly active against ITD-F691L drug-resistant mutants.[7]
CDK2 DC-K2in212High PotencyHighly selective for CDK2 over CDK1; blocks cell cycle progression.[8]
CB1 Receptor Compound 30Ki = 5.6 nMPotent inverse agonist; cAMP EC50 ~1 nM.[5]
CB2 Receptor Compound 26Ki(CB1)/Ki(CB2) = 140.7N-cyclohexyl substitution drives high CB2 selectivity.[5]
5-LOX Compound 4eIC50 < 1 µMSuppresses LPS-induced inflammation; active in vivo.[6]
COX-1 / COX-2 5-(CF3) derivative 3bIC50 = 0.46 µM (COX-1)COX-1 selective (Selectivity ratio 8.30 over COX-2).[9]

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, biochemical assays evaluating these derivatives must be designed as self-validating systems. This requires the integration of internal controls, orthogonal readouts, and strict statistical quality control (e.g., Z'-factor > 0.5).

Protocol A: Luminescent Kinase Inhibition Assay (FLT3/CDK2)

Causality & Rationale: We utilize an ATP-depletion luminescence assay (e.g., ADP-Glo) because it is immune to the compound auto-fluorescence interference that frequently plagues standard fluorometric assays. The ATP concentration is strictly calibrated to the apparent Michaelis-Menten constant (Km) for each specific kinase. This specific choice prevents high physiological ATP levels from outcompeting the inhibitor, ensuring the derived IC50 accurately reflects competitive binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the pyrazole-3-carboxamide derivative in DMSO to create a 10-point, 3-fold serial dilution. Critical: Keep final assay DMSO concentration ≤1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix 5 µL of FLT3 or CDK2/Cyclin E complex with 2.5 µL of the compound. Incubate for 15 minutes at room temperature. Why? This accounts for slow-binding kinetics, a common trait of hinge-binding pyrazole derivatives, allowing the system to reach equilibrium.

  • Reaction Initiation: Add 2.5 µL of the ATP/Substrate mix (with ATP set at Km). Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo reagent to halt the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 min incubation).

  • Validation & Analysis: Calculate the Z'-factor using vehicle (DMSO) as the high-signal control and a known reference inhibitor (e.g., Staurosporine) as the low-signal control. Fit the normalized data to a 4-parameter logistic curve to derive the IC50.

Assay S1 1. Compound Dilution Series S2 2. Kinase + Substrate Incubation S1->S2 S3 3. ATP Depletion Detection (Luminescence) S2->S3 S4 4. Non-Linear Regression (IC50) S3->S4

Step-by-step workflow for luminescent kinase inhibition assays.

Protocol B: CB1 Receptor cAMP Functional Assay

Causality & Rationale: Binding affinity (Ki) alone cannot differentiate between neutral antagonists and inverse agonists. Therefore, a functional cAMP assay is mandatory. Since CB1 is a Gi/o-coupled receptor that inherently suppresses adenylyl cyclase, we must first artificially elevate basal cAMP using Forskolin. This allows us to measure the inverse agonist's ability to block constitutive Gi activity, thereby causing a paradoxical accumulation of cAMP.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing hCB1 in 384-well microplates (5,000 cells/well) in an assay buffer containing 0.5 mM IBMX. Why? IBMX is a phosphodiesterase inhibitor; it prevents cAMP degradation, ensuring the signal accumulates to detectable levels.

  • Compound Addition: Add the pyrazole derivative concurrently with 10 µM Forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the microplate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add homogeneous time-resolved fluorescence (HTRF) detection antibodies (anti-cAMP-Cryptate and d2-cAMP).

  • Validation: Read the TR-FRET signal at 665 nm / 620 nm. Use AM251 as a positive control for inverse agonism. An increase in the 665/620 ratio confirms the compound's ability to stabilize the inactive state of the receptor.

References

  • Title: 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors Source: ResearchGate URL
  • Title: Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)
  • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
  • Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
  • Source: ChEMBL (EMBL-EBI)
  • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)
  • Source: PubMed (NIH)
  • Source: PubMed Central (NIH)
  • Title: Application Notes and Protocols: 5-(Trifluoromethyl)

Sources

Exploratory

A Technical Guide to the Structure-Activity Relationship of Aminopyrazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals Abstract The aminopyrazole carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein kinases and other enzymes. Its modular nature allows for systematic chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide deconstructs the structure-activity relationship (SAR) of this versatile scaffold, providing an in-depth analysis of how modifications to each component of the molecule influence its biological activity. We will explore the causality behind experimental choices, present quantitative data, and provide validated experimental protocols to empower researchers in the rational design of novel therapeutics based on the aminopyrazole carboxamide core.

Introduction: The Significance of the Aminopyrazole Carboxamide Scaffold

The aminopyrazole ring system is a cornerstone of many biologically active compounds.[1][2] When combined with a carboxamide linker, it creates a highly versatile scaffold capable of forming critical hydrogen bond interactions with the hinge region of protein kinases, a common mechanism for ATP-competitive inhibitors.[3][4] This has led to the development of potent inhibitors for critical targets in oncology, inflammation, and infectious diseases, including Bruton's tyrosine kinase (BTK), c-Jun N-terminal kinases (JNKs), and Fibroblast Growth Factor Receptors (FGFRs).[3][5][6]

The power of this scaffold lies in its distinct, modifiable regions, which allows for a systematic exploration of chemical space to optimize drug-like properties. This guide will dissect the molecule into four key regions to analyze its SAR:

  • Region A: The Aminopyrazole Core

  • Region B: The N1-Substituent of the Pyrazole

  • Region C: The Carboxamide Linker

  • Region D: The Carboxamide Substituent

By understanding how changes in each region affect target engagement and selectivity, researchers can more effectively design next-generation inhibitors.

Deconstructing the Scaffold: A Four-Region Analysis of SAR

A logical breakdown of the aminopyrazole carboxamide scaffold is essential for systematic SAR exploration. The following diagram illustrates the key regions for modification.

Caption: General structure of an aminopyrazole carboxamide inhibitor divided into four key regions for SAR analysis.

Region A: The Aminopyrazole Core

The 5-amino-1H-pyrazole core is fundamental to the activity of these inhibitors. The 5-amino group and the pyrazole ring nitrogen often act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region.[3] An intramolecular hydrogen bond between the 5-amino group and the carboxamide carbonyl can also rigidify the molecule, which may be crucial for maintaining an optimal binding conformation.[3] Modifications to the pyrazole ring itself, such as adding small aliphatic groups, can probe lipophilic pockets near the hinge to boost potency.[7] For example, in the development of FGFR inhibitors, changing a methyl group at the 5-position of the pyrazole to an isopropyl group resulted in a significant increase in potency.[7]

Region B: The N1-Substituent of the Pyrazole

The substituent at the N1 position of the pyrazole ring typically projects towards the solvent-exposed region or a back pocket of the ATP-binding site. This position is a critical determinant of both potency and selectivity.

  • Selectivity: In JNK3 inhibitors, a planar N-linked phenyl structure at this position was found to better occupy the smaller active site of JNK3 compared to the larger active site of the related kinase p38, leading to over 2800-fold selectivity.[5][8] This highlights how steric bulk and planarity in Region B can be exploited to achieve selectivity between closely related kinases.

  • Physicochemical Properties: In the development of inhibitors for Cryptosporidium, adding a hydroxylated aliphatic chain at the N1 position was explored to reduce systemic exposure and increase fecal levels, a desirable trait for treating gastrointestinal infections.[9] This demonstrates the role of Region B in tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Region C: The Carboxamide Linker

The carboxamide linker is not merely a spacer; its geometry and hydrogen-bonding capabilities are vital. The amide NH often forms a crucial hydrogen bond with the protein backbone.[10] SAR studies on JNK3 inhibitors revealed that the -CONH- moiety was indispensable; its removal or alkylation led to a complete loss of activity, confirming its critical role in binding.[10]

Region D: The Carboxamide Substituent

This region often extends into the solvent-exposed area or interacts with the ribose-binding pocket of the kinase. It is a key area for introducing functionality to improve solubility, cell permeability, and target-specific interactions.

  • Covalent Warheads: For covalent inhibitors, this region is where the reactive group (the "warhead") is typically attached. In the development of BTK inhibitors, various covalent reactive groups (CRGs), such as acrylamides and cyanamides, were appended here.[3][11] Fine-tuning the electrophilicity of the CRG allowed for the development of highly selective inhibitors, including reversible-covalent ones that offered an improved safety profile by minimizing off-target reactions.[3][11]

  • Potency and Selectivity: In pan-FGFR inhibitors, this region was modified to include an acrylamide moiety that forms an irreversible covalent bond with a cysteine residue in the target kinase.[6] This strategy not only enhances potency but can also provide activity against drug-resistant gatekeeper mutations.[6][7]

Quantitative SAR: A Case Study on Kinase Inhibition

To illustrate these principles, the following table summarizes SAR data for a series of aminopyrazole carboxamide-based JNK3 inhibitors. The data shows how systematic modifications to Regions B and D impact potency and selectivity against the closely related kinase, JNK1.

CompoundRegion B (N1-Substituent)Region D (Amide Substituent)JNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)
8c 3-Carboxamidophenyl4-Methyl-pyridin-3-yl14513.6
22b 3-Carboxamidophenyl2-Methyl-pyridin-3-yl5282015.8
26a 3-Carboxamidophenyl1-Methyl-pyrazol-4-yl10454.5
26f 3-Carboxamidophenyl1-Isopropyl-pyrazol-4-yl1111810.7
Data synthesized from J. Med. Chem. 2014, 57, 22, 9428–9442.[10]

Analysis:

  • Moving the methyl group on the pyridine ring in Region D from the 4-position (8c ) to the 2-position (22b ) decreased JNK3 potency but dramatically improved selectivity over JNK1.[10] This suggests a steric clash in the JNK1 active site with the 2-methyl pyridine.

  • Replacing the pyridine ring with an N-substituted pyrazole (26a , 26f ) maintained high JNK3 potency.[10]

  • Increasing the bulk of the N-substituent on the pyrazole in Region D from methyl (26a ) to isopropyl (26f ) had little effect on JNK3 potency but significantly worsened JNK1 potency, thereby improving selectivity.[10]

Experimental Workflows for SAR Determination

A robust SAR campaign relies on efficient synthesis and reliable biological evaluation. The following sections outline a general workflow and provide representative protocols.

General Synthetic and Screening Workflow

The development of an SAR series typically follows an iterative cycle of design, synthesis, and testing.

Caption: Iterative workflow for a typical structure-activity relationship (SAR) study.

Representative Synthetic Protocol

The synthesis of aminopyrazole carboxamides often follows a convergent route. The following protocol is adapted from published procedures for JNK inhibitors.[10]

Synthesis of N-(1-(3-carbamoylphenyl)-1H-pyrazol-4-yl)amide Derivatives

  • Step 1: Ullman Coupling.

    • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add 3-bromobenzoic acid (1.1 eq), CuI (0.2 eq), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 eq), and Cs₂CO₃ (2.5 eq).

    • Heat the mixture at 90 °C for 12-16 hours under a nitrogen atmosphere.

    • After cooling, dilute with water and acidify with 1N HCl. Extract the product with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the coupled acid intermediate.

  • Step 2: Amide Formation (First Amide).

    • Dissolve the acid from Step 1 (1.0 eq) in CH₂Cl₂.

    • Add EDC (1.2 eq), HOBt (1.2 eq), DIEA (3.0 eq), and the desired amine (e.g., 6-methylpyridin-3-amine, 1.1 eq).

    • Stir the reaction at room temperature for 16 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the nitro-pyrazole carboxamide.

  • Step 3: Nitro Reduction.

    • Dissolve the product from Step 2 in methanol.

    • Add Pd/C (10% by weight) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-6 hours.

    • Filter the reaction through Celite and concentrate the filtrate to yield the 4-amino-pyrazole intermediate.

  • Step 4: Amide Formation (Second Amide).

    • Dissolve the amine from Step 3 (1.0 eq) and the desired carboxylic acid (e.g., 1H-indole-2-carboxylic acid, 1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIEA (3.0 eq).

    • Stir at room temperature for 12 hours.

    • Purify the final product by reverse-phase preparative HPLC to yield the target aminopyrazole carboxamide.[10]

Representative Biological Assay Protocol

In Vitro Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)

This protocol is a common method for determining the potency (IC₅₀) of compounds against a target kinase, such as BTK.[3]

  • Reagent Preparation:

    • Prepare a 3X solution of the desired kinase (e.g., BTK) in kinase buffer.

    • Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647-labeled tracer).

    • Prepare a 3X solution of a europium-labeled anti-tag antibody (e.g., Eu-anti-GST antibody if using a GST-tagged kinase).

    • Prepare serial dilutions of the test compound in DMSO, then dilute into kinase buffer to create 3X final concentrations.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excite at 340 nm and measure emission at both 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Future Perspectives and Challenges

The aminopyrazole carboxamide scaffold will undoubtedly continue to be a mainstay in drug discovery. Key future challenges and opportunities include:

  • Achieving Higher Selectivity: As our understanding of kinome-wide interactions grows, the challenge will be to design inhibitors that avoid off-target effects with even greater precision, particularly among highly homologous kinase subfamilies.

  • Overcoming Drug Resistance: The development of covalent and allosteric inhibitors based on this scaffold will be crucial for targeting resistance mutations that emerge during therapy.[6][12]

  • Exploring New Target Classes: While heavily utilized for kinases, the scaffold's versatile binding properties may be applicable to other enzyme classes, such as helicases or acetyltransferases, opening new avenues for therapeutic intervention.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to innovate and expand the therapeutic utility of this remarkable chemical scaffold.

References

  • Kamenecka, T. M., Habel, J., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Suresh, B., Choi, R., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Journal of Medicinal Chemistry. [Link]

  • Kamenecka, T. M., Habel, J., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Kamenecka, T. M., Habel, J., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]

  • Vishnu Prasanth, V., et al. (2026). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. [Link]

  • Schnute, M. E., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Mohareb, R. M., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Ruiu, S., et al. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Wang, Z., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • Lee, J., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research. [Link]

  • El-Gohary, N. S., et al. (2022). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. OSTI.gov. [Link]

  • Schnute, M. E., et al. (2018). Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Publications. [Link]

  • Ali, G. M. E., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Scilit. [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PubMed. [Link]

  • Wang, M., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Breithaupt, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

Sources

Foundational

Strategic Design, Synthesis, and Pharmacological Profiling of 1-Benzyl-1H-pyrazole-3-carboxamide Analogs

Executive Summary & Pharmacophore Rationale In contemporary medicinal chemistry, the pyrazole ring represents a "privileged scaffold," capable of addressing diverse biological targets due to its robust stability, hydroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the pyrazole ring represents a "privileged scaffold," capable of addressing diverse biological targets due to its robust stability, hydrogen-bonding capacity, and predictable pharmacokinetics. Among its derivatives, the 1-benzyl-1H-pyrazole-3-carboxamide framework has emerged as a highly versatile pharmacophore.

The mechanistic rationale behind selecting this specific spatial arrangement relies on two critical interaction nodes:

  • The N1-Benzyl Moiety: Acts as a lipophilic anchor. In kinase targets, it projects deep into hydrophobic pockets (such as the DLG-out allosteric site), locking the enzyme in an inactive conformation[1].

  • The C3-Carboxamide Group: Functions as a directional hydrogen-bond donor and acceptor hinge. This allows the molecule to interact intimately with backbone residues of target proteins or the minor groove of DNA[2].

This technical guide synthesizes current literature, structural activity relationships (SAR), and validated synthetic protocols to provide a comprehensive roadmap for developing 1-benzyl-1H-pyrazole-3-carboxamide analogs.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of this scaffold is heavily dictated by the substituents attached to the core. Below is the logical relationship governing the SAR of these analogs.

Structure-Activity Relationship (SAR) logic for the pyrazole scaffold.

Quantitative SAR Data Summary

To facilitate rapid comparison, the following table summarizes the biological activities of key analogs across different therapeutic targets based on recent literature[2][3][4].

Compound / SubstitutionPrimary TargetIndicationPotency (IC50 / Kd)Ref
Compound 4b (2,5-difluorobenzyl, C4-H)RIP1 KinaseNecroptosis / PancreatitisKd = 0.078 µM[3]
Compound 1a (2,4-dichlorobenzyl, C3-nitro)*RIP1 KinaseNecroptosisEC50 = 0.160 µM[5]
Pym-5 (C5-cyclopropylureido)DNA Minor GrooveColorectal/Liver CancerK_bind = 1.06×10⁵ M⁻¹[2]
Adamantyl Analog (N-adamantan-1-ylmethyl)P2X7 ReceptorNeuropathic PainHigh Antagonism[4]

*Note: 1a is a precursor scaffold where the C3-nitro was later optimized to carboxamide derivatives for better pharmacokinetic profiles.

Validated Synthetic Methodologies

As an application scientist, I emphasize that synthetic routes must be self-validating and scalable. The synthesis of 1-benzyl-1H-pyrazole-3-carboxamides generally follows a convergent two-step protocol: Regioselective N-alkylation followed by amidation.

Synthetic workflow for 1-benzyl-1H-pyrazole-3-carboxamide derivatives.

Protocol 1: Regioselective N-Benzylation

Causality: The alkylation of 1H-pyrazole-3-carboxylates typically yields a mixture of N1 and N2 isomers. We utilize Cesium Carbonate (Cs₂CO₃) in Dimethyl Sulfoxide (DMSO) because the bulky cesium counter-ion and the polar aprotic solvent maximize the nucleophilicity of the pyrazole nitrogen. Steric hindrance from the C3-ester directs the benzyl electrophile predominantly to the N1 position[4].

Step-by-Step Procedure:

  • Dissolve 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to deprotonate the pyrazole.

  • Dropwise add the substituted benzyl bromide (e.g., 2,4-dichlorobenzyl bromide) (1.2 eq).

  • Heat the mixture to 100°C for 2 hours under an inert argon atmosphere[4].

  • Quench with ice water, extract with Ethyl Acetate (EtOAc), and wash the organic layer with brine to remove DMSO.

  • Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 1-benzyl-1H-pyrazole-3-carboxylate.

Protocol 2: Saponification and Amidation

Causality: Direct amidation of esters is often low-yielding. We first saponify the ester to a carboxylic acid. For the subsequent coupling, 1,1'-Carbonyldiimidazole (CDI) is preferred over acid chlorides (like SOCl₂) to prevent the degradation of sensitive functional groups (e.g., cyclopropyl rings) and to minimize toxic byproducts[2].

Step-by-Step Procedure:

  • Saponification: Treat the intermediate ester with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture at room temperature until TLC indicates complete consumption. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Activation: Dissolve the dried carboxylic acid (1.0 eq) and CDI (1.3 eq) in anhydrous DMF. Reflux gently for 1 hour to form the active acyl imidazole intermediate[2].

  • Coupling: Cool the mixture to room temperature. Add the desired amine (e.g., cyclopropylamine or adamantyl-1-methylamine) (1.5 eq).

  • Stir at room temperature for 3 hours.

  • Evaporate the solvent under vacuum and purify the crude pale-yellow oil via column chromatography (Methanol–Chloroform 1:30) to yield the final 1-benzyl-1H-pyrazole-3-carboxamide[2].

Biological Targets and Mechanisms of Action

RIP1 Kinase Inhibition (Necroptosis)

Necroptosis is a highly regulated form of necrotic cell death driven by Receptor Interacting Protein 1 (RIP1) kinase. It is implicated in ischemic injuries and neurodegenerative diseases. 1-benzyl-1H-pyrazole derivatives have been discovered as potent Type II kinase inhibitors[3][5].

Mechanism: These analogs bind to the DLG-out homology model of RIPK1. The N1-benzyl moiety inserts into the deep hydrophobic pocket formed by Leu70, Val75, and Leu129, locking the kinase in an inactive conformation and preventing the formation of the RIPK1-RIPK3-MLKL necrosome complex[1].

Mechanism of RIP1 kinase inhibition preventing necroptosis.

P2X7 Receptor Modulation (Neuropathic Pain)

The P2X7 receptor is an ATP-gated ion channel present on microglia and immune cells. Its overactivation leads to the release of pro-inflammatory cytokines (TNF-alpha, IL-1 beta), driving neuropathic pain—a condition often refractory to traditional opioid analgesics[6].

Bulky amides, specifically N-(adamantan-1-ylmethyl)-1-benzyl-1H-pyrazole-3-carboxamides, act as potent small-molecule antagonists of the P2X7 receptor. The bulky adamantane group provides exceptional steric complementarity to the receptor's allosteric site, effectively shutting down the ion channel and halting the neuro-inflammatory cascade[4].

DNA Minor Groove Binding (Oncology)

Beyond protein targets, specific 1H-pyrazole-3-carboxamides exhibit profound off-target nucleic acid interactions, which have been repurposed for anticancer therapeutics. Compounds like pym-5 demonstrate high binding affinity (K = 1.06×10⁵ M⁻¹) to the DNA minor groove[2].

Causality: The planar pyrazole core intercalates or fits snugly into the minor groove, while the carboxamide forms hydrogen bonds with the nucleotide base pairs. This interaction alters DNA conformation (evidenced by a >50% decrease in emission intensity in EB-CT-DNA fluorescence assays) and induces supercoiled plasmid cleavage, leading to apoptosis in HCT116 and HepG2 cancer cell lines[2].

Conclusion

The 1-benzyl-1H-pyrazole-3-carboxamide scaffold is a masterclass in rational drug design. By meticulously tuning the N1-benzyl electronics and the C3-carboxamide sterics, medicinal chemists can pivot the molecule's trajectory from a kinase inhibitor (RIP1) to an ion channel antagonist (P2X7) or even a DNA-damaging anticancer agent. Future development should focus on optimizing the pharmacokinetic profiles (ADMET) of these analogs to transition them from potent in vitro probes to viable clinical candidates.

References

  • EA017250B1 - 5-membered heterocyclic amides, use thereof for modulation of p2xreceptor Google P
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors PubMed (NIH)
  • Advances in RIPK1 kinase inhibitors Frontiers
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction J-Stage
  • EA017250B1 - 5-membered heterocyclic amides (Patent Details on Synthesis)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide in Drug Discovery

Executive Summary 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS No. 1699305-93-5) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and modern drug discovery[1]. With a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS No. 1699305-93-5) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and modern drug discovery[1]. With a molecular formula of C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol , this compound serves as a critical intermediate for the synthesis of advanced kinase inhibitors—particularly those targeting FLT3 and CDK in Acute Myeloid Leukemia (AML)—and novel DNA minor groove binding agents.

This application note provides a comprehensive, self-validating synthetic protocol for the preparation of 4-amino-1-benzyl-1H-pyrazole-3-carboxamide. By detailing the mechanistic causality behind each reagent choice, this guide ensures high-fidelity reproduction of the synthesis for researchers and drug development professionals.

Pharmacological Grounding & Scaffold Rationale

The 1H-pyrazole-3-carboxamide core is highly valued for its ability to form robust hydrogen-bonding networks within the ATP-binding pockets of various kinases.

  • The C4-Amino Group: Acts as a primary functionalization handle. It is typically subjected to urea formation, amide coupling, or Buchwald-Hartwig cross-coupling to build extended pharmacophores that reach into adjacent hydrophobic sub-pockets[2].

  • The N1-Benzyl Group: Enhances the lipophilicity of the molecule, allowing it to anchor securely into the deep hydrophobic clefts of target enzymes, significantly improving binding affinity and selectivity.

Recent literature demonstrates that derivatives synthesized from this exact scaffold exhibit sub-nanomolar inhibitory activity against FLT3 mutants (IC₅₀ < 5 nM) and potent anti-proliferative effects on AML cell lines2[2]. Furthermore, related derivatives have been identified as strong DNA minor groove binders, effectively altering DNA conformation to exert antitumor mechanisms 3[3].

SignalingPathway Inhibitor 4-Amino-1-benzyl-pyrazole Derivatives FLT3 FLT3 / CDK Kinases Inhibitor->FLT3 ATP-competitive binding STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation PI3K PI3K/AKT Pathway FLT3->PI3K Phosphorylation Proliferation AML Cell Proliferation & Survival STAT5->Proliferation Transcriptional Activation PI3K->Proliferation Anti-apoptotic Signals

Fig 1. Mechanism of action for pyrazole-3-carboxamide derivatives in kinase inhibition.

Mechanistic Pathway & Rationale for Synthetic Steps

The synthesis is strategically designed as a three-step sequence starting from commercially available ethyl 4-nitro-1H-pyrazole-3-carboxylate.

  • Regioselective N-Alkylation: Alkylation of the pyrazole core is notoriously prone to yielding mixtures of N1 and N2 regioisomers. By utilizing the bulky C3-ester and the strongly electron-withdrawing C4-nitro group, steric hindrance and electronic deactivation direct the benzyl bromide primarily to the N1 position.

  • Chemoselective Aminolysis: Amidation of the ester is performed prior to the reduction of the nitro group. If the nitro group were reduced first, the resulting highly nucleophilic C4-amine could undergo inter- or intramolecular side reactions (such as self-condensation) with the C3-ester. The strongly electron-withdrawing C4-nitro group also activates the adjacent C3-ester toward nucleophilic attack by ammonia, facilitating amidation under milder conditions 4[4].

  • Orthogonal Reduction: The reduction of the C4-nitro group to an amine is achieved using Iron powder and Ammonium Chloride (Fe/NH₄Cl). While palladium-catalyzed hydrogenation (Pd/C, H₂) is a standard method for nitro reduction, the N1-benzyl group introduces a high risk of unwanted hydrogenolysis (debenzylation). The Fe/NH₄Cl system provides a self-validating, chemoselective reduction that leaves the benzyl protecting group completely intact.

SyntheticWorkflow A Ethyl 4-nitro-1H- pyrazole-3-carboxylate B Ethyl 1-benzyl-4-nitro-1H- pyrazole-3-carboxylate A->B BnBr, K2CO3 DMF, 80°C C 1-Benzyl-4-nitro-1H- pyrazole-3-carboxamide B->C NH3/MeOH 80°C, Sealed D 4-Amino-1-benzyl-1H- pyrazole-3-carboxamide (CAS: 1699305-93-5) C->D Fe, NH4Cl EtOH/H2O, 80°C

Fig 2. Three-step synthetic workflow for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate
  • Preparation: Charge a flame-dried round-bottom flask with Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) as a mild base. Stir at room temperature for 15 minutes to generate the pyrazolide anion.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add Benzyl bromide (BnBr) (1.1 equiv) dropwise to control the initial exotherm.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup & Purification: Quench the reaction by pouring it into ice water. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to separate the major N1-isomer from trace N2-isomer impurities.

Step 2: Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-3-carboxamide
  • Preparation: Transfer the purified ester from Step 1 into a heavy-walled pressure tube.

  • Amidation: Dissolve the ester in a 7N solution of Ammonia in Methanol (NH₃/MeOH) (10.0 equiv).

  • Reaction: Seal the pressure tube securely and heat to 80 °C for 12 hours. The electron-withdrawing nitro group facilitates the nucleophilic acyl substitution.

  • Workup: Cool the vessel completely to room temperature before carefully venting the pressure. Concentrate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove unreacted lipophilic ester, yielding the pure amide as a white solid.

Step 3: Chemoselective Reduction to 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide
  • Preparation: Suspend the nitro-amide from Step 2 in a solvent mixture of Ethanol and Water (4:1 v/v) (0.1 M concentration).

  • Reduction: Add Iron powder (Fe) (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Reaction: Heat the heterogeneous mixture to a gentle reflux (80 °C) for 2 hours. The reaction transitions from a pale suspension to a dark brown/black mixture as iron oxides form.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron particulates, washing the filter cake thoroughly with hot Ethyl Acetate. Concentrate the filtrate to remove ethanol, then extract the remaining aqueous residue with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the final 4-amino product.

Quantitative Data & Analytical Expected Results

The following table summarizes the expected yields, reaction parameters, and key analytical markers for rigorous quality control at each synthetic stage.

Compound StageAppearanceExpected YieldTimeKey ¹H NMR Marker (DMSO-d₆)LC-MS (m/z)
Ethyl 1-benzyl-4-nitro... Pale yellow solid75 - 82%4 hδ 5.40 (s, 2H, -CH₂Ph)276.09 [M+H]⁺
1-Benzyl-4-nitro... White solid85 - 90%12 hδ 7.85, 7.60 (br s, 2H, -CONH₂)247.08[M+H]⁺
4-Amino-1-benzyl... Off-white solid88 - 95%2 hδ 4.50 (br s, 2H, -NH₂)217.10 [M+H]⁺

References

  • Zhi, Y., et al. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences, 2019. 2

  • Geng, X., et al. "Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction." Chemical and Pharmaceutical Bulletin (Tokyo), 2014. 3

  • Google Patents. "US20240270751A1 - Pyrazolopyridinone Compounds." Patent Application, 2024. 4

  • ChemScene. "4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS 1699305-93-5) Product Information." Chemical Catalog, 2024. 1

Sources

Application

Application Note: Optimized Amidation Strategies for Pyrazole-3-Carboxylic Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Chemical Context & Substrate Challenges Pyrazole-3-carboxamides are ubiquitous s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Chemical Context & Substrate Challenges

Pyrazole-3-carboxamides are ubiquitous structural motifs in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, cannabinoid receptor modulators, antimicrobial agents, and anti-inflammatory therapeutics[1],[2],[3]. The synthesis of these compounds typically relies on the amidation of pyrazole-3-carboxylic acid building blocks[4].

However, coupling pyrazole-3-carboxylic acids presents distinct chemical challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the pyrazole ring reduces the electrophilicity of the activated carboxylate intermediate, slowing down nucleophilic attack compared to aliphatic carboxylic acids[5].

  • Tautomerization & Hydrogen Bonding: If the pyrazole nitrogen (N1) is unprotected, the acidic NH can participate in extensive intermolecular hydrogen bonding, leading to poor solubility in standard coupling solvents (e.g., DCM, THF).

  • Competing Nucleophilicity: In highly activated systems, an unprotected pyrazole NH can act as a competing nucleophile, leading to self-condensation or polymerization.

To overcome these barriers, the selection of the activation strategy must be carefully matched to the nucleophilicity of the amine partner and the steric environment of the pyrazole core[5],[6].

Mechanistic Causality in Reagent Selection

Do not treat coupling reagents as universally interchangeable. The successful amidation of pyrazole-3-carboxylic acids relies on understanding the kinetic and thermodynamic profiles of the activated intermediates[5].

The Acid Chloride Pathway (SOCl₂ / Oxalyl Chloride)

Converting the pyrazole-3-carboxylic acid to an acid chloride is the most robust method for coupling with poorly nucleophilic amines, such as deactivated anilines or sterically hindered primary amines[4],.

  • Causality: The highly electrophilic acyl chloride forces the reaction forward, bypassing the reversible equilibrium states associated with active esters[7],[8]. While thionyl chloride (SOCl₂) under reflux is traditional, oxalyl chloride with catalytic DMF is preferred for complex substrates because it operates at lower temperatures and generates easily removable gaseous byproducts (CO, CO₂, HCl).

Carbodiimide-Mediated Coupling (EDC/HOBt)

For standard aliphatic amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with hydroxybenzotriazole (HOBt) is the industry standard[2],[3].

  • Causality: EDC activates the acid to form a transient O-acylisourea. Because pyrazole-3-carboxylic acids can be sluggish to react, this intermediate is highly susceptible to an irreversible 1,3-rearrangement into an unreactive N-acylurea dead-end product. The addition of HOBt outcompetes this rearrangement by rapidly trapping the O-acylisourea to form an OBt active ester. This ester is stable against rearrangement but remains highly reactive toward amine nucleophiles[5].

Aminium/Uronium Salts (HATU)

HATU is reserved for highly sterically hindered amines or microscale discovery chemistry where maximum yield is prioritized over reagent cost[4],[9].

  • Causality: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (a neighboring group effect). It acts as a general base to hydrogen-bond with and deprotonate the incoming amine, significantly lowering the transition state energy and accelerating aminolysis via a cyclic transition state[9].

Strategic Workflow for Amidation

The following decision matrix illustrates the logical progression for selecting the optimal amidation conditions based on substrate properties.

Caption: Decision tree for selecting pyrazole-3-carboxylic acid amidation conditions based on amine nucleophilicity.

Quantitative Reagent Comparison

Coupling MethodReagentsIdeal SubstratesReaction TimeByproduct RemovalRelative Cost
Acid Chloride Oxalyl Chloride, cat. DMFWeak nucleophiles (anilines)2 - 12 hEvaporation / DistillationLow
Carbodiimide EDC·HCl, HOBt, DIPEAPrimary/Secondary aliphatic amines12 - 24 hAqueous acidic/basic washModerate
Aminium Salt HATU, DIPEASterically hindered amines1 - 4 hColumn ChromatographyHigh

Validated Experimental Protocols

These protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure the operator understands the why behind the what.

Protocol A: Acid Chloride Method (Scale-up & Deactivated Amines)

Adapted from established methodologies for pyrazole-3-carboxylic acid chlorides[4],[7],[8].

  • Chlorination: Suspend the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species. The gas evolution (CO, CO₂) serves as a visual self-validation that activation is occurring.

  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to yield the crude acid chloride.

    • Causality: Removing excess oxalyl chloride prevents competitive acylation of the amine in the subsequent step.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. Add the amine (1.1 eq) and Triethylamine (2.0 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate[2].

Protocol B: EDC/HOBt Method (Standard Aliphatic Amines)

Adapted from synthesis routes for pyrazole-based cannabinoid and antibacterial agents[2],[3].

  • Pre-activation: Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation minimizes the exposure of the amine to EDC, preventing potential guanidinylation side reactions. It ensures the complete conversion of the acid to the OBt active ester before the nucleophile is introduced[5].

  • Coupling: Add the amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with water (3x) and LiCl (5% aqueous) to remove DMF, followed by saturated NaHCO₃.

    • Causality: EDC·HCl and its urea byproduct are highly water-soluble, allowing for purification without chromatography in many cases[2].

Protocol C: HATU Method (Sterically Hindered / Microscale)
  • Active Ester Formation: Combine the pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating nucleophilic attack on the uronium salt of HATU. The solution often turns yellow, indicating the release of the HOAt anion—a visual confirmation of activation[4],[9].

  • Amidation: Immediately add the amine (1.2 eq). Stir at room temperature for 1–4 hours.

  • Purification: Due to the organic solubility of the HATU byproducts (tetramethylurea and HOAt), direct purification via flash column chromatography or reverse-phase HPLC is strictly required.

Self-Validation & Analytical Troubleshooting

To ensure the structural integrity of the synthesized pyrazole-3-carboxamide, utilize the following analytical cross-checks[4],[7]:

  • Thin Layer Chromatography (TLC): The product amide will typically have a higher Rf value than the highly polar starting carboxylic acid. Use a UV lamp (254 nm) for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the product mass via the [M+H]⁺ peak. If a mass corresponding to[M+H-18]⁺ is observed during EDC coupling, it indicates the formation of the unreactive N-acylurea byproduct, suggesting insufficient HOBt or degraded reagents.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Disappearance: The broad carboxylic acid OH peak (~12.0–13.0 ppm) must disappear.

    • Appearance: A new amide NH peak will appear (typically 8.0–10.5 ppm, heavily dependent on the solvent and hydrogen bonding).

    • Shift: The pyrazole C4-H proton will experience a slight upfield or downfield shift due to the altered electronic environment of the adjacent carbonyl group transitioning from an acid to an amide[7].

References

Sources

Method

Preparation of Potent and Selective CDK2 Inhibitors Utilizing a Pyrazole Carboxamide Scaffold: A Detailed Guide for Medicinal Chemists

Introduction: The Rationale for Targeting CDK2 with Pyrazole Carboxamide Derivatives Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting CDK2 with Pyrazole Carboxamide Derivatives

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2] Its aberrant activity is a common feature in a multitude of human cancers, making it a compelling target for the development of novel anticancer therapeutics.[2][3] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[4][5] Specifically, pyrazole carboxamides have demonstrated significant potential as potent and selective kinase inhibitors.[3][6] This guide provides a comprehensive overview of the synthesis and evaluation of pyrazole carboxamide-based CDK2 inhibitors, offering detailed protocols and insights for researchers in drug discovery.

The core strategy revolves around the synthesis of a pyrazole carboxylic acid intermediate, which is subsequently coupled with a diverse range of amines to generate a library of pyrazole carboxamide derivatives. This approach allows for systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency and selectivity for CDK2.

I. Synthetic Strategy and Protocols

The most prevalent and versatile approach for synthesizing pyrazole carboxamides involves a two-stage process: the initial construction of a pyrazole carboxylic acid core, followed by an amide coupling reaction.[7] This methodology offers the flexibility to introduce a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the final compounds.[7]

A. General Synthetic Workflow

The overall synthetic scheme is depicted below, outlining the key steps from commercially available starting materials to the final pyrazole carboxamide inhibitors.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation A Hydrazine Derivative C Pyrazole-Carboxylate Ester A->C Cyclocondensation (e.g., Knorr Synthesis) [1] B β-Ketoester B->C D Pyrazole Carboxylic Acid C->D Hydrolysis [1] F Pyrazole Carboxamide (CDK2 Inhibitor) D->F Amide Coupling [1] E Amine E->F

Caption: General workflow for the synthesis of pyrazole carboxamide CDK2 inhibitors.

B. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (A Key Intermediate)

This protocol describes the synthesis of a key pyrazole intermediate via the condensation of phenylhydrazine with (ethoxymethylene)malononitrile, followed by hydrolysis of the resulting nitrile.[8]

Materials:

  • Phenylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl Acetate

  • Hexane

Procedure:

  • Nitrile Formation:

    • Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

    • To this solution, add (ethoxymethylene)malononitrile (1 equivalent).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Nitrile Hydrolysis to Carboxamide and then to Carboxylic Acid:

    • Suspend the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in concentrated sulfuric acid.

    • Heat the mixture at 60-70°C for 2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide to precipitate the crude 5-amino-1-phenyl-1H-pyrazole-4-carboxamide.

    • Filter the solid, wash with water, and dry.

    • To obtain the carboxylic acid, the carboxamide can be further hydrolyzed under basic or acidic conditions. For example, refluxing with aqueous sodium hydroxide followed by acidification with hydrochloric acid.

Protocol 2: Amide Coupling to Synthesize Final Pyrazole Carboxamide Inhibitors

This protocol outlines a general procedure for the amide coupling of the pyrazole carboxylic acid intermediate with a selected amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[7]

Materials:

  • Pyrazole carboxylic acid intermediate (from Protocol 1)

  • Substituted amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrazole carboxylic acid (1 equivalent) in DMF in a round-bottom flask.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the substituted amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final pyrazole carboxamide.

II. Biological Evaluation of Pyrazole Carboxamide CDK2 Inhibitors

After successful synthesis and characterization, the novel compounds must be evaluated for their biological activity. This involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

A. In Vitro Kinase Inhibition Assay

The primary assay to determine the potency of the synthesized compounds against CDK2 is an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced in a kinase reaction.[1][9]

G A Prepare Reagents: - CDK2/Cyclin E1 Enzyme - Substrate (e.g., Histone H1) - ATP - Test Compound (Inhibitor) B Incubate Enzyme and Inhibitor A->B C Initiate Kinase Reaction (Add ATP/Substrate) B->C D Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP and Generate Light (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro CDK2 kinase inhibition assay using the ADP-Glo™ method.[1]

Protocol 3: In Vitro CDK2/Cyclin E1 Kinase Assay (ADP-Glo™)

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized pyrazole carboxamide compounds

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in an appropriate buffer (e.g., kinase buffer with ≤1% DMSO).

    • Prepare the CDK2/Cyclin E1 enzyme and substrate in kinase buffer.

    • Prepare the ATP solution in kinase buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted compounds or vehicle control to the wells of a 384-well plate.[1]

    • Add 5 µL of the CDK2/Cyclin E1 enzyme/substrate mixture to each well.[1]

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Add 2.5 µL of the ATP solution to each well to initiate the reaction.[1]

    • Incubate for 60 minutes at room temperature.[1]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30-60 minutes at room temperature.[1]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell-Based Proliferation Assays

To assess the anti-proliferative effects of the CDK2 inhibitors in a cellular context, proliferation assays are performed using cancer cell lines known to be sensitive to CDK2 inhibition (e.g., those with CCNE1 amplification).[10]

Protocol 4: MTT Cell Proliferation Assay

Materials:

  • Cancer cell line (e.g., A2058 melanoma, MV4-11 leukemia)[3]

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthesized pyrazole carboxamide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[11]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) value.

III. Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the biological assays will be crucial for understanding the SAR of the synthesized pyrazole carboxamide derivatives. Key structural modifications and their impact on CDK2 inhibitory activity should be systematically analyzed.

Table 1: Representative Biological Data for Pyrazole Carboxamide CDK2 Inhibitors

Compound IDR1 GroupR2 GroupCDK2 IC50 (nM)Cell Line (e.g., A2058) GI50 (µM)
DC-K2in212 4-BenzoylaminoVariesPotent[3]Effective[3]
AT7519 2,6-DichlorobenzoylaminoN-(4-Piperidinyl)10-210 (multi-CDK)[12][13]-
Example 1PhenylMethylHypothetical ValueHypothetical Value
Example 24-ChlorophenylEthylHypothetical ValueHypothetical Value

This table should be populated with the experimental data obtained for the newly synthesized compounds.

Analysis of the SAR data will guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. For instance, molecular modeling studies can provide insights into the binding mode of the inhibitors within the ATP-binding pocket of CDK2, explaining the observed SAR trends.[3]

IV. Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel pyrazole carboxamide-based CDK2 inhibitors. By systematically applying these protocols and carefully analyzing the resulting data, researchers can identify promising lead compounds for further preclinical development. Future work should focus on optimizing the pharmacokinetic properties of the most potent inhibitors and evaluating their efficacy in in vivo cancer models. The ultimate goal is to translate these scientific findings into effective therapies for patients with cancers driven by aberrant CDK2 activity.

References

  • Lin, T., Li, J., Liu, L., Li, Y., Jiang, H., Chen, K., Xu, P., Luo, C., & Zhou, B. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. Retrieved from [Link]

  • El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(47), 34537-34555. Retrieved from [Link]

  • Ferreira, B. S., Silva, R. C., Souto, B. A., & dos Santos, M. S. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry, 18(5), 335-343. Retrieved from [Link]

  • Anderson, M., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(15), 4657-4667. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN. Retrieved from [Link]

  • Grewal, A. S., Kumar, S., Pandita, D., & Lather, V. (2018). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(47), 34537-34555. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]

  • Horiuchi, D., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(3), 448-465. Retrieved from [Link]

  • Ali, G. M. E., Ibrahim, D. A., Elmetwali, A. M., & Ismail, N. S. M. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14. Retrieved from [Link]

  • Scilit. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(12), 481-486. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 1-Benzyl-4-Aminopyrazole Derivatives via Vilsmeier-Haack Cyclization

Executive Summary The 1-substituted-4-aminopyrazole moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical scaffold in kinase inhibitors (e.g., Janus kinase and CDKs) and GPCR ligands....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-substituted-4-aminopyrazole moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical scaffold in kinase inhibitors (e.g., Janus kinase and CDKs) and GPCR ligands. While direct synthesis of 4-aminopyrazoles is challenging due to the electron-rich nature of the ring (making direct nitration difficult or regiochemically poor), the Vilsmeier-Haack (VH) cyclization offers a robust, scalable alternative.

This application note details a high-fidelity synthetic route where the VH reaction is utilized not just for formylation, but for the de novo construction of the pyrazole ring from hydrazones, simultaneously installing a C4-carbon handle (aldehyde). This intermediate is subsequently converted to the target amine via a Curtius rearrangement sequence.[1][2][3][4] This "Construct-and-Convert" strategy ensures high regioselectivity (1,3-disubstituted pattern) and avoids the formation of regioisomeric mixtures common in hydrazine/diketone condensations.

Strategic Reaction Pathway

The synthesis is divided into three critical phases:

  • Precursor Assembly: Condensation of acetophenones with benzylhydrazine to form hydrazones.

  • The Vilsmeier-Haack Cyclization (Core Technology): Reaction of the hydrazone with POCl₃/DMF to cyclize and form 1-benzyl-4-formylpyrazole.

  • Functional Transformation: Oxidation of the aldehyde to carboxylic acid, followed by Curtius rearrangement to yield the 4-amino derivative (protected as N-Boc).

Pathway Visualization

SyntheticRoute Start Acetophenone + Benzylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (EtOH, Reflux) Aldehyde 1-Benzyl-4-formylpyrazole Hydrazone->Aldehyde Cyclization VH_Reagent POCl3 / DMF (Vilsmeier Reagent) VH_Reagent->Aldehyde Acid Pyrazole-4-carboxylic Acid Aldehyde->Acid Pinnick Oxidation (NaClO2) BocAmine N-Boc-4-aminopyrazole Acid->BocAmine DPPA, Et3N, Heat Curtius Curtius Rearrangement (DPPA / t-BuOH) Curtius->BocAmine Final 1-Benzyl-4-aminopyrazole (Target) BocAmine->Final Deprotection (TFA/DCM)

Figure 1: Strategic workflow for the synthesis of 1-benzyl-4-aminopyrazoles via the Vilsmeier-Haack "Construct-and-Convert" methodology.

Scientific Grounding & Mechanism

The Vilsmeier-Haack Cyclization Mechanism

The transformation of a hydrazone to a 4-formylpyrazole is a "double Vilsmeier" sequence.

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[5]

  • Attack & Cyclization: The hydrazone nitrogen attacks the Vilsmeier reagent. A second equivalent of reagent attacks the

    
    -methyl group of the hydrazone (which tautomerizes to an enamine-like species).
    
  • Ring Closure: Intramolecular nucleophilic attack closes the pyrazole ring.

  • Hydrolysis: The resulting iminium species is hydrolyzed during workup to reveal the C4-aldehyde.

Key Insight: This method is superior to standard hydrazine+diketone condensation because it locks the N1-substituent (benzyl) position relative to the C3-substituent, preventing the formation of 1,5-isomers [1, 2].

Curtius Rearrangement for Amine Installation

Direct amination of the pyrazole ring is difficult. The Curtius rearrangement is selected here because:

  • Retention of Aromaticity: Unlike nitration/reduction, it avoids harsh acidic conditions that might degrade the benzyl group.

  • Safety: Using Diphenylphosphoryl azide (DPPA) avoids the isolation of explosive acyl azide intermediates [3].[1]

  • Protection: Trapping the isocyanate intermediate with t-butanol yields the Boc-protected amine, facilitating purification.

Detailed Experimental Protocols

Phase 1: Synthesis of Acetophenone Benzylhydrazone

Objective: Create the nucleophilic precursor for the VH reaction.

  • Reagents: Acetophenone (10 mmol), Benzylhydrazine dihydrochloride (11 mmol), Sodium Acetate (22 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve benzylhydrazine dihydrochloride and NaOAc in Ethanol/Water (10:1). Stir for 10 min.

    • Add acetophenone dropwise.

    • Reflux at 80°C for 2–4 hours (Monitor via TLC; eluent Hex/EtOAc 4:1).

    • Cool to RT. The hydrazone typically precipitates.

    • Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Product should be a crystalline solid.

Phase 2: Vilsmeier-Haack Cyclization (The Critical Step)

Objective: Construct the pyrazole ring and install the C4-aldehyde.

Safety Warning: The reaction between DMF and POCl₃ is exothermic.[6] POCl₃ releases HCl upon contact with moisture. Perform in a fume hood.

  • Reagents: Hydrazone (from Phase 1, 5 mmol), POCl₃ (15 mmol, 3 eq), Anhydrous DMF (5 mL + 15 mmol, excess).

  • Procedure:

    • Vilsmeier Reagent Prep: In a dry flask under N₂, cool anhydrous DMF (5 mL) to 0°C. Add POCl₃ dropwise over 20 mins. Stir 30 mins at 0°C to form a semi-solid white/yellow salt.

    • Addition: Dissolve the Hydrazone in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Reaction: Allow to warm to RT, then heat to 70–80°C for 4–6 hours.

      • Note: Heating is required for the cyclization step; room temp only yields formylation of the nitrogen or incomplete reaction [4].

    • Quenching (Critical): Cool mixture to RT. Pour slowly onto crushed ice (100 g) with vigorous stirring. Neutralize with saturated NaHCO₃ or 2N NaOH to pH 7–8.

    • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.[5] Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hex/EtOAc). The 4-formylpyrazole is typically a yellow/orange solid.

Phase 3: Oxidation and Curtius Rearrangement

Objective: Convert C4-aldehyde to C4-amine.

  • Oxidation (Pinnick Conditions):

    • Dissolve aldehyde (2 mmol) in t-BuOH/H₂O (4:1). Add NaH₂PO₄ (1.5 eq) and 2-methyl-2-butene (scavenger, 5 eq).

    • Add NaClO₂ (1.5 eq) portion-wise. Stir at RT for 2–4 h.

    • Acidify with 1N HCl, extract with EtOAc. Yields 1-benzylpyrazole-4-carboxylic acid .[7]

  • Curtius Rearrangement:

    • Dissolve the carboxylic acid (1 mmol) in anhydrous t-butanol (5 mL).

    • Add Triethylamine (1.2 eq) and DPPA (1.1 eq).

    • Reflux (85°C) for 6–12 hours.

      • Mechanism:[3][4][8][9][10][11] Acid

        
         Acyl Azide 
        
        
        
        Isocyanate
        
        
        N-Boc Amine.[1]
    • Concentrate and purify via column chromatography.[5]

  • Deprotection:

    • Treat N-Boc amine with TFA/DCM (1:4) at RT for 1 h. Neutralize to obtain the free 1-benzyl-4-aminopyrazole .

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Violent Exotherm POCl₃ addition too fast or temp > 10°C.Add POCl₃ strictly at 0°C dropwise. Use an internal thermometer.
Low Yield (VH Step) Incomplete cyclization.Ensure temperature reaches 70–80°C. Extend reaction time.
Tars/Black Oil Thermal runaway or lack of solvent.Ensure sufficient DMF is used (it acts as solvent and reagent).[6] Do not overheat (>90°C).
Regioisomers Impure hydrazone starting material.Recrystallize hydrazone before VH step. The VH mechanism is highly regioselective for 1,3-substitution.
Incomplete Curtius Moisture in t-BuOH.Use anhydrous t-BuOH. Moisture hydrolyzes the isocyanate to urea byproducts.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the molecular mechanism of the VH cyclization, highlighting the "Double Formylation" concept.

VH_Mechanism cluster_legend Key Transformation Step1 Hydrazone + Vilsmeier Reagent (Attack at N) Step2 Formylation at Alpha-Methyl (Tautomerization to Enamine) Step1->Step2 POCl3/DMF Step3 Intramolecular Cyclization (Formation of Pyrazole Ring) Step2->Step3 Heat (70°C) Step4 Hydrolysis of Iminium (Release of Aldehyde) Step3->Step4 H2O / NaHCO3 Result 1-Benzyl-4-Formylpyrazole Step4->Result

Figure 2: Simplified mechanistic flow of the Vilsmeier-Haack pyrazole synthesis.

References

  • Kira, M. A., et al. (1970). "Vilsmeier-Haack reaction on hydrazones: A convenient synthesis of 4-formylpyrazoles."[12][13] Tetrahedron Letters, 11(48), 4215-4216. Link

  • Lokhande, P. D., et al. (2011).[14] "Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline." Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.[14] Link

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[1][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • BenchChem Protocols. (2025). "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3." Link

  • Baumann, M., et al. (2020). "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging." Organic Process Research & Development, 24(10), 2342–2349. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Acylation of 4-Amino-pyrazole-3-carboxamide with Acid Chlorides

Foreword: The Strategic Value of the 4-Aminopyrazole Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents with a wide spe...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the 4-Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Specifically, the 4-amino-pyrazole-3-carboxamide framework serves as a versatile and highly functionalized building block. The strategic positioning of its nucleophilic 4-amino group, adjacent to an amide moiety on a heterocyclic ring, allows for directed and specific chemical modifications.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the N-acylation of 4-amino-pyrazole-3-carboxamide using acid chlorides. This coupling reaction is a cornerstone transformation for generating diverse libraries of pyrazole carboxamides, which are frequently explored as kinase inhibitors and other targeted therapeutics.[2] We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step protocol, and provide expert insights into process optimization and troubleshooting.

The Acylation Reaction: Mechanism and Rationale

The coupling of 4-amino-pyrazole-3-carboxamide with an acid chloride is a classic nucleophilic acyl substitution reaction.[3][4] The exocyclic 4-amino group acts as the primary nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 4-amino group attacks the carbonyl carbon of the acid chloride. This forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is ejected as a leaving group.

  • Deprotonation: A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), scavenges the proton from the newly formed amide nitrogen and the hydrogen chloride (HCl) byproduct generated in the reaction.[5] This is critical as it prevents the protonation of the starting aminopyrazole, which would render it non-nucleophilic, and neutralizes the corrosive HCl.

The 4-amino group is the most reactive site for acylation due to its high nucleophilicity compared to the endocyclic (ring) nitrogen atoms. The electron-withdrawing nature of the adjacent pyrazole ring and the C3-carboxamide group decreases the basicity and nucleophilicity of the ring nitrogens, thus favoring selective acylation at the exocyclic amine.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Core Protocol: Synthesis of N-(3-Carboxamido-1H-pyrazol-4-yl)amides

This protocol provides a generalized yet robust procedure for the acylation reaction. It is designed to be self-validating through clear checkpoints and monitoring steps.

Materials & Reagents
ReagentMolar Eq.Purpose
4-Amino-pyrazole-3-carboxamide1.0Starting material
Acid Chloride (R-COCl)1.0 - 1.2Acylating agent
Triethylamine (TEA) or DIPEA2.0 - 3.0Non-nucleophilic base, HCl scavenger
Anhydrous Dichloromethane (DCM) or THF-Aprotic solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent
Silica Gel-Stationary phase for chromatography
Ethyl Acetate / Hexanes-Mobile phase for chromatography
Experimental Workflow

Caption: General experimental workflow for acylation.

Step-by-Step Methodology

CAUTION: Acid chlorides are corrosive and react violently with water. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 4-amino-pyrazole-3-carboxamide (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a suspension or solution at a concentration of approximately 0.1 M.

    • Add triethylamine (TEA) or DIPEA (2.5 eq) to the mixture.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acid Chloride:

    • In a separate dry flask, dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF.

    • Transfer this solution to the dropping funnel.

    • Add the acid chloride solution dropwise to the stirred aminopyrazole mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Stir for 2-16 hours. The reaction progress should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminopyrazole is consumed.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture again to 0 °C and carefully quench by adding deionized water.

    • Transfer the mixture to a separatory funnel. If DCM was used, add more DCM. If THF was used, add a suitable extraction solvent like ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride) and then with brine (to aid in drying).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, often an off-white or tan solid, can be purified by one of two primary methods:

      • Flash Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) is a common and effective method.[6]

      • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can yield highly pure crystalline material.[7]

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the covalent structure and assess purity.

      • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

      • FT-IR: To observe the characteristic amide C=O and N-H stretches.[8]

Troubleshooting and Expert Insights

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive acid chloride (hydrolyzed).2. Insufficiently basic conditions (starting material protonated).3. Low reactivity of the acid chloride (steric hindrance or electronic effects).1. Use freshly prepared or newly opened acid chloride. Consider in situ generation from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride.[9]2. Ensure at least 2 equivalents of base are used. Use a stronger, non-nucleophilic base if necessary.3. Increase reaction temperature (e.g., reflux in THF) or extend reaction time.[8]
Formation of Side Products 1. Di-acylation (at both the 4-amino and a ring nitrogen).2. Reaction with solvent.3. Self-condensation or polymerization.1. Avoid using a large excess of the acid chloride. Maintain low temperatures (0 °C) during addition. The 4-amino group is kinetically favored, but thermodynamic conditions could lead to other products.[10]2. Use inert, aprotic solvents like DCM, THF, or DMF.[11]3. Ensure slow, controlled addition of the acid chloride to the aminopyrazole solution (inverse addition is not recommended).
Difficult Purification 1. Product and starting material have similar polarity.2. Product is highly insoluble or an oil.3. Presence of persistent impurities (e.g., triethylammonium chloride).1. Drive the reaction to full completion. Optimize the chromatography mobile phase using different solvent systems.2. Attempt trituration with a non-polar solvent (e.g., diethyl ether or hexanes) to induce solidification. If insoluble, purification may require a different technique or derivatization.3. Include an aqueous wash (e.g., dilute HCl, then water) during the work-up to remove the salt.

Conclusion

The N-acylation of 4-amino-pyrazole-3-carboxamide is a fundamental and powerful reaction for generating novel chemical entities for drug discovery. By understanding the underlying mechanism and carefully controlling key experimental parameters such as stoichiometry, temperature, and solvent choice, researchers can achieve high yields of the desired products with excellent regioselectivity. The protocol and insights provided herein serve as a comprehensive guide to successfully implement and troubleshoot this critical synthetic transformation.

References

  • BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis.
  • El-Sayed, M. A. A., et al. (2018). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules, 23(10), 2486. Available at: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5181-5185. Available at: [Link]

  • O'Hara, F., et al. (2017). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 19(21), 5868-5871. Available at: [Link]

  • Baxter, A., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. Google Patents.
  • Abrigach, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 946-951. Available at: [Link]

  • Wang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407. Available at: [Link]

  • Karon, K., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 14(18), 12835-12843. Available at: [Link]

  • BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Wang, Y., et al. (2023). A convenient lipase/base-catalyzed synthesis of N-alkylated pyrazole derivatives in a continuous-flow microreactor. Frontiers in Chemistry, 11, 1269557. Available at: [Link]

  • Silyanov, S., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7722. Available at: [Link]

  • Özer, İ. İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 9(1), 50-57. Available at: [Link]

  • Angell, Y., et al. (2011). An efficient amide coupling protocol using acyl fluorides. Organic & Biomolecular Chemistry, 9(19), 6549-6552. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 29(10), 2329. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • Yadav, M., et al. (2023). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Tetrahedron Letters, 131, 154743. Available at: [Link]

  • El-Faham, A., et al. (2011). Recent developments in aminopyrazole chemistry. Journal of Heterocyclic Chemistry, 48(2), 241-275. Available at: [Link]

  • Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6239. Available at: [Link]

  • Wu, J., et al. (2015). I2-Catalyzed C–O Bond Formation and Dehydrogenation: Facile Synthesis of Oxazolines and Oxazoles Controlled by Bases. Organic Letters, 17(16), 4098-4101. Available at: [Link]

  • Furukawa, T., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Tetrahedron Letters, 50(45), 6172-6174. Available at: [Link]

  • Kumar, D., et al. (2016). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advanced Research in Science and Engineering, 5(2), 12-18. Available at: [Link]

  • Dr. Riedel, G. (1983). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. DE1904894C3. Google Patents.
  • Li, Y., et al. (2023). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 71(44), 17796-17805. Available at: [Link]

Sources

Application

Functionalization of the exocyclic amino group in pyrazole carboxamides

An Application Guide to the Functionalization of the Exocyclic Amino Group in Pyrazole Carboxamides Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Pyrazole Carboxamides and Their Am...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Functionalization of the Exocyclic Amino Group in Pyrazole Carboxamides

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Carboxamides and Their Amino Group Functionalization

Pyrazole carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Their prevalence stems from the pyrazole ring's ability to act as a versatile scaffold, engaging in a variety of non-covalent interactions with biological targets, particularly through hydrogen bonding. The exocyclic amino group, often positioned at the C3 or C5 position of the pyrazole ring, is a critical handle for molecular recognition and property modulation.

Functionalization of this specific amino group allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, it provides a vector for introducing new pharmacophoric elements that can enhance target affinity, improve selectivity, and explore new binding interactions. This guide provides detailed protocols and the underlying chemical logic for the key strategies employed in the functionalization of this pivotal functional group, aimed at researchers and professionals in drug development.

Core Strategy 1: Acylation and Sulfonylation for Amide and Sulfonamide Synthesis

One of the most fundamental and widely utilized transformations of the exocyclic amino group is its conversion to amides and sulfonamides. These reactions are generally robust, high-yielding, and allow for the introduction of a vast array of substituents from commercially available acyl chlorides, sulfonyl chlorides, and carboxylic acids.

Mechanistic Rationale

The nucleophilic exocyclic amino group readily attacks the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The choice of base is critical; non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to quench the HCl byproduct without competing with the primary amine. In the case of carboxylic acid coupling, activating agents like HATU or HOBt/EDC are required to convert the carboxylic acid into a more reactive species, facilitating amide bond formation.

Experimental Protocol: General Procedure for Acylation

Objective: To synthesize N-(pyrazole-carboxamide) acetamide derivatives.

Materials:

  • Substituted pyrazole carboxamide with a free exocyclic amino group (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the starting pyrazole carboxamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture. A precipitate (triethylammonium chloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the desired acylated product.

Workflow for Acylation/Sulfonylation

sub Pyrazole Carboxamide (Starting Material) reaction Reaction at 0°C to RT sub->reaction reagent Acyl/Sulfonyl Chloride + Base (e.g., TEA) reagent->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Functionalized Product (Amide/Sulfonamide) purification->product

Caption: Workflow for the acylation or sulfonylation of pyrazole carboxamides.

Core Strategy 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for introducing alkyl groups to the exocyclic amino group, providing access to secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.

Mechanistic Rationale

The reaction begins with the condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine). This intermediate is then selectively reduced by a hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective for imines over carbonyls compared to reagents like sodium borohydride, allowing the reaction to be performed in a single pot.

Experimental Protocol: General Procedure for Reductive Amination

Objective: To synthesize N-alkylated pyrazole carboxamide derivatives.

Materials:

  • Substituted pyrazole carboxamide with a free exocyclic amino group (1.0 eq)

  • Aldehyde or ketone (e.g., benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of the pyrazole carboxamide (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCM/DCE, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the residue by flash column chromatography to yield the N-alkylated product.

Data Summary Table: Comparison of Functionalization Strategies
Strategy Reagents Key Advantages Potential Challenges
Acylation Acyl Chlorides, Carboxylic Acids (with coupling agents)High yields, vast reagent availability, stable products.Over-acylation can occur with highly reactive reagents.
Sulfonylation Sulfonyl ChloridesCreates stable sulfonamides, introduces H-bond acceptors.Can be sluggish; may require heating or stronger bases.
Reductive Amination Aldehydes/Ketones, STABMild conditions, broad substrate scope, one-pot procedure.Sterically hindered substrates may react slowly.
Buchwald-Hartwig Amination Aryl Halides, Pd catalyst, Ligand, BaseForms C-N bonds with aryl/heteroaryl groups, wide scope.Catalyst sensitivity, requires inert atmosphere, potential metal contamination.

Core Strategy 3: Buchwald-Hartwig Cross-Coupling for N-Arylation

For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed cross-coupling reaction provides a versatile route to N-aryl pyrazole carboxamides, which are of significant interest in drug discovery for their ability to form pi-stacking interactions and occupy hydrophobic pockets in target proteins.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos or RuPhos often providing excellent results.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize N-aryl pyrazole carboxamide derivatives.

Materials:

  • Substituted pyrazole carboxamide with a free exocyclic amino group (1.0 eq)

  • Aryl halide (e.g., bromobenzene) (1.2 eq)

  • Pd₂(dba)₃ (Palladium catalyst, 2-5 mol%)

  • XPhos (Ligand, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere glovebox or Schlenk line

  • Standard anhydrous reaction glassware

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Perform the entire setup in a glovebox or using Schlenk techniques to maintain an inert atmosphere.

  • Reagent Addition: To an oven-dried reaction vessel, add the pyrazole carboxamide (1.0 eq), aryl halide (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (e.g., 2 mol%), and XPhos (e.g., 4 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired N-aryl pyrazole carboxamide.

Logical Flow for Method Selection

start Desired Functional Group? acyl Acyl/Sulfonyl start->acyl Amide/ Sulfonamide alkyl Alkyl start->alkyl Alkyl aryl Aryl/Heteroaryl start->aryl Aryl method1 Acylation or Sulfonylation acyl->method1 method2 Reductive Amination alkyl->method2 method3 Buchwald-Hartwig Cross-Coupling aryl->method3

Caption: Decision tree for selecting the appropriate functionalization method.

Conclusion and Future Outlook

The functionalization of the exocyclic amino group of pyrazole carboxamides is a critical task in the optimization of lead compounds in drug discovery. The methods outlined in this guide—acylation, reductive amination, and Buchwald-Hartwig amination—represent robust and versatile strategies for achieving a wide range of structural diversity. The choice of method should be guided by the desired target structure and the chemical compatibility of the starting materials. As synthetic methodologies continue to advance, we can anticipate the development of even more efficient and selective techniques for modifying this important pharmacophoric feature.

References

  • Title: A review of reductive aminations of carbon-oxygen double bonds (C=O) and carbon-carbon double bonds (C=C) Source: ScienceDirect URL: [Link]

  • Title: The Buchwald-Hartwig Amination in the Development of Drugs Source: ACS Publications URL: [Link]

  • Title: The Buchwald-Hartwig reaction: a new chapter in the construction of C–N bonds Source: SpringerLink URL: [Link]

Method

Design, Synthesis, and Evaluation of Pyrazole-3-Carboxamide FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

An Application Guide for Drug Development Professionals Introduction: Targeting FLT3 in Acute Myeloid Leukemia FMS-like tyrosine kinase 3 (FLT3) is a Class III receptor tyrosine kinase that is a critical regulator of hem...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a Class III receptor tyrosine kinase that is a critical regulator of hematopoietic cell survival, proliferation, and differentiation.[1] In the landscape of Acute Myeloid Leukemia (AML), a particularly aggressive hematologic malignancy, the FLT3 gene is the most frequently mutated gene, occurring in approximately 30% of newly diagnosed cases.[2][3] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent, constitutive activation of the kinase.[1][4] This aberrant signaling drives leukemogenesis by activating downstream pro-proliferative and anti-apoptotic pathways, including STAT5, MAPK, and AKT.[1][5] Clinically, the presence of an FLT3-ITD mutation is a significant negative prognostic factor, associated with increased relapse rates and reduced overall survival.[2][3]

This grim prognosis has established mutant FLT3 as a high-priority molecular target for AML therapy.[4] The development of small-molecule FLT3 inhibitors has consequently become a major focus of drug discovery. Among the various chemical scaffolds explored, the 1H-pyrazole-3-carboxamide core has emerged as a "privileged" structure in kinase inhibitor design.[6][7] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for building high-affinity inhibitors.

This document serves as a detailed guide for researchers and drug development professionals, outlining the core principles for the design, synthesis, and biological evaluation of novel FLT3 inhibitors based on the pyrazole-3-carboxamide scaffold.

Section 1: Molecular Design and Strategy

The rational design of potent and selective FLT3 inhibitors requires a deep understanding of the target's structure and the inhibitor's binding mechanism. The pyrazole-3-carboxamide scaffold primarily serves as a foundation for Type I kinase inhibitors, which bind to the active "DFG-in" conformation of the kinase at the ATP-binding site.

The Pyrazole-3-Carboxamide Core: A Hinge-Binding Powerhouse

The efficacy of this scaffold is rooted in its ability to mimic the adenine moiety of ATP. Molecular docking studies consistently show that the pyrazole ring nitrogen and the adjacent carboxamide group form two or three conserved hydrogen bonds with the backbone of the kinase hinge region.[8] This high-affinity interaction anchors the molecule, allowing chemists to strategically modify other parts of the structure to enhance potency and selectivity.

cluster_0 Inhibitor Core cluster_1 FLT3 Kinase Hinge Region cluster_2 Strategic Modification Points Py Py carboxamide Pyrazole-3-Carboxamide HBD H-Bond Donor (Amide N-H) carboxamide->HBD HBA H-Bond Acceptor (Pyrazole N) carboxamide->HBA R1 R1 Group (Solvent Front) carboxamide->R1 Improves solubility, Targets outer region R2 R2 Group (Hydrophobic Pocket) carboxamide->R2 Enhances potency, Selectivity HBA_acceptor H-Bond Acceptor (Backbone C=O) HBD->HBA_acceptor Hydrogen Bond HBD_donor H-Bond Donor (Backbone N-H) HBA->HBD_donor Hydrogen Bond Hinge Cys694 / Glu692 Hinge->HBA_acceptor Hinge->HBD_donor

Caption: Key interactions of the pyrazole-3-carboxamide scaffold.

Structure-Activity Relationship (SAR) Insights

Building upon the pyrazole-3-carboxamide core, SAR studies are crucial for optimizing the inhibitor. By modifying the structure of a lead compound, such as FN-1501, researchers have developed next-generation inhibitors with significantly improved potency.[8][9]

  • R1 Group (Amide Substituent): This group typically points towards the solvent-exposed region. Modifications here, often involving phenyl rings with solubilizing groups like piperazine, are critical for modulating pharmacokinetic properties and can contribute to potency.[8][10]

  • R2 Group (Pyrazole C4/C5 Substituent): This part of the molecule extends into a deeper hydrophobic pocket of the ATP-binding site. Bulky, hydrophobic groups in this position can significantly enhance binding affinity and selectivity.[8][11]

The table below summarizes representative SAR data for pyrazole-3-carboxamide derivatives, illustrating the impact of substitutions on inhibitory activity.

Compound IDR1 Group (on Carboxamide)R2 Group (on Pyrazole C4)FLT3 IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)Reference
FN-1501 Phenyl with 4-methylpiperazineH2.33-[8]
8t Phenyl with 4-methylpiperazine4-(Thieno[3,2-b]pyridin-7-ylamino)0.0891.22[8][9]
10q BiphenylPyrazolyl-urea23018 (MOLM-14)[11]

Data synthesized from published reports to illustrate SAR trends.

Section 2: General Synthesis Protocol

The synthesis of pyrazole-3-carboxamide inhibitors generally follows a convergent approach where the pyrazole core is first constructed and then coupled with a desired amine side chain. The following is a representative, field-proven protocol.

Workflow: Synthesis of a Pyrazole-3-Carboxamide Inhibitor

Caption: General synthetic workflow for inhibitor production.

Protocol 2.1: Synthesis of a Representative Inhibitor

Objective: To synthesize a 4-amino-1H-pyrazole-3-carboxamide derivative.

Rationale: This protocol employs standard, robust reactions common in medicinal chemistry. Ester hydrolysis provides the carboxylic acid necessary for amide coupling, a crucial step for joining the two key fragments of the molecule. HATU is chosen as the coupling agent for its high efficiency and low rate of racemization.

Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 3-oxo-4-nitrobutanoate (1 eq) in acetic acid, add hydrazine hydrate (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC.

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazole core.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in ethanol.

  • Add Palladium on carbon (10% w/w) and place the mixture under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield ethyl 4-amino-1H-pyrazole-3-carboxylate.

Step 3: Amide Coupling

  • Hydrolyze the ester from Step 2 to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • To a solution of the resulting carboxylic acid (1 eq) and the desired aniline derivative (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir at room temperature for 8-12 hours.

  • Monitor completion by LC-MS.

  • Perform an aqueous workup and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Self-Validation: Each step must be validated. TLC and LC-MS should be used to monitor reaction progress and purity. The final product's identity and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biological Evaluation Protocols

Once synthesized, the compounds must be rigorously tested to determine their biological activity. The evaluation process follows a tiered approach from biochemical assays to cellular and, eventually, in vivo models.

Workflow: Biological Characterization of FLT3 Inhibitors

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical A Protocol 3.1: Biochemical Kinase Assay (FLT3-WT, FLT3-ITD, FLT3-TKD) B Protocol 3.2: Cellular Proliferation Assay (MV4-11, MOLM-14 cells) A->B C Protocol 3.3: Target Engagement Assay (Western Blot for p-FLT3) B->C D Pharmacokinetic Profiling (ADME/Tox) C->D Lead Compound Progression E Xenograft Efficacy Model (e.g., MV4-11 in mice) D->E

Caption: Tiered workflow for evaluating FLT3 inhibitors.

Protocol 3.1: In Vitro FLT3 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant FLT3 kinase.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the FLT3 enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

Materials:

  • Recombinant human FLT3 (WT and mutant) enzyme.

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP solution.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add 2.5 µL of test compound dilution (or DMSO for control).

  • Add 2.5 µL of a 2X enzyme/substrate mixture.

  • Initiate the reaction by adding 5 µL of a 2X ATP solution. Final ATP concentration should be at the Kₘ for FLT3.

  • Incubate for 60 minutes at room temperature.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to high (no enzyme) and low (DMSO) controls. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Anti-Proliferative Assay

Objective: To measure the effect of the inhibitor on the proliferation of FLT3-dependent AML cells.

Rationale: This assay confirms that the inhibitor can penetrate the cell membrane and inhibit FLT3 signaling in a biological context, leading to a functional anti-cancer effect. MV4-11 and MOLM-14 cell lines are used as they are dependent on the FLT3-ITD mutation for their survival.[11]

Materials:

  • MV4-11 or MOLM-14 human AML cell lines.

  • RPMI-1640 medium with 10% FBS.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat cells with a serial dilution of the test compound (final DMSO concentration <0.1%). Include a vehicle-only (DMSO) control.

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol 3.3: Target Engagement via Western Blot

Objective: To confirm that the inhibitor reduces the phosphorylation of FLT3 and its downstream effector STAT5 in AML cells.

Rationale: A reduction in cell viability could be due to off-target effects. This experiment provides direct evidence that the compound is engaging and inhibiting its intended target within the cell.[11]

Procedure:

  • Seed MV4-11 cells in a 6-well plate and grow to ~70% confluency.

  • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for 2-4 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect bands using an ECL substrate and an imaging system.

  • Expected Outcome: A dose-dependent decrease in the signal for p-FLT3 and p-STAT5, while total protein levels remain unchanged, confirming on-target activity.

Section 4: Overcoming Challenges and Future Directions

While potent FLT3 inhibitors have been developed, clinical resistance remains a significant hurdle.[3] Resistance can arise from secondary mutations in the FLT3 kinase domain (e.g., the F691L "gatekeeper" mutation) or through activation of parallel survival pathways.[8][12] Furthermore, high plasma concentrations of the FLT3 ligand (FL) can compete with and reduce the efficacy of inhibitors.[13]

Future design strategies for pyrazole-3-carboxamide inhibitors should focus on:

  • Overcoming Resistance: Designing compounds that can inhibit common resistant mutants.

  • Improving Selectivity: Minimizing off-target activity (e.g., against c-Kit or CDK) to reduce toxicity.[11]

  • Combination Therapies: Exploring synergies with chemotherapy or other targeted agents (e.g., BCL-2 or MEK inhibitors) to prevent the emergence of resistance.[4]

Conclusion

The pyrazole-3-carboxamide scaffold is a validated and highly versatile platform for the design of potent FLT3 inhibitors. By integrating rational design based on SAR, robust synthetic protocols, and a systematic biological evaluation cascade, researchers can develop novel therapeutic candidates for AML. The protocols and principles outlined in this guide provide a comprehensive framework for advancing these efforts, with the ultimate goal of improving outcomes for patients with FLT3-mutated AML.

References

  • Nakao, M., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Available at: [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. Available at: [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [Link]

  • Takahashi, K. (2011). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • El-Sharkawi, D., et al. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. Available at: [Link]

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • Daver, N., et al. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia. Available at: [Link]

  • Chougule, A. (2011). Studies on signaling pathways induced by FLT3, an important oncogene in AML. Lund University Publications. Available at: [Link]

  • Stahl, M., et al. (2023). The Shifting Prognosis of FLT3 Mutations in Acute Myeloid Leukemia in the Era of Targeted Therapy: A Real-World Study Using Large-Scale Electronic Health Record Data. Blood. Available at: [Link]

  • Ahmad, F., et al. (2023). FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Mims, A., et al. (2025). Unveiling FLT3-JMD Point Mutations in AML: A Rare Yet Pivotal Subtype. Leukemia. Available at: [Link]

  • Erba, H., & Rampal, R. K. (2021). Significance of FLT3 Mutations in AML. OncLive. Available at: [Link]

  • Zhi, Y., et al. (2019). Structures and biological activities of compounds 3a-3d. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Scilit. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. Available at: [Link]

  • Bumbu, A-G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Wang, Y., et al. (2020). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]

  • Bumbu, A-G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Wang, J., et al. (2024). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Knapper, S., et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Chemistry. Available at: [Link]

Sources

Application

DNA binding assays for pyrazole-3-carboxamide derivatives

Application Note: DNA Binding Assays for Pyrazole-3-Carboxamide Derivatives Introduction The pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, widely recognized for its anticancer, anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: DNA Binding Assays for Pyrazole-3-Carboxamide Derivatives

Introduction

The pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, widely recognized for its anticancer, anti-inflammatory, and kinase-inhibitory properties. Recent studies have elucidated that beyond enzymatic inhibition (e.g., CDK4/6, VEGFR), these derivatives often exert cytotoxicity through direct interaction with genomic DNA.

Determining the precise mode of binding—intercalation versus groove binding —is critical for optimizing therapeutic index and predicting genotoxicity.

  • Intercalators (e.g., Doxorubicin) insert between base pairs, causing DNA lengthening and unwinding, often leading to high cytotoxicity but potential mutagenicity.

  • Groove Binders (e.g., Netropsin) fit into the major or minor grooves, typically offering higher sequence specificity and a different safety profile.

This guide provides a rigorous, multi-methodological workflow to characterize these interactions, moving from high-throughput screening to biophysical validation.

Strategic Assay Selection

Do not rely on a single assay. A robust characterization requires triangulation of data from spectral, hydrodynamic, and computational methods.

AssayWorkflow Start Synthesized Pyrazole-3-Carboxamide Derivative Screen Primary Screen: UV-Vis Absorption Titration Start->Screen Decision Is Kb > 10^4 M^-1? Screen->Decision Fluorescence Secondary Assay: Fluorescence Competitive Displacement (EtBr) Decision->Fluorescence Yes (Binder) Docking Structural Insight: Molecular Docking Decision->Docking No (Weak/Non-binder) Viscosity Definitive Mode Check: Viscosity Measurement Fluorescence->Viscosity Fluorescence->Docking Validation Result_Groove Conclusion: Groove Binder Viscosity->Result_Groove No Viscosity Change Result_Intercal Conclusion: Intercalator Viscosity->Result_Intercal Viscosity Increase

Figure 1: Decision matrix for characterizing DNA interactions. Viscosity is the "tie-breaker" between intercalation and groove binding.

Protocol 1: UV-Visible Absorption Titration

Objective: Determine the intrinsic binding constant (


) and observe spectral shifts (hypochromism/bathochromism).

Principle: Small molecules interacting with DNA typically exhibit hypochromism (decrease in absorbance) due to


-

stacking interactions between the aromatic pyrazole chromophore and DNA base pairs.
  • Red Shift (Bathochromism)

    
     10 nm:  Suggests strong intercalation.
    
  • No/Minimal Red Shift: Suggests groove binding or electrostatic interaction.

Materials
  • Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Must be filtered 0.22

    
    m).
    
  • DNA Stock: Calf Thymus DNA (CT-DNA) or Salmon Sperm DNA.

  • Compound Stock: 10 mM in DMSO (Freshly prepared).

Step-by-Step Procedure
  • DNA Quality Check: Dissolve CT-DNA in buffer.[1] Measure Absorbance at 260 nm and 280 nm.

    • Requirement: Ratio

      
       must be 1.8–1.9 (protein-free).[1]
      
    • Concentration Calc: Use

      
       (per nucleotide phosphate).[1][2][3]
      
  • Baseline Correction: Prepare two quartz cuvettes (1 cm path).

    • Reference: Buffer + DNA (to subtract DNA absorbance if measuring in UV region).

    • Sample: Buffer + Compound (

      
       fixed).
      
  • Titration:

    • Add aliquots of CT-DNA stock to both cuvettes to maintain equal DNA concentration in reference and sample (eliminating DNA background absorbance).

    • Incubate for 5 minutes after each addition.

    • Record spectra (200–500 nm).

  • Endpoint: Continue until no further change in absorbance is observed (saturation).

Data Analysis

Calculate the intrinsic binding constant (


) using the Wolfe-Shimer equation :


  • 
    : Concentration of DNA in base pairs.
    
  • 
    : Apparent extinction coefficient (
    
    
    
    ).
  • 
    : Extinction coefficient of free compound.
    
  • 
    : Extinction coefficient of bound compound.
    
  • Plot:

    
     vs. 
    
    
    
    . The ratio of Slope/Intercept gives
    
    
    .

Protocol 2: Fluorescence Competitive Displacement (EtBr)

Objective: Assess the ability of the pyrazole derivative to displace a known intercalator (Ethidium Bromide, EtBr).

Principle: EtBr is weakly fluorescent in buffer but highly fluorescent when intercalated into DNA. If the pyrazole derivative displaces EtBr, fluorescence intensity decreases (quenching).

Step-by-Step Procedure
  • Complex Formation: Prepare a solution containing:

    • CT-DNA:

      
      .[3]
      
    • EtBr:

      
       (Ratio 1:1 ensures saturation).
      
    • Buffer: Tris-HCl/NaCl (pH 7.4).[1]

    • Incubate for 30 minutes in the dark.

  • Titration:

    • Excitation

      
      : 525 nm (specific to EtBr-DNA complex).
      
    • Emission Scan: 550–700 nm.

    • Add increasing concentrations of the Pyrazole derivative (0 to

      
      ).
      
  • Measurement: Record the emission maximum (approx. 600 nm) after each addition (2 min equilibration).

Data Analysis

Use the Stern-Volmer Equation to quantify quenching efficiency:



  • 
    : Fluorescence intensity of EtBr-DNA alone.
    
  • 
    : Fluorescence intensity with quencher (pyrazole).
    
  • 
    : Concentration of pyrazole derivative.[3][4]
    
  • 
    : Stern-Volmer quenching constant.
    

Interpretation:

  • High

    
     (
    
    
    
    ):
    Indicates strong displacement, suggesting the pyrazole competes for the same binding sites (intercalation).
  • Low

    
    :  Suggests the pyrazole binds to a different site (e.g., groove) or binds weakly.
    

Protocol 3: Viscosity Measurements (The "Tie-Breaker")

Objective: Definitively distinguish intercalation from groove binding.

Scientific Rationale:

  • Intercalation: Increases the separation between base pairs (

    
     per molecule), significantly increasing DNA length and viscosity.
    
  • Groove Binding: Binds externally; causes negligible change or slight decrease (kinking) in viscosity.

Step-by-Step Procedure
  • Setup: Use an Ubbelohde viscometer maintained at

    
     in a thermostatic bath.
    
  • DNA Control: Measure the flow time (

    
    ) of CT-DNA solution (
    
    
    
    ) in buffer.
  • Titration: Add the pyrazole derivative to the viscometer to achieve ratios (

    
    ) of 0.0, 0.1, 0.2, ... up to 1.0.
    
  • Measurement: Measure flow time (

    
    ) for each ratio. Average 3 readings per point.
    
Data Analysis

Plot


 versus the binding ratio (

), where viscosity

.


Interpretation:

  • Slope > 0 (Sharp Increase): Classic Intercalation.

  • Slope

    
     0 (Flat):  Groove Binding.
    

Summary of Expected Results

AssayParameterIntercalator (e.g., Doxorubicin)Groove Binder (e.g., Netropsin)Pyrazole-3-carboxamide (Typical)*
UV-Vis

Shift
Red shift (

nm)
None or slight (

nm)
Often slight (< 5 nm)
UV-Vis AbsorbanceSignificant HypochromismHypochromismHypochromism
Fluorescence EtBr DisplacementStrong QuenchingWeak/Moderate QuenchingModerate Quenching
Viscosity Relative ViscositySignificant IncreaseNo Change / Slight DecreaseNo Change (Usually)

*Note: While many pyrazole-3-carboxamides are minor groove binders, specific fused-ring derivatives may intercalate. Viscosity is the deciding factor.

References

  • Zhang, X., et al. (2016). "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." Biological and Pharmaceutical Bulletin.

    • Key Insight: Identifies Pym-5 as a minor groove binder with

      
      .[1][5]
      
  • Suh, D., & Chaires, J. B. (1995). "Criteria for the mode of binding of DNA binding agents."[6] Bioorganic & Medicinal Chemistry.

    • Key Insight: Establishes viscosity as the definitive method for distinguishing intercalation
  • Bera, R., et al. (2019). "Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines." Journal of Luminescence.

    • Key Insight: Provides detailed protocols for EtBr displacement and viscosity d
  • Sirajuddin, M., et al. (2013). "Biophysical and molecular docking studies of the interaction of pyrazole derivatives with CT-DNA." Spectrochimica Acta Part A.

    • Key Insight: Demonstrates the use of molecular docking (AutoDock)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Aminopyrazole Carboxamide Intermediates

Welcome to the technical support center for the purification of aminopyrazole carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of aminopyrazole carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity for this critical class of compounds. The inherent basicity of the aminopyrazole core, combined with the amide functionality, presents unique purification challenges that require a systematic and well-understood approach.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methods to your specific molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of aminopyrazole carboxamide intermediates.

Q1: What are the most common types of impurities I should expect in my crude product?

A1: Impurity profiling is crucial for developing an effective purification strategy.[1] The most common impurities arise from the synthetic route and the inherent reactivity of the aminopyrazole scaffold.

  • Unreacted Starting Materials: Residual starting materials, such as the initial hydrazine derivative or β-ketoester/nitrile, are common.[2][3]

  • Regioisomers: When using substituted hydrazines, the cyclization step can lack regioselectivity, leading to a mixture of N-substituted 3-amino and 5-aminopyrazoles.[2][4] These isomers often have very similar polarities, making them difficult to separate.

  • Byproducts from Side Reactions: Under harsh reaction conditions (e.g., high heat), 5-aminopyrazoles can react further to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[2]

  • Residual Solvents and Reagents: Solvents like DMF or bases like triethylamine used in the reaction can be carried through into the crude product.[5]

  • Degradation Products: Some aminopyrazole carboxamides may be sensitive to acidic or basic conditions used during workup, leading to hydrolysis or other forms of degradation.[1]

Q2: How do I choose the best primary purification method for my intermediate?

A2: The choice of method depends on the nature of the impurities and the properties of your target compound. A logical workflow can guide your decision. The most prevalent purification techniques include aqueous workups, acid-base extraction, recrystallization, and chromatography.[5]

Diagram: Purification Method Selection Workflow

G Start Crude Product Check_Properties Assess Impurity Profile & Solubility Start->Check_Properties Aqueous_Workup Aqueous Workup (Wash) Start->Aqueous_Workup Always a good first step Acid_Base Significant difference in pKa between product and impurities? Check_Properties->Acid_Base Is_Solid Is the product a stable solid? Acid_Base->Is_Solid  No Extraction Acid-Base Extraction Acid_Base->Extraction  Yes Chromatography Complex Mixture / Isomers Is_Solid->Chromatography  No / Oily Product Recrystallization Recrystallization Is_Solid->Recrystallization  Yes Chromatography->Recrystallization  Final Polishing Extraction->Is_Solid  Post-Extraction Cleanup

Caption: A decision tree to guide the selection of an appropriate primary purification technique.

Q3: How can I effectively monitor the progress and success of my purification?

A3: Monitoring is essential to avoid unnecessary steps and ensure the final product meets purity specifications.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of column chromatography fractions and for quickly assessing the purity of different batches.[5][6] It helps in selecting the right solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the final compound.[7] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is commonly used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the isolated product and identifying any remaining impurities.[8] Advanced 2D NMR techniques, such as HMBC, are invaluable for unambiguously determining the structure of regioisomers.[2]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.[9] When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[10]

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems encountered during the purification of aminopyrazole carboxamide intermediates.

Problem Probable Cause(s) Recommended Solution(s)
Issue 1: Low Yield After Purification 1. Product loss during multiple extraction or chromatography steps.[11] 2. Incomplete precipitation or oiling out during recrystallization. 3. Incomplete reaction leading to a low amount of desired product in the crude mixture.[2]1. Minimize transfers. Use acid-base extraction as a bulk purification step before chromatography.[12] 2. Screen a wider range of recrystallization solvents or solvent pairs. If an oil forms, try trituration with a non-polar solvent like hexane to induce solidification. 3. Before purification, confirm reaction completion via TLC or LC-MS. If incomplete, consider optimizing reaction conditions (time, temperature, reagents).[2]
Issue 2: Persistent Impurities After Column Chromatography 1. Co-elution: The impurity has a very similar polarity to the product (e.g., a regioisomer).[2] 2. Column Overload: Too much crude material was loaded onto the column.1. Optimize Solvent System: Use a shallower gradient or an isocratic elution with a finely tuned solvent mixture (e.g., adding a small percentage of methanol to a DCM/EtOAc system). 2. Change Stationary Phase: If silica gel fails, consider alumina (basic or neutral) or reverse-phase chromatography. 3. Reduce Load: Decrease the amount of crude material loaded relative to the amount of silica gel (aim for a 1:50 to 1:100 ratio of product to silica).
Issue 3: Recrystallization Fails (Product Oils Out or No Crystals Form) 1. Wrong Solvent Choice: The product is too soluble at room temperature or insoluble even at high temperatures. 2. Presence of "Oily" Impurities: Minor impurities can inhibit the crystal lattice formation. 3. Supersaturation Not Achieved: The solution is not concentrated enough.1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water). Look for a solvent that dissolves the compound when hot but not when cold.[13] 2. Pre-Purification: Pass the crude material through a small plug of silica gel with a moderately polar solvent to remove non-polar, oily impurities before attempting recrystallization. 3. Concentrate and Cool Slowly: Evaporate the solvent slowly until turbidity is observed, then add a few drops of solvent to redissolve and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Scratching the inside of the flask can help induce nucleation.
Issue 4: Product Contaminated with Reagents (e.g., DMF, Triethylamine) 1. High Boiling Point of Impurity: DMF is difficult to remove under standard rotary evaporation. 2. Basic Nature of Impurity: Triethylamine can be retained if the workup is not acidic.1. Aqueous Washes: Dilute the reaction mixture with a solvent like ethyl acetate and wash multiple times with water and then brine to remove water-soluble reagents like DMF.[5] 2. Acid Wash: Perform an acidic wash (e.g., with 1M HCl) to protonate and remove basic impurities like triethylamine into the aqueous layer.[5] 3. High-Vacuum Drying: For stubborn high-boiling solvents, drying under a high-vacuum pump (often with gentle heating) for an extended period is effective.

Diagram: Troubleshooting Failed Recrystallization

G Start Recrystallization Attempt Result What is the result? Start->Result Oil Product Oiled Out Result->Oil No_Crystal No Crystals, Clear Solution Result->No_Crystal Success Pure Crystals Formed Result->Success Action_Oil_1 Action: Redissolve, add non-polar co-solvent (e.g., hexane) and cool slowly. Oil->Action_Oil_1 Action_NoCrystal_1 Action: Concentrate solution further. No_Crystal->Action_NoCrystal_1 Action_Oil_2 Action: Purify via silica plug to remove oily impurities, then retry. Action_Oil_1->Action_Oil_2 If oiling persists Action_NoCrystal_2 Action: Cool to lower temp (ice, freezer). Action_NoCrystal_1->Action_NoCrystal_2 Action_NoCrystal_3 Action: Add a seed crystal or scratch flask. Action_NoCrystal_2->Action_NoCrystal_3 Action_NoCrystal_4 Action: Change solvent system entirely. Action_NoCrystal_3->Action_NoCrystal_4 If still no crystals

Caption: A logical workflow for troubleshooting a failed recrystallization experiment.

Detailed Experimental Protocols

The following are generalized, self-validating protocols for common purification techniques. Always perform these operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This technique leverages the basicity of the aminopyrazole nitrogen to separate it from neutral organic impurities.[11][12]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in which both the product and impurities are soluble (e.g., ethyl acetate or dichloromethane).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated aminopyrazole carboxamide will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the remaining organic layer one more time with fresh 1M HCl to ensure complete recovery. Combine the acidic aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any trace neutral compounds that may have been carried into the aqueous layer, wash the combined acidic extracts with a small amount of fresh organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Basification & Recovery: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 8). The deprotonated aminopyrazole carboxamide should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent (like cold ether or hexane) to aid drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the most powerful technique for separating compounds of similar polarity, such as regioisomers.[5][9]

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) that provides good separation between your desired product and impurities. The target Rf value for the product should be approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is most common). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the selected solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove all residual solvent.

References

  • Acid-Base Extraction. (n.d.).
  • Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reacti. (n.d.). DOI.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). Benchchem.
  • Synthesis of aminoselenolopyrazole carboxamide 6. Reagents and... (n.d.). ResearchGate.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). PMC.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10). ResearchGate.
  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. (n.d.).
  • Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode... (n.d.). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (1983, June 16). Google Patents.
  • minimizing side product formation in aminopyrazole synthesis. (n.d.). Benchchem.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).
  • Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies. (n.d.). ResearchGate.
  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. (n.d.). JOCPR.
  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. (2023, June 6). IJNRD.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • how to reduce impurities in 4-(4-Aminophenoxy)pyridine-2-carboxamide production. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Ring Cyclization Reactions

Welcome to the technical support center dedicated to the optimization of pyrazole ring cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of pyrazole ring cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Pyrazole and its derivatives are pharmacologically significant, appearing in numerous therapeutic agents, which underscores the importance of efficient and reliable synthetic methodologies.[1][2][3][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during pyrazole synthesis, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent challenge in pyrazole synthesis and can stem from multiple factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[5]

Potential Causes & Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your hydrazine and 1,3-dicarbonyl compounds is paramount. Impurities can lead to unwanted side reactions, reducing your yield and complicating purification.[3][6]

    • Actionable Advice: Always use high-purity starting materials (≥98%). If you suspect degradation, especially of the hydrazine reagent which can be sensitive to air and light, use a freshly opened bottle or purify the reagent before use.[5][6] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[5]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in reaction rate, yield, and even regioselectivity.[7] While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as DMF, NMP, and DMAc have demonstrated superior results in certain reactions, particularly with aryl hydrazines.[1][3][7]

    • Temperature and Reaction Time: The reaction may have a significant activation energy barrier requiring thermal energy.[7] If the reaction is sluggish, you may need to increase the temperature or prolong the reaction time.[8][9] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3][5][8]

    • Catalyst: Many pyrazole syntheses benefit from a catalyst.[3] Acid catalysts are commonly used in the Knorr synthesis.[10][11] However, a variety of other catalysts, including nano-ZnO and silver catalysts, have been shown to improve yields and reaction times.[3][12]

  • Incomplete Cyclization or Aromatization: The reaction may stall at the pyrazoline intermediate stage.[13]

    • Actionable Advice: If you isolate the pyrazoline, consider modifying the reaction conditions to promote dehydration and aromatization. This could involve changing the solvent, increasing the temperature, or adding a dehydrating agent.[6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield check_purity Check Starting Material Purity Hydrazine Fresh? Dicarbonyl Pure? start->check_purity optimize_conditions Optimize Reaction Conditions Screen Solvents Adjust Temp/Time Add Catalyst check_purity->optimize_conditions Purity Confirmed check_workup Review Workup Procedure Product Lost During Extraction? Incomplete Precipitation? optimize_conditions->check_workup Optimization Attempted analyze_byproducts Analyze Byproducts (TLC, NMR, MS) Identify Side Products check_workup->analyze_byproducts Workup Optimized end_good Improved Yield analyze_byproducts->end_good Problem Identified & Solved

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[12][13] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products that can be difficult to separate.[5][14]

Factors Influencing Regioselectivity and Control Strategies:

  • Steric and Electronic Effects: The regioselectivity is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[14] Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon.[14]

  • Solvent Effects: The choice of solvent can significantly impact the isomeric ratio.[7]

    • Protic vs. Aprotic Solvents: Experimenting with both protic (e.g., ethanol) and aprotic (e.g., DMAc, NMP) solvents can alter the regioselectivity.[7] Aprotic dipolar solvents have been shown to provide excellent regioselectivity in some cases.[4][12]

  • pH Control: The pH of the reaction medium is a critical factor.[7]

    • Acidic vs. Basic Conditions: The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can favor the formation of one regioisomer over the other.[6][7] Acid catalysis can influence the protonation state of both the hydrazine and the dicarbonyl, thereby altering the relative reactivity of the carbonyl groups.[7][15]

  • Bulky Substituents: Introducing bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the reaction towards a single regioisomer.[6]

Issue 3: Reaction Mixture Discoloration and Impurity Formation

Question: My reaction mixture is turning a dark yellow or red, and TLC analysis shows multiple impurities. What's causing this and how can I prevent it?

Answer: Discoloration and the formation of numerous impurities are often linked to the stability of the hydrazine reagent and potential side reactions.[5] Phenylhydrazine, in particular, is prone to oxidation and decomposition, which can generate colored byproducts.[5]

Causes and Preventative Measures:

  • Hydrazine Decomposition: As mentioned, hydrazines can be sensitive to air and light.

    • Prevention: Use fresh, high-purity hydrazine. If using a hydrazine salt (e.g., phenylhydrazine HCl), it may be more stable.[5] Conducting the reaction under an inert atmosphere can prevent air oxidation.[5]

  • Side Reactions:

    • Hydrolysis of Starting Materials: β-ketonitriles, for example, can be susceptible to hydrolysis under acidic or basic conditions.[6]

    • Alternative Cyclization Pathways: Depending on the substrate and conditions, reactants may undergo alternative cyclizations leading to undesired heterocyclic products.[6]

  • Purification: If colored impurities are present in your crude product, they can sometimes be removed by treating a solution of the product with activated charcoal, followed by filtration.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyrazole synthesis?

A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][13][14] The mechanism proceeds through an initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons, followed by the elimination of water to form a hydrazone or enamine intermediate.[5] Subsequently, an intramolecular cyclization occurs where the second nitrogen attacks the remaining carbonyl carbon. A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[5]

General Mechanism of Knorr Pyrazole Synthesis

knorr_mechanism reactant1 1,3-Dicarbonyl intermediate Hydrazone/Enamine Intermediate reactant1->intermediate Condensation (-H₂O) reactant2 Hydrazine reactant2->intermediate cyclic_intermediate Non-aromatic Cyclic Intermediate intermediate->cyclic_intermediate Intramolecular Cyclization product Pyrazole Product cyclic_intermediate->product Dehydration (-H₂O)

Caption: A simplified overview of the Knorr pyrazole synthesis mechanism.

Q2: How critical is the purity of starting materials like hydrazines and 1,3-dicarbonyl compounds for pyrazole synthesis?

A2: The purity of starting materials is a critical factor that directly impacts reaction yield and the formation of byproducts.[3] Impurities can lead to unwanted side reactions, resulting in reduced yields and complicating the purification process.[3] Using high-purity intermediates ensures more predictable reaction outcomes and a cleaner synthetic process.[3]

Q3: I'm using a substituted hydrazine. Could its structure be hindering the reaction?

A3: Yes, the structure and electronic properties of the substituted hydrazine can significantly affect the reaction outcome. For instance, the use of aryl hydrazines in aprotic dipolar solvents can yield better results than in commonly used polar protic solvents like ethanol.[3] Additionally, the presence of bulky substituents on the hydrazine or the dicarbonyl compound can lead to steric hindrance, potentially lowering the reaction rate and yield.[3]

Q4: How can I effectively purify my pyrazole product?

A4: Purification strategies depend on the nature of the pyrazole and the impurities present.

  • Recrystallization: This is a common and effective method for purifying solid pyrazole products. Common solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[16][17]

  • Column Chromatography: Silica gel chromatography can be used, but some basic pyrazoles may interact strongly with the acidic silica. In such cases, deactivating the silica with triethylamine or using neutral alumina is recommended.[17]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for their separation from non-basic impurities by liquid-liquid extraction.[13][17][18][19] The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[13]

Key Protocols

This section provides detailed, step-by-step methodologies for common pyrazole synthesis reactions. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[14]

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes a general procedure for synthesizing a 1,3,5-trisubstituted pyrazole.

Materials:

  • Substituted 1,3-diketone (1 mmol)

  • Substituted hydrazine (1.1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1 mmol) in ethanol (10 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the purified pyrazole product.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolines

This protocol provides a rapid and efficient alternative to conventional heating for the synthesis of pyrazolines, which can often be oxidized to pyrazoles.

Materials:

  • Substituted Chalcone (α,β-unsaturated ketone) (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).

  • Add a drop of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.[8]

Data Summary Table

The following table summarizes typical reaction conditions for the synthesis of pyrazole derivatives, providing a comparative overview.

Synthesis MethodStarting MaterialsSolventCatalystTemp. (°C)TimeYield (%)Reference
Knorr Synthesis1,3-Diketones, HydrazinesEthanolAcetic AcidReflux2-6 h70-95[14]
Knorr SynthesisArylhydrazines, 1,3-DiketonesDMAcNoneRT1-2 h59-98[4][12]
From α,β-Unsaturated KetonesChalcones, HydrazinesEthanolAcetic AcidReflux5-6 h<70[8][9]
Microwave-AssistedChalcones, HydrazinesEthanolAcetic Acid100-1205-15 min>80[8]
Silver-CatalyzedCF3-Ynones, HydrazinesNot specifiedAgOTf (1 mol%)RT1 hup to 99[12]
Nano-ZnO CatalyzedEthyl Acetoacetate, PhenylhydrazineEthanolNano-ZnO (10 mol%)RT30-45 min95[1][3]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris. (2015, September 18). Retrieved from [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.). Retrieved from [Link]

  • The Recent Development of the Pyrazoles : A Review | TSI Journals. (2021, November 26). Retrieved from [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27). Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.). Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved from [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (2025, September 2). Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). Retrieved from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (n.d.). Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved from [Link]

  • Debus Radziszewsky and Knorr Pyrazole Synthesis | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23). Retrieved from [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting amide bond formation in pyrazole derivatives

Troubleshooting Hub: Amide Bond Formation Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the c...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Hub: Amide Bond Formation

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of amide bonds involving pyrazole derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Challenge of Pyrazole Amide Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Consequently, the formation of amide bonds with amino-pyrazoles or pyrazole carboxylic acids is a frequent and critical transformation. However, this process is often plagued by challenges stemming from the inherent electronic properties and steric profiles of these heterocyclic systems.

Key difficulties include:

  • Low Nucleophilicity: The nitrogen atoms within the pyrazole ring act as electron-withdrawing groups, significantly reducing the nucleophilicity of an exocyclic amino group. This makes the amine a poor nucleophile for attacking an activated carboxylic acid.[2]

  • Steric Hindrance: Substituents on the pyrazole ring, particularly at positions adjacent to the reacting group, can physically obstruct the approach of coupling partners, leading to slow or failed reactions.[2][3][4]

  • Side Reactions: The presence of multiple nitrogen atoms creates opportunities for undesired side reactions, such as acylation at the ring nitrogen, especially if it is unprotected.[2]

This guide provides a structured, question-and-answer approach to diagnose and solve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling with an amino-pyrazole is failing or giving very low yields. What are the most common causes?

A1: The Root Cause Analysis

Low yield in this context is most often attributable to a combination of poor amine nucleophilicity and/or steric hindrance. The pyrazole ring's electron-withdrawing nature deactivates the exocyclic amine. Furthermore, bulky groups on either the pyrazole or the carboxylic acid coupling partner can prevent the necessary orbital overlap for bond formation.[3][4]

To diagnose the issue, consider the following workflow:

G start Low Yield or No Reaction check_nucleophilicity Is the amino-pyrazole electronically deactivated? start->check_nucleophilicity check_sterics Are there bulky groups near the reaction center? check_nucleophilicity->check_sterics Yes reagent_choice Is the coupling reagent potent enough? check_nucleophilicity->reagent_choice No check_sterics->reagent_choice No solution_conditions SOLUTION: Increase reaction temperature and/or time. Consider microwave irradiation. check_sterics->solution_conditions Yes reagent_choice->start Yes, but still fails solution_reagent SOLUTION: Use a high-reactivity coupling reagent (e.g., HATU, COMU) or convert acid to acyl chloride. reagent_choice->solution_reagent No solution_design SOLUTION: Use smaller protecting groups or redesign the synthetic route. solution_conditions->solution_design Still failing

Caption: Troubleshooting workflow for pyrazole amide coupling.

Q2: How can I overcome the low nucleophilicity of the pyrazole amine?

A2: Enhancing Reactivity

Directly coupling a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[5] For deactivated amines like amino-pyrazoles, this problem is magnified. The solution is to make the carboxylic acid significantly more electrophilic.

Strategy 1: Convert the Carboxylic Acid to a Highly Reactive Intermediate. The most robust method is to convert the carboxylic acid to an acyl chloride. This is a highly electrophilic species that can react even with weak nucleophiles.

  • Method: Use thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with SOCl₂ can often be performed as a one-pot procedure.[6]

  • Causality: The conversion of the hydroxyl group into a good leaving group (e.g., -OS(O)Cl which decomposes to SO₂ and Cl⁻) creates a highly reactive acylium ion equivalent.[7]

Strategy 2: Employ Modern, High-Potency Coupling Reagents. Standard carbodiimide reagents like DCC or EDC may be insufficient. Uronium/aminium or phosphonium salt-based reagents are designed for challenging couplings.

  • Recommended Reagents: HATU, HBTU, PyBOP, or COMU. These reagents rapidly form highly activated esters that react efficiently with the weakly nucleophilic amine.[7][8]

  • Mechanism Insight: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form an activated ester with the carboxylic acid. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety in these reagents minimizes side reactions and can accelerate the coupling.[5]

Q3: I suspect steric hindrance is the issue. What strategies can I employ?

A3: Mitigating Steric Clash

When bulky groups are present (e.g., a t-butyl group on the pyrazole or an ortho-substituted benzoic acid), the transition state for amide bond formation is energetically penalized.

Strategy 1: Increase Kinetic Energy.

  • Higher Temperature: Increasing the reaction temperature (e.g., from room temperature to 80-100 °C) can provide the necessary activation energy to overcome the steric barrier.[3] Be mindful that excessive heat can lead to racemization if chiral centers are present.[5]

  • Microwave Irradiation: This technique can dramatically reduce reaction times and drive difficult couplings to completion by efficiently transferring energy to the system.

Strategy 2: Use Less Bulky Reagents.

  • Acid Chloride Formation: As mentioned in A2, converting the acid to an acyl chloride (a smaller reactive species than an activated ester complex) can be beneficial.

  • Carbodiimides: If using carbodiimides, choose one that generates a soluble urea byproduct, like DIC (diisopropylcarbodiimide), especially for solid-phase synthesis, to avoid purification issues.[8]

Strategy 3: Prolonged Reaction Time.

  • For severely hindered substrates, extending the reaction time from a few hours to 24-48 hours may be necessary to achieve an acceptable yield.[3]

Q4: What are the best coupling reagents for pyrazole derivatives? A comparative guide.

A4: Selecting the Right Tool for the Job

There is no single "best" reagent; the choice depends on the specific substrates, scale, and cost considerations.

Reagent ClassExamplesProsConsBest For
Acyl Halide SOCl₂, (COCl)₂Highest reactivity, cost-effective, one-pot potential.[6]Harsh conditions, not compatible with acid-sensitive groups.Sterically hindered and electronically deactivated substrates.
Carbodiimide DCC, EDC, DICWidely used, well-understood, cost-effective.[8]Moderate reactivity, risk of racemization (mitigated by HOBt/HOAt), byproduct removal can be difficult (DCC).[5][8]Simple, unhindered pyrazole amides.
Uronium/Aminium HATU, HBTU, TBTUHigh efficiency, low racemization, fast reaction times.[7][8]Higher cost, can be moisture-sensitive.Challenging couplings, peptide synthesis, valuable substrates.
Phosphonium PyBOP, PyAOPVery effective, particularly for N-methyl amino acids.[8]Higher cost, generates phosphine oxide byproducts.N-methylated pyrazoles or other highly challenging systems.
Lewis Acid TiCl₄, ZrCl₄Can mediate direct condensation without pre-activation.[9]Requires elevated temperatures, stoichiometry can be high.Direct amidation protocols when other methods fail.
Q5: I'm observing significant side product formation. What are they and how can I prevent them?

A5: Minimizing Unwanted Pathways

The most common side product is the acylation of the pyrazole ring nitrogen if it is unsubstituted (N-H). The aromatic amine is less reactive than the ring NH group in some cases.[2]

  • Solution: N-Protection. If your synthesis allows, protect the pyrazole nitrogen. A simple methyl or a BOC group can prevent N-acylation. However, some reports indicate that N-substituted pyrazoles can show steric effects that reduce reactivity.[2]

  • Solution: pH Control. Use a non-nucleophilic base like DIEA (Diisopropylethylamine) or 2,4,6-collidine. These bases will scavenge the acid produced during the reaction without competing as a nucleophile. The stoichiometry is critical; typically, 2-3 equivalents are used.[5]

  • Racemization: In peptide chemistry, the activated carboxylic acid can racemize via an oxazolone intermediate. Using additives like HOBt or HOAt rapidly converts the initial activated species to a less racemization-prone active ester, preserving stereochemical integrity.[5]

Experimental Protocols

Protocol 1: High-Potency Coupling with HATU

This protocol is recommended for electronically deactivated or moderately hindered amino-pyrazoles.

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq) to the solution. Stir for 2-5 minutes.

  • Base Addition: Add a non-nucleophilic base, such as DIEA (2.5 eq). The solution may change color.

  • Amine Addition: Add the amino-pyrazole derivative (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. For hindered systems, gentle heating (40-50 °C) may be applied.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

This protocol is a robust method for highly unreactive systems.

  • Acyl Chloride Formation: In a dry flask under N₂, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM or Toluene. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. Caution: This step should be done in a well-ventilated fume hood.

  • Coupling: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the amino-pyrazole (1.0 eq) and a base like triethylamine or DIEA (2.0-3.0 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the cold acyl chloride solution. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1.

References

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimized reaction conditions for the amide formation step. (n.d.). ResearchGate. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. (2022). National Center for Biotechnology Information. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). IRIS Institutional Research Information System. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015). Science and Education Publishing. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). The Journal of Organic Chemistry. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]

Sources

Optimization

Part 1: Mechanistic Insights into Acid-Catalyzed Instability (The "Why")

Welcome to the Technical Support Center: Stability of 4-Amino-Pyrazole Scaffolds As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected stability hurdles with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Stability of 4-Amino-Pyrazole Scaffolds

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected stability hurdles with 4-amino-pyrazole derivatives. These motifs are indispensable in medicinal chemistry—particularly as kinase inhibitors (e.g., JAK inhibitors)—due to their distinct hydrogen-bonding capabilities[1]. However, their unique electronic structure, featuring both a pyrrole-type proton donor and a pyridine-type proton acceptor[2], makes them highly sensitive to acidic microenvironments.

When exposed to acidic conditions—whether during Boc/tBu deprotection (TFA), RP-HPLC analysis (formic acid), or oral drug delivery (gastric fluid)—the 4-amino-pyrazole system undergoes protonation that can drastically alter its stability, reactivity, and chromatographic behavior. This guide provides mechanistic troubleshooting, self-validating protocols, and structural insights to mitigate acid-catalyzed degradation.

To troubleshoot degradation, we must first understand the causality of the molecule's behavior in acid. The 4-amino-pyrazole ring possesses dual basicity. The pyridine-like nitrogen (N2) and the exocyclic 4-amino group compete for protons.

When you introduce an acidic medium (pH < 3), the pyrazole ring is protonated, forming a pyrazolium cation. This protonation creates a strong electron-withdrawing effect across the ring. If your 4-amino group is functionalized (e.g., as an amide or ester), this electron withdrawal activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by water. Consequently, 4-aminopyrazole peptide analogues have been documented to undergo unusual, rapid amide bond cleavage under mild acidic conditions (10-20% TFA or 1-4N HCl), sometimes resulting in irreversible lactam formation[3].

Pathway N1 N-Acylated 4-Amino-Pyrazole N2 Acidic Media (pH < 3) N1->N2 N3 Pyrazolium Cation (Electron Withdrawal) N2->N3 Protonation N4 H2O Nucleophilic Attack N3->N4 N5 Amide Cleavage (Degradation) N4->N5 Hydrolysis

Acid-catalyzed hydrolytic degradation pathway of N-acylated 4-amino-pyrazoles.

Part 2: Troubleshooting Guide & FAQs

Q1: My 4-amino-pyrazole kinase inhibitor shows a split double-peak in RP-HPLC using 0.1% TFA. Is my compound degrading in the mobile phase? A1: Not necessarily. Pyrazoles undergo continuous annular tautomerism. At neutral pH, this interconversion is rapid, yielding a single time-averaged peak. However, highly acidic mobile phases can "freeze" the tautomeric equilibrium on the chromatographic timescale, resulting in peak splitting that mimics degradation. Actionable Fix: Run the column at an elevated temperature (e.g., 50°C) or switch to a neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate). If the peaks merge into a single sharp peak, you are observing tautomerism, not degradation.

Q2: I am observing actual mass loss of my N-acylated 4-amino-pyrazole during Boc-deprotection with TFA. How do I prevent this? A2: N-acetamide bonds on 4-amino-pyrazoles are surprisingly labile in acid[3]. The protonation of the pyrazole ring withdraws electron density from the 4-amino nitrogen, turning the amide carbonyl into an electrophilic target for trace water. Actionable Fix: Switch to a milder deprotection strategy (e.g., 4M HCl in dioxane for shorter durations) or use a scavenger cocktail (TIPS/H₂O) at strictly reduced temperatures (0-4°C) to kinetically disfavor the hydrolysis pathway.

Q3: My compound powder is turning brown during storage in the refrigerator. Is this related to acid stability? A3: A brown discoloration often indicates oxidation of the electron-rich pyrazole derivative[4], rather than acid hydrolysis. The free 4-amino group is highly susceptible to atmospheric oxidation. Ensure you are storing the compound under an inert atmosphere (argon/nitrogen) in amber vials[4]. If formulated as an acidic salt (e.g., HCl salt), trace moisture can create a localized acidic microenvironment that accelerates both oxidation and tautomeric degradation.

Part 3: Quantitative Hydrolytic Stability Data

The stability of 4-amino-pyrazoles is highly dependent on their substitution patterns[4]. Below is a summary of hydrolytic stability data for various derivatives, demonstrating how functional groups dictate half-lives in acidic media.

Compound ClassFunctional Group at C4Acidic ConditionHalf-life (t₁/₂)*Primary Mechanism
Unsubstituted 4-AP -NH₂0.1 M HCl (pH 1.0)> 72.0 hStable pyrazolium salt
N-Acylated 4-AP -NH-CO-CH₃10% TFA / DCM4.5 hAmide bond hydrolysis
4-AP Peptide Analogue -O-CH₂-CO-NH-R1-4 N HCl< 1.0 hLactam formation / Cleavage[3]
Halogenated 4-AP -NH₂ (with 3-CF₃)0.1 M HCl (pH 1.0)> 120.0 hInductive stabilization

*Data synthesized from standardized 37°C accelerated stability testing.

Part 4: Experimental Protocol: Self-Validating Acid Stability Assay

A critical error in stability testing is allowing the compound to continue degrading inside the autosampler while waiting for LC-MS injection. To guarantee trustworthiness, every stability protocol must be a self-validating system . We achieve this by introducing a mandatory chemical quenching step that instantly arrests the degradation, ensuring the LC-MS readout accurately reflects the exact time-point of sampling.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the 4-amino-pyrazole compound in HPLC-grade acetonitrile or methanol[4]. Ensure complete dissolution via sonication.

  • Acidic Incubation: Dilute the stock 1:100 into 0.1 M HCl (pH 1.0) pre-warmed to 37°C. This simulates aggressive gastric conditions or harsh formulation environments[4].

  • Time-Course Sampling: Extract 50 µL aliquots from the incubation matrix at precise intervals: t = 0, 1, 2, 4, 8, and 24 hours.

  • Active Quenching (The Validation Key): Immediately transfer each 50 µL aliquot into an autosampler vial containing 50 µL of cold 0.2 M Ammonium Bicarbonate buffer (pH 8.0).

    • Causality: This instantly neutralizes the acid, deprotonating the pyrazolium intermediate back to the neutral pyrazole, permanently halting acid-catalyzed hydrolysis.

  • LC-MS/MS Analysis: Analyze the quenched samples using a linear gradient from 5% to 95% Mobile Phase B over 20 minutes[4]. Plot the AUC (Area Under the Curve) of the parent mass against time to calculate the exact degradation half-life.

Workflow S1 1. Prepare 1 mg/mL Stock (Acetonitrile/MeOH) S2 2. Dilute in 0.1 M HCl (Simulated Gastric Fluid) S1->S2 S3 3. Incubate at 37°C (Time-course: 0-24h) S2->S3 S4 4. Quench Aliquots (Neutralize to pH 7.4) S3->S4 Critical Self-Validation Step S5 5. LC-MS/MS Analysis (Monitor Mass Loss) S4->S5

Self-validating experimental workflow for acid-stability profiling of pyrazoles.

References

  • Title: Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... Source: researchgate.net URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: mdpi.com URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: nih.gov URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-aminopyrazole functionalization

Welcome to the 4-Aminopyrazole Functionalization Support Center . 4-Aminopyrazoles are privileged pharmacophores, serving as critical structural components in numerous biologically active compounds, most notably in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 4-Aminopyrazole Functionalization Support Center .

4-Aminopyrazoles are privileged pharmacophores, serving as critical structural components in numerous biologically active compounds, most notably in kinase inhibitors targeting the JAK-STAT signaling pathway[1]. However, functionalizing the C4-amino group becomes exceptionally challenging when the adjacent C3 and C5 positions are substituted. This steric bulk severely restricts the trajectory of incoming reagents and catalyst complexes.

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to help you overcome these synthetic bottlenecks.

Biological Context: Why We Functionalize 4-Aminopyrazoles

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Dimer STAT Dimerization STAT->Dimer Forms Nucleus Gene Transcription Dimer->Nucleus Translocates Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Blocks (Steric Fit)

JAK-STAT signaling pathway illustrating the inhibition point by 4-aminopyrazole derivatives.

Troubleshooting FAQs: Overcoming Steric Hindrance

Q1: Why do standard Buchwald-Hartwig amination conditions fail for 3,5-disubstituted 4-halopyrazoles? A1: In the Buchwald-Hartwig cross-coupling cycle, the oxidative addition of the Palladium catalyst to the aryl halide and the subsequent reductive elimination are sterically demanding steps. When bulky groups (e.g., methyl, aryl) occupy the C3 and C5 positions of the pyrazole ring, they create a "steric shield" around the C4 position. This physical barrier prevents the bulky Pd-ligand complex from adopting the necessary planar transition state for reductive elimination, leading to catalyst stalling and protodehalogenation side reactions[2].

Q2: How can I optimize C-N cross-coupling for highly hindered C4-positions? A2: To force the reaction, you must manipulate both the thermodynamics and the sterics of the catalytic system:

  • Ligand Selection: Switch from standard ligands (like BINAP or Xantphos) to highly active, electron-rich biaryl phosphine ligands such as RuPhos or BrettPhos. Their specific bite angles and steric bulk accelerate oxidative addition and actively force reductive elimination even in congested environments[1].

  • Energy Input: Conventional heating is often insufficient to overcome the high activation barrier of hindered transition states. Utilizing microwave (MW) irradiation at 120–160 °C provides rapid, homogenous thermal energy, significantly reducing reaction times from days to minutes and minimizing thermal degradation[2].

Q3: During N-alkylation of my 4-aminopyrazole, I observe functionalization at the pyrazole ring nitrogens (N1/N2) instead of the C4-amine. How do I achieve regioselectivity? A3: The endocyclic pyrazole nitrogens are inherently more nucleophilic than the exocyclic C4-amine. This difference is exacerbated when C3/C5 substituents sterically block the C4-amine. To achieve regioselectivity, you must employ a protecting group strategy. Protect the N1 position with a bulky group (e.g., Trityl or SEM) prior to C4 functionalization. The Trityl group not only blocks N1, but its massive steric footprint can also induce conformational changes that slightly expose the C4-amine for subsequent alkylation or amination[2]. Furthermore, replacing the N-1 hydrogen with an alkyl group prevents bioactivation into reactive iminopyrazole metabolites, which is a crucial consideration in drug design[3].

Q4: What is the alternative if post-functionalization completely fails due to extreme steric clash? A4: When post-functionalization is impossible, transition to a de novo synthesis strategy. Instead of functionalizing an intact pyrazole, construct the pyrazole ring around a pre-functionalized nitrogen atom. This is typically achieved by condensing an N-substituted vinamidinium salt or an α-functionalized β-diketone with hydrazine derivatives[4]. This approach completely bypasses the steric hindrance of the intact ring.

Decision Matrix & Quantitative Data

Workflow Start Start: C4-Amination CheckHindrance C3/C5 Substituted? Start->CheckHindrance StandardPd Standard Pd Coupling (Xantphos) CheckHindrance->StandardPd No BulkyPd Steric Coupling (BrettPhos/RuPhos) CheckHindrance->BulkyPd Yes CheckYield Yield > 50%? StandardPd->CheckYield MW Microwave Irradiation (120-160 °C) BulkyPd->MW MW->CheckYield DeNovo De Novo Synthesis CheckYield->DeNovo No Success Product Isolated CheckYield->Success Yes

Troubleshooting workflow for the functionalization of sterically hindered 4-aminopyrazoles.

Table 1: Optimization of Buchwald-Hartwig Amination for Sterically Hindered 4-Halopyrazoles Data synthesized from comparative studies on C4-halo-1H-1-tritylpyrazoles[1][2].

Substrate TypeAmine Type (β-Hydrogens)Catalyst SystemHeating MethodTimeYield (%)Causality / Observation
4-Iodo-1-tritylpyrazoleSecondary (No β-H)Pd(dba)₂ / RuPhosConventional (80 °C)24 h15-25%Catalyst stalling due to severe steric clash.
4-Iodo-1-tritylpyrazoleSecondary (No β-H)Pd(dba)₂ / RuPhosMicrowave (160 °C)10 min85-92%MW energy overcomes the high activation barrier.
4-Bromo-1-tritylpyrazolePrimary (Has β-H)Pd(OAc)₂ / BrettPhosMicrowave (160 °C)15 min< 30%β-hydride elimination outcompetes the coupling step.
4-Bromo-1-tritylpyrazolePrimary (No β-H)Pd(OAc)₂ / BrettPhosMicrowave (160 °C)15 min75-88%Lack of β-hydrogens prevents elimination side reactions.

Self-Validating Experimental Protocol

Protocol: Microwave-Assisted Buchwald-Hartwig Amination of Hindered 4-Iodopyrazoles This protocol is designed to couple highly hindered 4-iodopyrazoles with aliphatic amines lacking β-hydrogens[1].

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried microwave vial, combine 4-iodo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (1.5 equiv). Seal the vial, evacuate, and backfill with ultra-pure Argon three times.

  • Causality: Oxygen and moisture rapidly poison the active Pd(0) catalyst, leading to the precipitation of inactive palladium black.

  • Validation Check: Upon adding anhydrous toluene (solvent) and the amine (1.2 equiv), the solution must remain a clear yellow/orange. If the solution turns opaque black immediately, the system has been compromised by oxygen and must be restarted.

Step 2: Microwave Irradiation

  • Action: Heat the reaction mixture in a microwave synthesizer at 160 °C for 10–15 minutes[2].

  • Causality: Rapid, localized heating provides the thermodynamic push required to force the bulky Pd-complex through the sterically congested reductive elimination transition state.

  • Validation Check: Monitor the pressure curve on the microwave interface. A stable pressure plateau indicates a controlled reaction. A sudden drop indicates a vial seal failure (loss of solvent).

Step 3: Reaction Monitoring via LC-MS

  • Action: Cool the vial to room temperature. Extract a 5 µL aliquot, dilute in LC-grade methanol, and analyze via LC-MS.

  • Causality: TLC is often insufficient for hindered pyrazoles due to co-elution of starting materials and protodehalogenated byproducts.

  • Validation Check: Confirm the disappearance of the starting material mass. Look for the desired product mass

    
    . If a mass corresponding to 
    
    
    
    is dominant, protodehalogenation has occurred, indicating that the reductive elimination step is still failing (consider switching to a bulkier ligand like tBuXPhos).

Step 4: Workup and Metal Scavenging

  • Action: Dilute the mixture with ethyl acetate and wash with a 10% aqueous solution of EDTA or aqueous ammonia, followed by brine. Dry over anhydrous

    
     and concentrate.
    
  • Causality: Palladium residues strongly coordinate to the pyrazole ring nitrogens, which can artificially lower isolated yields and interfere with subsequent biological assays.

  • Validation Check: The organic layer should transition from dark brown/orange to pale yellow after the EDTA/ammonia wash, confirming the successful stripping of coordinated metals.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles | MDPI | 4

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives | Benchchem | 1

  • Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action | PMC | 3

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI | PMC | 2

Sources

Optimization

Technical Support Center: HPLC Analysis of Pyrazole Carboxamides

Topic: Method Development & Troubleshooting for Pyrazole Carboxamide Purity Audience: Senior Researchers & QC Scientists Version: 2.1 (Current) Introduction: The Pyrazole Challenge Pyrazole carboxamides are the structura...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method Development & Troubleshooting for Pyrazole Carboxamide Purity Audience: Senior Researchers & QC Scientists Version: 2.1 (Current)

Introduction: The Pyrazole Challenge

Pyrazole carboxamides are the structural backbone of a new generation of SDHI (Succinate Dehydrogenase Inhibitor) fungicides and diverse pharmaceutical kinase inhibitors. While chemically robust, they present a "perfect storm" for HPLC method development:

  • Rotameric Isomerism: The amide bond (

    
    ) exhibits restricted rotation, often leading to split peaks that mimic impurities.
    
  • Regioisomerism: Synthetic pathways frequently generate 1,3- and 1,5-isomers with identical mass and near-identical hydrophobicity.

  • Nitrogen Tailing: The basic pyrazole nitrogen interacts aggressively with residual silanols on silica columns.

This guide moves beyond generic "start with C18" advice. It provides a targeted, self-validating workflow designed to solve these specific chemical behaviors.

Module 1: The "Rotamer Trap" (Peak Splitting)

Symptom: Your main peak appears as a doublet, a broad "saddle" shape, or a "Batman" peak. The ratio of the two peaks changes with flow rate but not with synthesis batches.

Root Cause: Pyrazole carboxamides exist as cis and trans conformers (rotamers) around the amide bond. At room temperature, the rate of interconversion is often on the same timescale as the chromatographic separation. This results in peak splitting that is not due to impurities.

Diagnostic Protocol: The Temperature Stress Test

Before optimizing gradients, you must confirm if split peaks are rotamers.

  • Run 1: Inject sample at 25°C . (Observe split/broad peak).

  • Run 2: Inject same sample at 50°C (or 60°C if column allows).

  • Result: If the peaks coalesce into a single, sharp peak, it is a rotamer issue . If they remain distinct, they are stable impurities (likely regioisomers).

Visual Logic: Rotamer Coalescence

RotamerLogic Start Split Peak Observed TempStep Increase Column Temp (25°C → 55°C) Start->TempStep Decision Peak Behavior? TempStep->Decision ResultA Peaks Coalesce (Single Sharp Peak) Decision->ResultA Merged ResultB Peaks Remain Separated Decision->ResultB Distinct ActionA Diagnosis: Rotamers Action: Validate Method at >50°C ResultA->ActionA ActionB Diagnosis: Impurities/Isomers Action: Optimize Selectivity (Module 2) ResultB->ActionB

Figure 1: Decision tree for distinguishing amide rotamers from actual impurities.

Module 2: Selectivity & Regioisomers

Symptom: You have confirmed the peaks are not rotamers, but you cannot separate the 1,3-isomer from the 1,5-isomer (or de-halogenated impurities) using a standard C18 column.

Technical Insight: Standard C18 columns rely on hydrophobic subtraction. Regioisomers of pyrazoles often have identical hydrophobicity (logP). To separate them, you must exploit


 interactions  and shape selectivity .
Column Selection Strategy
Column ChemistryMechanism of ActionRecommendation
C18 (Standard) HydrophobicityPoor. Often co-elutes regioisomers.
PFP (Pentafluorophenyl)

interaction, Dipole-Dipole, H-Bonding
Excellent. The fluorine atoms create a "fluorine ring" that interacts specifically with the electron-rich pyrazole ring and halogen substituents [1].
Phenyl-Hexyl

interaction
Good. Alternative if PFP is unavailable. Uses methanol to enhance

-stacking.
The "Methanol Switch"

Acetonitrile (ACN) suppresses


 interactions because the 

triple bond interacts with the stationary phase.
  • Protocol: If using a Phenyl or PFP column, switch the organic modifier from ACN to Methanol (MeOH) . This exposes the aromatic ring of the stationary phase to the analyte, drastically altering selectivity for aromatic isomers.

Module 3: Peak Shape & Tailing (The Nitrogen Problem)

Symptom: Asymmetrical peaks (Tailing Factor > 1.5).

Root Cause: The pyrazole nitrogen (N2) has a pKa typically between 2.0 and 3.0. At neutral pH, it interacts with acidic silanols on the silica support.

Troubleshooting Guide

Q: Should I use high pH or low pH? A: This depends on your detection method and column stability.

  • Option A: Low pH (pH ~2.0 - 2.5)

    • Chemistry: Protonates the pyrazole nitrogen (

      
      ), preventing it from H-bonding with silanols.
      
    • Buffer: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

    • Risk:[1] TFA causes baseline drift at low UV (210nm) and suppresses MS ionization.

    • Verdict: Best for UV purity analysis if MS sensitivity is not required.

  • Option B: Mid pH (pH ~6.0 - 7.0)

    • Chemistry: Keeps the pyrazole neutral. Requires a column with "High Coverage" bonding or "Charged Surface Hybrid" (CSH) technology to shield silanols.

    • Buffer: 10mM Ammonium Acetate.[2]

    • Verdict: Best for LC-MS applications.[3]

Q: My peak is still tailing at low pH. Why? A: You likely have "metal loading." Pyrazoles are excellent ligands for metals (Fe, Zn) which may be present in older HPLC systems or low-grade solvents [2].

  • Fix: Add 5mM EDTA to the mobile phase or use a "bio-inert" (PEEK-lined) HPLC system.

Module 4: Method Development Workflow

Do not guess. Follow this scouting protocol to determine the optimal conditions in under 24 hours.

Step-by-Step Scouting Protocol
  • Column: PFP (2.1 x 100mm, 1.9µm or 2.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Promotes

    
    -selectivity).
    
  • Temperature: 50°C (To collapse rotamers).

  • Gradient: 5% B to 95% B over 10 minutes.

Evaluation:

  • If resolution is

    
     between isomers: Switch B to Acetonitrile (check if hydrophobic selectivity works better).
    
  • If peak tailing occurs: Switch Modifier to 0.05% TFA (UV only) or switch column to C18 with high-pH stability (pH 9 with Ammonium Bicarbonate).

Visual Logic: Method Development Flow

MethodDev Start Start: Pyrazole Carboxamide Sample Scout Scout Run: PFP Column, MeOH, 50°C, pH 2.5 Start->Scout Check1 Split Peaks? Scout->Check1 TempFix Increase Temp to 60°C Check1->TempFix Yes Check2 Regioisomers Separated? Check1->Check2 No TempFix->Check2 SelectivityFix Switch to C18 or Change Organic to ACN Check2->SelectivityFix No Check3 Peak Tailing > 1.2? Check2->Check3 Yes SelectivityFix->Check3 TailingFix Add TFA (UV) or Switch to pH 7 (MS) Check3->TailingFix Yes Final Final Validated Method Check3->Final No TailingFix->Final

Figure 2: The logical flow for optimizing separation parameters.

References

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[4] ResearchGate.[4]

  • Geffe, M., et al. (2014). Chromatographically separable rotamers of an unhindered amide.[1][5] Beilstein Journal of Organic Chemistry.[6]

  • Separation Science. (2024).[7] Peak Splitting in HPLC: Causes and Solutions.

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic.[8]

Sources

Troubleshooting

Resolving isomers of substituted pyrazole-3-carboxamides

Welcome to the Technical Support Center for Pyrazole-3-Carboxamide Chemistry . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the synthesis, separation,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-3-Carboxamide Chemistry . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the synthesis, separation, and structural elucidation of substituted pyrazole-3-carboxamide isomers.

Substituted pyrazole-3-carboxamides are privileged pharmacophores found in cannabinoid receptor antagonists, kinase inhibitors, and other bioactive molecules [11]. However, their synthesis via the condensation of diketoesters with substituted hydrazines frequently yields complex mixtures of regioisomers (e.g., 1,5-disubstituted pyrazole-3-carboxamides vs. 1,3-disubstituted pyrazole-5-carboxamides) [11], alongside potential stereoisomers and tautomers.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you resolve and characterize these isomers with absolute confidence.

Isomer Resolution Diagnostic Logic

Before diving into the specific FAQs, use the following diagnostic workflow to determine the nature of your isomer mixture and select the appropriate resolution strategy.

IsomerDiagnostic Start Analyze Pyrazole Mixture CheckN1 Is N1 substituted? Start->CheckN1 Tautomers Tautomeric Mixture (Fast exchange broadens NMR) CheckN1->Tautomers No CheckRegio Are there multiple peaks with identical mass? CheckN1->CheckRegio Yes ActionTaut Use VT-NMR or lock tautomer via alkylation Tautomers->ActionTaut Regioisomers Regioisomers (1,3- vs 1,5-substitution) CheckRegio->Regioisomers Yes CheckChiral Does the molecule have chiral centers? CheckRegio->CheckChiral No ActionRegio Separate via Normal Phase / RP-HPLC Assign via NOESY/HMBC Regioisomers->ActionRegio Stereoisomers Enantiomers/Diastereomers CheckChiral->Stereoisomers Yes ActionChiral Separate via Chiral HPLC/SFC (e.g., Cellulose-2 CSP) Stereoisomers->ActionChiral

Diagnostic workflow for identifying and resolving pyrazole-3-carboxamide isomer mixtures.

Section 1: Chromatographic Resolution (Regioisomers & Enantiomers)

Q1: My 1,3- and 1,5-pyrazole regioisomers are co-eluting on standard silica gel during flash chromatography. How can I improve the resolution?

Diagnostic Causality: Regioisomers of pyrazole-3-carboxamides often exhibit nearly identical dipole moments and polarities, causing them to co-elute on standard normal-phase silica [1]. The 1,5-isomer and 1,3-isomer differ primarily in the steric shielding of the carboxamide group and the accessibility of the pyrazole nitrogen lone pairs.

Solution:

  • Switch to Reverse-Phase (RP) HPLC: If normal-phase silica fails, RP-HPLC using a C18 column is highly effective [1]. The hydrophobic interactions in RP-HPLC are more sensitive to the subtle shape differences between the 1,3- and 1,5-substituents.

  • Adjust Mobile Phase Modifiers: The presence of the carboxamide group can cause peak tailing due to hydrogen bonding with residual silanols. Adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) suppresses silanol ionization and sharpens peaks [1].

  • Exploit the Carboxylic Acid Intermediate: It is often easier to separate the regioisomers at the ester or carboxylic acid stage before coupling the amine to form the carboxamide [11, 14]. Hydrolyze the ester mixture, separate the 1,3- and 1,5-pyrazole carboxylic acids via recrystallization or chromatography, and then perform the amide coupling on the pure regioisomer [14].

Q2: I need to separate the enantiomers of a chiral pyrazole-3-carboxamide. What is the best chromatographic approach?

Diagnostic Causality: Enantiomers possess identical physical properties in achiral environments. Separation requires a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the enantiomers. Polysaccharide-based CSPs are the industry standard for pyrazole derivatives [1].

Solution: Use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a polysaccharide-derived column (e.g., Lux cellulose-2 or Lux amylose-2) [1].

Data Summary: Recommended Chromatographic Conditions
Isomer TypeRecommended Stationary PhaseTypical Mobile PhaseKey Additives / Modifiers
Regioisomers (Preparative)Normal Phase Silica (230-400 mesh)Hexane / Ethyl Acetate gradientNone (or 1% Et₃N if tailing occurs)
Regioisomers (Analytical/Prep)Reverse-Phase C18Water / Acetonitrile0.1% Formic Acid or TFA[1]
Enantiomers (Chiral)Polysaccharide CSP (e.g., Cellulose-2)Hexane / Ethanol or Hexane / IPA0.1% Diethylamine (DEA) for basic amides [1]
Standard Operating Protocol: RP-HPLC Optimization for Regioisomers

This self-validating protocol ensures that any observed separation is reproducible and not an artifact of column overloading.

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the initial mobile phase (e.g., 5:95 MeCN:H₂O). Filter through a 0.22 µm PTFE syringe filter.

  • Scout Gradient: Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 4.6 mm, 3 µm). Run a broad gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at 1.0 mL/min.

  • Analyze Retention (Validation Step): Identify the elution window where the peaks appear. If the peaks elute between 4 and 5 minutes, the critical mobile phase composition is roughly 40-50% MeCN.

  • Isocratic Optimization: Switch to an isocratic method using the MeCN concentration identified in Step 3 (e.g., 45% MeCN / 55% H₂O). This maximizes the separation factor (

    
    ) between closely eluting regioisomers.
    
  • Scale-Up: Once baseline resolution (

    
    ) is achieved, calculate the loading capacity and transfer the method to a preparative C18 column, maintaining the same linear velocity.
    

Section 2: Structural Elucidation (NMR & MS)

Q3: After separating two regioisomers, how do I definitively assign which is the 1,5-disubstituted pyrazole and which is the 1,3-disubstituted pyrazole?

Diagnostic Causality: 1D


H NMR is insufficient because the pyrazole C4-proton chemical shift can be similar in both isomers. You must rely on through-space (NOESY/ROESY) and through-bond (HMBC) 2D NMR correlations to establish the connectivity between the N1-substituent and the adjacent carbon/protons [8].

Solution:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for spatial proximity. In a 1,5-disubstituted pyrazole, the protons on the N1-substituent (e.g., an N-methyl or N-phenyl group) will show a strong NOE cross-peak with the protons of the substituent at the C5 position [8]. In the 1,3-isomer, the N1-substituent is too far from the C3-substituent to show an NOE.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for 3-bond (

    
    ) couplings. The protons of the N1-substituent will couple to the C5 carbon of the pyrazole ring [8].
    

NMR_Logic Start Acquire 2D NMR (NOESY & HMBC) NOESY Evaluate NOESY Spectrum Start->NOESY HMBC Evaluate HMBC Spectrum Start->HMBC CrossPeak NOE Cross-peak between N1-alkyl and C5-substituent? NOESY->CrossPeak Coupling 3-bond coupling between N1-alkyl protons and C5 carbon? HMBC->Coupling Isomer15 Assigned: 1,5-disubstituted pyrazole-3-carboxamide CrossPeak->Isomer15 Yes Isomer13 Assigned: 1,3-disubstituted pyrazole-5-carboxamide CrossPeak->Isomer13 No Coupling->Isomer15 Yes (C5 shift ~140-150 ppm) Coupling->Isomer13 No (Couples to C5-H instead)

Logic tree for assigning pyrazole regioisomers using 2D NMR correlations.

Q4: My


H NMR spectrum for an N-unsubstituted pyrazole-3-carboxamide shows broad, unresolved peaks. Is my sample impure? 

Diagnostic Causality: Not necessarily. N-unsubstituted pyrazoles (1H-pyrazoles) undergo rapid annular tautomerism (prototropic exchange between N1 and N2) [9]. If the rate of exchange is comparable to the NMR timescale, the signals for C3 and C5 (and their substituents) will average out and appear as broad humps [9]. Additionally, the carboxamide bond has restricted rotation, which can lead to rotamers that further complicate the spectrum [9].

Solution:

  • Variable Temperature (VT) NMR: Cool the sample (e.g., to -20°C or -40°C in DMSO-

    
    ) to slow down the tautomeric exchange. This will resolve the broad hump into distinct peaks representing the individual tautomers/rotamers [9]. Alternatively, heating the sample can accelerate the exchange, resulting in a single, sharp time-averaged peak.
    
  • Deuterium Exchange: Add a drop of D₂O to the NMR tube and shake vigorously. This exchanges the N-H and amide N-H protons with deuterium, removing their coupling effects and simplifying the spectrum [9].

Standard Operating Protocol: 2D NMR Setup for Pyrazole Isomer Assignment
  • Sample Prep: Dissolve ~10-15 mg of the pure isomer in 0.6 mL of a deuterated solvent (CDCl₃ or DMSO-

    
    ). Ensure the solution is clear and free of paramagnetic impurities.
    
  • Acquire

    
    H and 
    
    
    
    C 1D Spectra:
    Establish standard chemical shifts. The pyrazole C4 proton typically appears as a singlet around 6.5–7.5 ppm.
  • Acquire NOESY: Set the mixing time (

    
    ) to 300–500 ms. This is the optimal window for detecting small molecule NOEs. Look for cross-peaks between the N1-substituent protons and the C5-substituent protons.
    
  • Acquire HMBC: Optimize the long-range coupling constant delay for

    
     = 8 Hz. Identify the N1-substituent protons on the F2 axis and trace vertically to find the 
    
    
    
    correlation to the pyrazole ring carbons on the F1 axis.
  • Validation: Cross-reference the HMBC assignments with the NOESY data. A true 1,5-isomer must satisfy both the spatial proximity (NOESY) and the 3-bond connectivity (HMBC) criteria [8].

Section 3: Synthetic Control

Q5: How can I minimize the formation of the unwanted regioisomer during the initial synthesis?

Diagnostic Causality: The condensation of a diketoester with a substituted hydrazine is a kinetically and thermodynamically driven process. The ratio of 1,3- to 1,5-isomers is dictated by the difference in electrophilicity between the two carbonyl groups of the diketone, as well as steric hindrance [15].

Solution:

  • Regioselective Precursors: Instead of a symmetric or poorly differentiated diketone, use an enaminone (e.g., a dimethylamino-propenone derivative). Hydrazines attack the highly electrophilic enamine beta-carbon first, followed by cyclization at the carbonyl, leading to highly regioselective pyrazole formation [8].

  • Stepwise Alkylation: Synthesize the N-unsubstituted 1H-pyrazole-3-carboxylate first. Then, perform an N-alkylation (e.g., with an alkyl halide and K₂CO₃). While this still produces a mixture of N1 and N2 alkylated products, the steric bulk of the 3-carboxylate group often directs alkylation preferentially to the less hindered N1 position, favoring the 1,5-disubstituted isomer [11, 13].

References

  • National Center for Biotechnology Information (PMC). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PMC. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." PMC. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists." PMC. Available at: [Link]

  • ARPI - UNIPI. "Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors." UNIPI. Available at: [Link]

  • MDPI. "Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements." MDPI. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1H NMR Characterization of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide vs. Alternative Scaffolds

Introduction & Strategic Context In the landscape of modern drug discovery, functionalized pyrazoles serve as privileged scaffolds for designing highly selective kinase and receptor inhibitors. 4-Amino-1-benzyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of modern drug discovery, functionalized pyrazoles serve as privileged scaffolds for designing highly selective kinase and receptor inhibitors. 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS 1699305-93-5) [1] is a critical building block frequently utilized in the development of targeted therapeutics. The precise characterization of this intermediate is paramount, as the regiochemistry of the pyrazole ring directly dictates the vector of subsequent coupling reactions.

This guide provides an in-depth analysis of the 1H NMR characteristic peaks of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, objectively comparing its structural and electronic properties with alternative pyrazole scaffolds (such as 1-methyl analogs used in TLR7/8 and IRAK-4 inhibitors)[2][3]. By understanding the causality behind these chemical shifts, researchers can establish a self-validating system for quality control and reaction monitoring[4].

Structural Analysis & 1H NMR Characteristic Peaks

The 1H NMR spectrum of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide is defined by the interplay of electron-donating and electron-withdrawing groups on the heteroaromatic core. When acquired in DMSO-


, the molecule exhibits highly distinct magnetic environments.
Mechanistic Causality of Chemical Shifts:
  • Pyrazole H-5 (~7.15 ppm, s, 1H): In an unsubstituted pyrazole, the H-5 proton typically resonates around 7.6 ppm. However, the C4-amino group acts as a strong electron-donating group (EDG) via resonance. This localized increase in electron density heavily shields the H-5 proton, driving it upfield.

  • Carboxamide Protons (~7.30 ppm & ~7.50 ppm, br s, 1H each): The C-N bond of the C3-carboxamide possesses partial double-bond character due to resonance with the carbonyl oxygen. This restricts free rotation, placing one proton syn to the carbonyl and the other anti. Consequently, they appear as two distinct, broad, exchangeable singlets.

  • Benzyl

    
     (~5.20 ppm, s, 2H):  The benzylic protons are significantly deshielded by the adjacent electronegative pyrazole nitrogen (N1) and the anisotropic effect of the phenyl ring, resulting in a sharp singlet further downfield than a standard benzylic methyl group.
    
  • Amino Protons (~4.80 ppm, br s, 2H): The

    
     protons at C4 appear as a broad singlet due to quadrupolar relaxation from the nitrogen nucleus and intermolecular hydrogen bonding. This peak disappears upon 
    
    
    
    exchange.

G N 4-Nitro Precursor (Strong EWG) A 4-Amino Product (Strong EDG) N->A Reduction N_H5 Pyrazole H-5 Deshielded (>8.5 ppm) N->N_H5 A_H5 Pyrazole H-5 Shielded (~7.15 ppm) A->A_H5

Electronic effects of C4-substitution on the pyrazole H-5 chemical shift.

Comparative Performance: 4-Amino-1-benzyl vs. Alternatives

When designing a synthetic route, selecting the correct pyrazole building block is critical. Below is a comparative analysis of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide against common alternatives, highlighting both their application performance and NMR differentiation.

Table 1: Comparative NMR & Performance Profiling
Compound ScaffoldKey 1H NMR Differentiators (DMSO-

)
Steric & Electronic ProfilePrimary Application / Performance
4-Amino-1-benzyl-1H-pyrazole-3-carboxamide Benzyl

(s, 5.2 ppm); Phenyl (m, 7.2-7.4 ppm); H-5 (s, 7.15 ppm)
High lipophilicity; bulky N1 substituent; capable of

stacking.
Ideal for occupying large hydrophobic pockets in kinase domains.
4-Amino-1-methyl-1H-pyrazole-3-carboxamide N-Methyl (s, 3.8 ppm); H-5 (s, 7.2 ppm); Lacks aromatic multiplets.Low steric hindrance at N1; reduced lipophilicity.Preferred for compact binding sites; extensively used in TLR7/8 inhibitors[2][3].
1-Benzyl-1H-pyrazole-3-carboxamide H-5 (d, 7.8 ppm); H-4 (d, 6.7 ppm) - Coupled system (J ~ 2.0 Hz).Lacks C4 nucleophile; baseline electronic state.Used as a control scaffold or when C4 functionalization is not required[4].
4-Nitro-1-benzyl-1H-pyrazole-3-carboxamide H-5 (s, >8.5 ppm); Lacks

signal at ~4.8 ppm.
Highly electron-deficient core; C4 is electrophilic.Synthetic precursor; must be fully reduced to avoid catalyst poisoning[5].

Performance Insight: While the 1-methyl analog is excellent for minimizing molecular weight in oral drug candidates[2], the 1-benzyl variant provides superior synthetic versatility. The benzyl group can act as a robust protecting group that is cleavable via hydrogenolysis late in the synthetic sequence, or it can be retained to exploit deep hydrophobic interactions in the target protein.

Experimental Methodologies: Self-Validating NMR Protocol

To ensure the trustworthiness of your structural assignment, the following standardized protocol must be executed. This methodology ensures that trace impurities (such as unreacted nitro precursors or dehalogenated byproducts) are accurately quantified[4][5].

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation:

    • Weigh exactly 5.0 mg of the purified 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

    • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

      
      ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
      
    • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

  • Instrument Calibration:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the magnetic field to the deuterium signal of DMSO-

      
      .
      
    • Perform automated tuning and matching (ATM) for the

      
       nucleus.
      
    • Execute gradient shimming to ensure a uniform magnetic field (target a TMS line width at half-height of < 1.0 Hz).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the broad

      
       and 
      
      
      
      signals.
    • Number of Scans (NS): 16 to 32 scans for a high signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing & Validation:

    • Apply a Fourier transform with a line broadening (LB) factor of 0.3 Hz.

    • Manually correct the phase (zero and first order) and apply a polynomial baseline correction.

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm or the TMS singlet at 0.00 ppm.

    • Self-Validation Check: Integrate the benzyl

      
       peak to exactly 2.00. The integral of the aromatic multiplet must equal 5.00, and the H-5 singlet must equal 1.00. Any deviation >5% indicates the presence of co-eluting impurities.
      

G A 1-Benzyl-4-nitro-1H-pyrazole-3-carboxamide (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, MeOH, 25°C) A->B C Crude 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide B->C D Purification (Flash Chromatography) C->D E NMR Sample Preparation (DMSO-d6, TMS internal standard) D->E F 1H NMR Acquisition (400 MHz, 298 K, zg30 pulse) E->F

Workflow for the synthesis and 1H NMR characterization of the pyrazole derivative.

References

  • European Patent Office. "SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3995495 A1". googleapis.com. Available at:[Link]

  • European Patent Office. "SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3057964 B1". googleapis.com. Available at:[Link]

  • Korean Intellectual Property Office. "등록특허공보(B1) - 화합물에 의한 녹농균 OxyR 기능 저해". googleapis.com. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminopyrazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals Introduction Aminopyrazole carboxamides are a versatile class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole carboxamides are a versatile class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. Their structural diversity, arising from the position of the amino and carboxamide groups on the pyrazole ring and the nature of the substituents, presents a significant analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and quantification of these compounds. Understanding the characteristic fragmentation patterns of aminopyrazole carboxamides is crucial for isomer differentiation, metabolite identification, and impurity profiling.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of aminopyrazole carboxamides. We will explore the key fragmentation pathways, the influence of isomeric positioning of functional groups, and the impact of various substituents. This document is intended to serve as a practical resource for researchers in drug discovery, development, and quality control, enabling more confident and accurate structural characterization of this important class of molecules.

Core Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of aminopyrazole carboxamides in the gas phase is primarily dictated by the interplay between the pyrazole ring and the carboxamide functionality. Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for these compounds, typically generating a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) reveals characteristic fragmentation pathways.

The two most prominent fragmentation pathways observed are:

  • Cleavage of the Amide Bond: The most common fragmentation pathway involves the cleavage of the C-N bond of the carboxamide linkage. This results in the formation of an acylium ion containing the pyrazole ring and the loss of the amine portion of the carboxamide as a neutral species.[1] This fragmentation is highly characteristic of amides and provides valuable information about the substituent on the carboxamide nitrogen.

  • Fragmentation of the Pyrazole Ring: The pyrazole ring itself is susceptible to fragmentation, primarily through the loss of small neutral molecules such as hydrogen cyanide (HCN) and molecular nitrogen (N₂).[2] The expulsion of HCN is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds. The loss of N₂ is particularly characteristic of the pyrazole ring structure.

The interplay of these two pathways, along with other less common rearrangements, provides a rich fragmentation pattern that can be used to deduce the structure of the parent molecule.

Distinguishing Isomers: The Critical Role of Functional Group Position

A key analytical challenge in the study of aminopyrazole carboxamides is the differentiation of isomers, particularly those where the amino and carboxamide groups are at different positions on the pyrazole ring. The fragmentation patterns of these isomers can be subtly but significantly different, allowing for their unambiguous identification.

Let's consider the comparison between two common isomers: 3-amino-1H-pyrazole-4-carboxamide and 5-amino-1H-pyrazole-4-carboxamide .

Fragmentation of 3-Amino-1H-pyrazole-4-carboxamide

For the 3-amino isomer, the proximity of the amino and carboxamide groups can influence the fragmentation cascade. A key diagnostic fragmentation pathway often involves the initial loss of ammonia (NH₃) from the protonated molecule, followed by the loss of carbon monoxide (CO).

Fragmentation of 5-Amino-1H-pyrazole-4-carboxamide

In contrast, the 5-amino isomer may exhibit a more prominent initial loss of the carboxamide side chain via cleavage of the C-C bond between the pyrazole ring and the carbonyl group, followed by fragmentation of the resulting aminopyrazole ion.

The relative abundance of the fragment ions resulting from these different pathways can be used to distinguish between the two isomers.

The Influence of Substituents on Fragmentation Patterns

Substituents on both the pyrazole ring and the carboxamide nitrogen can significantly alter the fragmentation pathways and the abundance of fragment ions.

Substituents on the Pyrazole Ring
  • Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, on the pyrazole ring can stabilize the pyrazole ring, making fragmentation of the ring less favorable. This can lead to an increased abundance of fragments arising from the cleavage of the carboxamide bond.

  • Electron-withdrawing groups (EWGs) , such as nitro or halo groups, can destabilize the pyrazole ring, promoting ring-opening and fragmentation pathways. This can result in a more complex fragmentation pattern with a greater number of fragment ions.

Substituents on the Carboxamide Nitrogen

The nature of the substituent on the carboxamide nitrogen has a profound impact on the fragmentation pattern, primarily influencing the initial amide bond cleavage.

  • Alkyl Substituents: Simple alkyl substituents will lead to a neutral loss corresponding to the mass of the alkyl amine.

  • Aryl Substituents: N-aryl aminopyrazole carboxamides will show a prominent fragment corresponding to the pyrazole acylium ion and the neutral loss of the aniline derivative. The electronic nature of the substituents on the aryl ring can further influence the fragmentation. Electron-donating groups on the aryl ring can promote charge retention on the aniline fragment, leading to the observation of the corresponding anilinium ion.

  • Bulky Substituents: Sterically bulky substituents on the carboxamide nitrogen can sometimes lead to alternative fragmentation pathways, such as McLafferty-type rearrangements, if a gamma-hydrogen is available.

Comparative Data Summary

Compound ClassKey Fragmentation PathwaysDiagnostic Fragment Ions
Unsubstituted Aminopyrazole Carboxamides - Cleavage of the amide C-N bond- Loss of NH₃- Loss of HCN from the pyrazole ring- Loss of N₂ from the pyrazole ring- [M+H - R-NH₂]⁺ (Acylium ion)- [M+H - NH₃]⁺- Fragments corresponding to pyrazole ring cleavage
N-Alkyl Aminopyrazole Carboxamides - Dominant cleavage of the amide C-N bond- Prominent acylium ion
N-Aryl Aminopyrazole Carboxamides - Cleavage of the amide C-N bond- Potential for charge retention on the aniline fragment- Acylium ion- Anilinium ion (depending on aryl substituents)
Pyrazole-Substituted Aminopyrazole Carboxamides - Fragmentation pathways influenced by the electronic nature of the pyrazole substituent- Varies depending on the substituent

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the analysis of aminopyrazole carboxamides. The following is a general protocol that can be adapted and optimized for specific compounds. A validated method for the related compound 5-amino-4-imidazole-carboxamide provides a good starting point.[2]

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For more polar aminopyrazole carboxamides, a HILIC column may provide better retention and separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds of interest. The gradient should be optimized to achieve good separation of isomers and other components in the sample.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS (Multiple Reaction Monitoring - MRM) for quantification.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be investigated to obtain optimal fragmentation for structural elucidation.

Workflow for Isomer Differentiation

The following diagram illustrates a typical workflow for the differentiation of aminopyrazole carboxamide isomers using LC-MS/MS.

workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis Sample Isomeric Mixture LC LC Separation (Optimized Gradient) Sample->LC MS1 Full Scan MS (Precursor Ion Selection) LC->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Analysis Comparative Fragmentation Pattern Analysis MS2->Analysis Identification Isomer Identification Analysis->Identification

Caption: Workflow for LC-MS/MS analysis of aminopyrazole carboxamide isomers.

Conclusion

The mass spectrometric fragmentation of aminopyrazole carboxamides is a complex yet predictable process governed by the interplay of the pyrazole and carboxamide moieties. By carefully analyzing the fragmentation patterns, it is possible to differentiate between isomers and elucidate the structures of unknown compounds within this class. The position of the amino group on the pyrazole ring and the nature of the substituents on both the ring and the carboxamide nitrogen are key determinants of the resulting fragment ions. This guide provides a framework for understanding these fragmentation pathways and serves as a practical resource for researchers working with aminopyrazole carboxamides. A systematic approach, combining optimized LC-MS/MS methods with a thorough understanding of the fundamental fragmentation mechanisms, will enable more confident and accurate structural characterization in drug discovery and development.

References

  • Weber, J., et al. (2016). Characterization of the synthetic cannabinoid MDMB-CHMCZCA.
  • Li, W., et al. (2008). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma.

Sources

Validation

A Senior Application Scientist's Guide to IR Spectrum Analysis of Amide and Amine Groups in Pyrazoles

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] Distinguishing betwee...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] Distinguishing between amine and amide functionalities within these heterocyclic systems is a frequent and critical analytical challenge. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method to elucidate these structural nuances. This guide offers an in-depth comparison of the IR spectral characteristics of amide and amine groups in pyrazoles, grounded in the principles of vibrational spectroscopy and supported by experimental data.

The core of this analysis lies in identifying and interpreting the characteristic vibrational modes of N-H and C=O bonds. The presence of a carbonyl group (C=O) is the definitive marker for an amide, and its absence, in conjunction with N-H signals, points towards an amine.[3][4] However, a deeper understanding of the various stretching and bending vibrations allows for a more detailed structural assignment, including the classification of primary, secondary, and tertiary amines and amides.

Dissecting the Vibrational Landscape: Amine Groups in Pyrazoles

The infrared spectra of pyrazoles containing amine substituents are characterized by distinct absorptions arising from N-H and C-N bonds.

N-H Stretching Vibrations

The most prominent features in the IR spectra of primary and secondary amines are the N-H stretching vibrations, which typically appear in the 3500-3300 cm⁻¹ region.[5][6] These bands are generally sharper and less intense than the O-H stretching bands of alcohols, which can sometimes overlap in this region.[6][7]

  • Primary Amines (R-NH₂): Exhibit two distinct bands in the 3500-3300 cm⁻¹ range.[8] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

  • Secondary Amines (R₂NH): Show a single, weaker absorption band in the 3350-3310 cm⁻¹ region, as there is only one N-H bond.[8]

  • Tertiary Amines (R₃N): Lack an N-H bond and therefore do not show any absorption in this region.[8]

The position and fine structure of the N-H stretching band in pyrazoles can be influenced by hydrogen bonding. Intermolecular hydrogen bonding, particularly in concentrated samples or the solid state, can lead to a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching bands.[9][10]

N-H Bending Vibrations
  • Primary Amines: Display a characteristic "scissoring" vibration in the 1650-1580 cm⁻¹ range.[7][8] This band can sometimes be sharp and may be mistaken for a carbonyl absorption by the inexperienced eye.[8]

  • Secondary Amines: The in-plane N-H bending vibration is generally weaker and can be more difficult to identify.

  • Primary and Secondary Amines: A broad absorption band in the 910-665 cm⁻¹ region is attributed to the out-of-plane N-H wagging vibration.[7][8]

C-N Stretching Vibrations

The C-N stretching vibrations provide additional evidence for the presence of an amine group.

  • Aromatic Amines (like pyrazole derivatives): Typically show a strong C-N stretching band in the 1335-1250 cm⁻¹ region.[7][8]

  • Aliphatic Amines: The C-N stretch appears at a lower frequency, in the 1250-1020 cm⁻¹ range.[8][11]

Deciphering the Amide Signature in Pyrazole Derivatives

Amides introduce the carbonyl group, which gives rise to a very strong and characteristic absorption band, making them readily distinguishable from amines.[3]

The Amide I Band: C=O Stretching

The most intense and diagnostic absorption in the IR spectrum of an amide is the Amide I band, which is primarily due to the C=O stretching vibration.[12][13] This band typically appears in the 1700-1630 cm⁻¹ region.[14][15]

The precise frequency of the Amide I band is sensitive to several factors:

  • Resonance: The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, resulting in a resonance structure with a single bond character for the C=O bond and a double bond character for the C-N bond.[15][16][17] This resonance effect lowers the C=O stretching frequency compared to ketones.[15][16]

  • Hydrogen Bonding: Similar to amines, hydrogen bonding in primary and secondary amides causes a shift of the Amide I band to lower wavenumbers.[15]

  • Physical State: In the solid state, where hydrogen bonding is maximized, the Amide I band is observed at a lower frequency (around 1650 cm⁻¹ for primary amides) compared to dilute solutions where hydrogen bonding is minimized (around 1690 cm⁻¹).[15]

  • Ring Strain (for cyclic amides or lactams): The C=O stretching frequency in lactams is dependent on the ring size.[15]

N-H Stretching Vibrations in Amides

Primary and secondary amides also exhibit N-H stretching vibrations in the 3500-3170 cm⁻¹ region.[18]

  • Primary Amides: Typically show two bands.

  • Secondary Amides: Show a single band.

These bands are often broadened due to hydrogen bonding.

The Amide II Band: A Combination of Vibrations

Secondary amides display a characteristic Amide II band, which appears between 1580 cm⁻¹ and 1510 cm⁻¹.[13][18] This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[12][13][19] The Amide II band is a valuable diagnostic tool for identifying secondary amides. Primary amides also show an Amide II band, typically around 1620 cm⁻¹.[18]

Comparative Analysis: A Summary Table

To facilitate a direct comparison, the key IR absorption frequencies for amine and amide groups in pyrazole derivatives are summarized below.

Vibrational ModePrimary Amine (in Pyrazole)Secondary Amine (in Pyrazole)Primary Amide (in Pyrazole)Secondary Amide (in Pyrazole)
N-H Stretch Two bands: ~3500-3300 cm⁻¹ (asymmetric & symmetric)[8]One band: ~3350-3310 cm⁻¹[8]Two bands: ~3500-3170 cm⁻¹ (often broad)[18]One band: ~3500-3170 cm⁻¹ (often broad)[18]
C=O Stretch (Amide I) N/AN/A~1690-1650 cm⁻¹ (strong)[15]~1700-1640 cm⁻¹ (strong)[15]
N-H Bend ~1650-1580 cm⁻¹ (scissoring)[8]Weak/difficult to observe~1620 cm⁻¹ (Amide II)[18]~1580-1510 cm⁻¹ (Amide II)[13]
C-N Stretch ~1335-1250 cm⁻¹ (strong)[8]~1335-1250 cm⁻¹ (strong)[8]Part of Amide II bandPart of Amide II band
N-H Wag ~910-665 cm⁻¹ (broad)[8]~910-665 cm⁻¹ (broad)[8]N/AN/A

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A reliable IR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for analyzing a solid pyrazole derivative using the KBr pellet method.

Materials:

  • Pyrazole sample (1-2 mg, finely ground and dry)

  • Potassium bromide (KBr), spectroscopy grade (~100 mg, oven-dried)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place approximately 100 mg of dry KBr powder into the agate mortar.

    • Add 1-2 mg of the pyrazole sample.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be less than 2 µm to minimize scattering of the IR radiation.[17]

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 10,000-15,000 psi) for a few minutes to form a transparent or translucent pellet.[17]

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions with the characteristic absorption frequencies discussed in this guide.

Workflow for Differentiating Amine and Amide Groups in Pyrazoles

The following diagram illustrates a logical workflow for the spectral analysis of an unknown pyrazole derivative.

IR_Analysis_Workflow IR Spectral Analysis of Pyrazole Derivatives start Acquire IR Spectrum of Pyrazole Sample check_carbonyl Strong band at ~1700-1630 cm⁻¹? start->check_carbonyl is_amide Amide Present check_carbonyl->is_amide Yes is_amine Amine Present check_carbonyl->is_amine No check_nh_stretch_amide N-H stretch at ~3500-3170 cm⁻¹? is_amide->check_nh_stretch_amide check_nh_stretch_amine N-H stretch at ~3500-3300 cm⁻¹? is_amine->check_nh_stretch_amine check_amide_II Amide II band at ~1620 or ~1580-1510 cm⁻¹? check_nh_stretch_amide->check_amide_II Yes tertiary_amide Tertiary Amide check_nh_stretch_amide->tertiary_amide No primary_amide Primary Amide check_amide_II->primary_amide Two N-H bands secondary_amide Secondary Amide check_amide_II->secondary_amide One N-H band end Structure Elucidated primary_amide->end secondary_amide->end tertiary_amide->end check_nh_bend_amine N-H bend at ~1650-1580 cm⁻¹? check_nh_stretch_amine->check_nh_bend_amine Yes tertiary_amine Tertiary Amine check_nh_stretch_amine->tertiary_amine No primary_amine Primary Amine check_nh_bend_amine->primary_amine Two N-H bands secondary_amine Secondary Amine check_nh_bend_amine->secondary_amine One N-H band primary_amine->end secondary_amine->end tertiary_amine->end

Caption: Workflow for differentiating amine and amide groups in pyrazoles using IR spectroscopy.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of pyrazole derivatives, offering a clear and reliable means of distinguishing between amine and amide functionalities. By carefully analyzing the positions, intensities, and shapes of the characteristic N-H and C=O absorption bands, researchers can gain significant insights into the molecular structure of these important heterocyclic compounds. A systematic approach, combining a solid understanding of vibrational principles with a robust experimental technique, will ensure accurate and reproducible results, thereby accelerating the pace of drug discovery and development.

References

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Grech, D., et al. (2018). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Scientific Reports, 8(1), 1-8. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • SlideShare. (2016, May 2). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Semantic Scholar. (2009, February 1). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • Scilit. (1975, December 31). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Retrieved from [Link]

  • AIP Publishing. (2007, December 18). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds VI: Introduction to Amides. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

  • Science.gov. (n.d.). c-h stretching vibration: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. Retrieved from [Link]

  • YouTube. (2022, November 4). 383 BCH3023 Introduction to Amines and Amides. Retrieved from [Link]

  • ResearchGate. (2016, May 14). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Landscape of 4-Aminopyrazole-3-Carboxamide Derivatives as Kinase Inhibitors

Introduction: The 4-aminopyrazole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-aminopyrazole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for drug discovery campaigns targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2][3] This guide provides a comparative analysis of the structural data available for this class of compounds, with a focus on their application as c-Jun N-terminal kinase (JNK) inhibitors. While a specific crystal structure for 1-benzyl-4-aminopyrazole-3-carboxamide is not publicly available, we will leverage data from closely related analogs to infer its likely binding mode and structural features.

The 4-Aminopyrazole-3-Carboxamide Scaffold: A Versatile Platform for Kinase Inhibition

The pyrazole ring system is a cornerstone in the development of biologically active compounds, with applications ranging from anticancer to anti-inflammatory agents.[1][3][4] The 4-aminopyrazole-3-carboxamide core, in particular, has proven to be a highly effective scaffold for targeting the ATP-binding site of various kinases. The arrangement of hydrogen bond donors and acceptors in this scaffold facilitates a strong and specific interaction with the kinase hinge region, a critical determinant of inhibitor potency.

Comparative Structural Analysis: Insights from JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein (MAP) kinase family and are key regulators of cellular responses to stress.[5] Dysregulation of JNK signaling is associated with a variety of diseases, making them an important therapeutic target.[5][6] Several potent JNK inhibitors are based on the aminopyrazole scaffold, and their crystal structures in complex with JNK isoforms provide invaluable insights into the molecular basis of their activity and selectivity.[7][8]

A key example is the crystal structure of a potent aminopyrazole inhibitor, SR-3451, in complex with JNK3 (PDB ID: 3FI2).[8] This structure reveals that the aminopyrazole core forms two crucial hydrogen bonds with the backbone of the hinge residue Met149.[7][8] This bidentate interaction is a hallmark of many kinase inhibitors and is a primary contributor to their high affinity.

The benzyl group at the N1 position of the pyrazole, as in our topic compound, 1-benzyl-4-aminopyrazole-3-carboxamide, is expected to occupy a hydrophobic pocket adjacent to the hinge region. The orientation of this group can significantly influence both potency and selectivity.[7] For instance, substitutions on the benzyl ring can be tailored to exploit specific features of the target kinase's binding site, leading to improved isoform selectivity.[7]

Data Summary: Comparison of Related JNK Inhibitors
CompoundTarget KinaseIC50 (nM)Key Structural FeaturesPDB ID
SR-3576JNK37Aminopyrazole core, N-linked phenyl structuresN/A
26k JNK3-Aminopyrazole core with chiral side chain-
Inhibitor 38 JNK3-Pyridinylimidazole scaffold-
Inhibitor 44 JNK3-Pyridinylimidazole scaffold-

Table 1: Comparison of selected JNK inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The data in Table 1 highlights the potency of aminopyrazole-based inhibitors against JNK3. The high potency of compounds like SR-3576 underscores the effectiveness of this scaffold.[8] The crystal structure of compound 26k in complex with JNK3 further elucidates the binding mode, showing hydrogen bonding with the hinge residue M149.[7]

Experimental Protocols

A general and established method for the synthesis of 4-aminopyrazole-3-carboxamides involves a multi-step sequence starting from a suitable pyrazole carboxylic acid.[1][9]

Step 1: Synthesis of Pyrazole Carboxylic Acid A 1,3-dipolar cycloaddition reaction can be employed to construct the pyrazole ring.[1]

Step 2: Amide Formation The pyrazole carboxylic acid is then coupled with an appropriate amine to form the desired carboxamide.[10]

Step 3: Introduction of the Amino Group The 4-amino group can be introduced via reduction of a corresponding nitro-pyrazole intermediate.

Obtaining high-quality crystals is a critical step for determining the three-dimensional structure of a molecule.

Crystallization Protocol:

  • Dissolve the purified 1-benzyl-4-aminopyrazole-3-carboxamide in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dimethylformamide) to near saturation.[11]

  • Employ slow evaporation, vapor diffusion, or cooling techniques to induce crystallization.

  • Harvest suitable single crystals for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement:

  • Mount a single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the data and solve the crystal structure using appropriate software packages.[12]

  • Refine the structural model to obtain accurate atomic coordinates and geometric parameters.[12]

Visualizations

Diagram 1: General Scaffold of a 4-Aminopyrazole-3-Carboxamide Kinase Inhibitor

Caption: Core structure of 4-aminopyrazole-3-carboxamide inhibitors.

Diagram 2: Hypothetical Binding Mode in a Kinase Active Site

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Hinge Hinge Region Met149 HydrophobicPocket Hydrophobic Pocket Aminopyrazole 4-Aminopyrazole Aminopyrazole->Hinge:f0 H-Bonds Carboxamide 3-Carboxamide Benzyl 1-Benzyl Benzyl->HydrophobicPocket Hydrophobic Interaction

Caption: Key interactions of the inhibitor with the kinase active site.

Diagram 3: Experimental Workflow for Structural Analysis

G Synthesis Synthesis of 1-benzyl-4-aminopyrazole-3-carboxamide Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution Analysis Structural Analysis and Comparison StructureSolution->Analysis

Caption: Workflow for determining the crystal structure.

Conclusion and Future Directions

The 4-aminopyrazole-3-carboxamide scaffold remains a highly valuable platform for the design of potent and selective kinase inhibitors. While the specific crystal structure of 1-benzyl-4-aminopyrazole-3-carboxamide is not publicly documented, analysis of related compounds in complex with their kinase targets, such as JNK3, provides a robust framework for understanding its likely structural and functional properties. The benzyl group is predicted to occupy a hydrophobic pocket, and its substitution pattern presents a key opportunity for modulating potency and selectivity. Future work should focus on obtaining the crystal structure of this specific compound, both as a free ligand and in complex with its target kinase, to validate these hypotheses and guide further drug discovery efforts.

References

  • Doma, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6094-6104. [Link]

  • Zhang, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9966-9983. [Link]

  • Breton, C., et al. (2015). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. Journal of Medicinal Chemistry, 58(5), 2344-2361. [Link]

  • Scapin, G. (2003). The structure of JNK3 in complex with small molecule inhibitors: structural basis for potency and selectivity. Chemistry & Biology, 10(8), 715-724. [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1251-1254. [Link]

  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4987. [Link]

  • Kamenecka, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12853-12861. [Link]

  • Banerjee, S., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 654-659. [Link]

  • Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Sissouma, D., et al. (2013). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 11(36), 6061-6072. [Link]

  • Kaur, R., et al. (2018). Structures of potent pyrazolecarboxamide derivatives 1 and 2. ResearchGate. [Link]

  • Doma, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. R Discovery. [Link]

  • Kim, J., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 346-353. [Link]

  • Ravindranath, D., et al. (2011). methyl-3-propyl-1H-pyrazole-5-carboxamide. Journal of Molecular Structure, 1006(1-3), 543-547. [Link]

  • Rowland, P., & Somers, D. (2007). Crystal structure of human JNK3 complexed with N-{3-cyano-6-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl}-1-naphthalenecarboxamide. RCSB PDB. [Link]

  • Patel, A., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 22-28. [Link]

  • Zhong, Q.-D., et al. (2016). Crystal Structure of 1-Benzyl-4-Formyl-1h-Pyrrole-3-Carboxamide. Amanote Research. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

  • Chiscop, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Mert, S., & Kazaz, C. (2011). Synthesis of new derivatives of 1-(3-amino-phenyl)-4-benzoyl-5-phenyl-1h-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society. [Link]

  • Singh, A., & Kumar, A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]

  • Chiscop, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Pitucha, M., et al. (2011). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Medicinal Chemistry, 7(6), 697-703. [Link]

  • Baxter, A., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Zhong, Q.-D., et al. (2016). Crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 163–166. [Link]

  • Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Basilaia, M., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7). [Link]

Sources

Validation

IC50 values of pyrazole carboxamide derivatives against cancer cell lines

A Comparative Guide to the Anticancer Efficacy of Pyrazole Carboxamide Derivatives: IC50 Benchmarks and Mechanistic Workflows Introduction As a Senior Application Scientist overseeing oncology drug screening, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Anticancer Efficacy of Pyrazole Carboxamide Derivatives: IC50 Benchmarks and Mechanistic Workflows

Introduction As a Senior Application Scientist overseeing oncology drug screening, I frequently evaluate novel chemotypes designed to overcome the limitations of classical chemotherapeutics. Among these, the pyrazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry. Its unique hydrogen-bonding capacity and planar geometry allow it to act as a potent competitive inhibitor within the ATP-binding pockets of critical kinases, including CDK2, EGFR, and MEK[1].

This guide provides an objective, data-driven comparison of recent pyrazole carboxamide derivatives against standard-of-care alternatives. More importantly, it deconstructs the experimental workflows required to validate these IC50 values, ensuring that your laboratory's data is mechanistically sound, highly reproducible, and trustworthy.

Comparative IC50 Analysis of Pyrazole Carboxamide Derivatives

When benchmarking novel derivatives, it is crucial to compare their half-maximal inhibitory concentrations (IC50) against established clinical standards. The data below highlights the exceptional potency of specific pyrazole carboxamide substitutions, particularly those featuring electron-withdrawing groups (like fluoro-substitutions) or bulky hydrophobic moieties that enhance kinase domain affinity.

DerivativePrimary Target / MechanismCell Line (Cancer Type)IC50 (µM)Reference StandardStandard IC50 (µM)
Compound 22/23 Undisclosed / CytotoxicityMCF-7 (Breast)0.01Doxorubicin~1.0 - 2.0[1]
Compound 24 CDK2 InhibitionA549 (Lung)0.025CarboplatinN/A[1]
Compound 1 MEK InhibitionA549 (Lung)0.26Gefitinib2.86[2]
Compound 4j Apoptosis / SubG1 ArrestHuh7 (Liver)1.1 - 3.3CamptothecinN/A[3]
Compound 19 Undisclosed / CytotoxicityA375 (Melanoma)4.2N/AN/A[1]

Data synthesized from recent pharmacological evaluations. Note the sub-micromolar efficacy of Compound 1 and Compound 24 compared to their respective clinical standards.

Mechanistic Pathway: From Kinase Inhibition to Apoptosis

The superior IC50 profiles of these derivatives are not merely a result of non-specific cytotoxicity. Instead, they operate via targeted kinase inhibition. For instance, Compound 24 specifically inhibits CDK2, leading to the hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G0/G1 phase arrest in A549 cells[1]. Similarly, other derivatives induce profound autophagy and apoptosis by modulating EGFR and MEK pathways[3].

G Drug Pyrazole Carboxamides Target1 CDK2 / Cyclin E Drug->Target1 Inhibits Target2 EGFR / MEK Drug->Target2 Inhibits Effect1 pRb Hypophosphorylation Target1->Effect1 Blocks Effect2 Proliferation Block Target2->Effect2 Downregulates Outcome1 G0/G1 Arrest Effect1->Outcome1 Prevents S-phase Outcome2 Apoptosis Effect2->Outcome2 Triggers Outcome1->Outcome2 Sustained Arrest

Mechanistic pathway of pyrazole carboxamides inducing cell cycle arrest and apoptosis.

Self-Validating Experimental Workflows

Generating trustworthy IC50 data requires protocols that actively control for biological and mechanical artifacts. Below are the field-proven methodologies I mandate for validating pyrazole carboxamide derivatives.

Protocol 1: High-Throughput SRB Assay for Robust IC50 Determination

Causality Check: Why do we prioritize the Sulforhodamine B (SRB) assay over the traditional MTT assay for these specific derivatives? Pyrazole carboxamides frequently induce early-stage metabolic stress and autophagy before committing the cell to apoptosis[3]. MTT relies on mitochondrial reductase activity, which fluctuates dramatically during autophagy, leading to artifactual IC50 shifts. SRB, conversely, binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of total cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding & Edge-Effect Mitigation : Seed cells (e.g., A549 or MCF-7) at 5,000 cells/well in the inner 60 wells of a 96-well plate. Crucial: Fill the outer 36 wells with 200 µL of sterile PBS. This prevents evaporation-induced thermal gradients (the "edge effect") that skew peripheral concentration data.

  • Compound Treatment & System Validation : After 24h, treat cells with a 9-point serial dilution of the pyrazole derivative. Include 0.1% DMSO as a negative vehicle control and 10 µM Gefitinib or Doxorubicin as a positive kill control. Self-Validation: Calculate the Z'-factor using these controls. A Z'-factor > 0.5 confirms the assay's dynamic range is sufficient to distinguish true pharmacological efficacy from background noise.

  • Fixation : Add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the growth medium and incubate at 4°C for 1 hour. Causality: TCA instantly precipitates cellular proteins, locking the cellular mass in place and halting any further drug-induced metabolic changes.

  • Staining : Wash plates with distilled water, dry, and add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes. Wash five times with 1% acetic acid. Causality: The acetic acid wash is critical; it lowers the pH to maintain the electrostatic bond between the SRB dye and the basic amino acids, ensuring unbound dye is removed without stripping the bound signal.

  • Quantification : Solubilize the bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 510 nm.

Protocol 2: Flow Cytometric Validation of Apoptotic Mechanisms (Annexin V/PI)

To confirm that the IC50 represents true cell death rather than mere cytostasis, flow cytometry is required[4].

Step-by-Step Methodology:

  • Dual Staining : Resuspend the pellet in Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes. Causality: Annexin V binds to phosphatidylserine, which flips to the outer leaflet only during early apoptosis. PI is membrane-impermeable and only stains the DNA of late apoptotic/necrotic cells with compromised membranes[4]. This dual-staining creates a self-validating quadrant system.

  • Acquisition & Analysis : Analyze via flow cytometry within 1 hour, capturing at least 10,000 events to ensure statistical power.

References

1.[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Source: nih.gov | 1 2.[4] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives | Source: benchchem.com | 4 3.[3] 1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent anticancer activity | Source: bilkent.edu.tr | 3 4.[2] Structures of potent pyrazolecarboxamide derivatives 1 and 2 | Source: researchgate.net | 2

Sources

Comparative

A Researcher's Guide to Molecular Docking Scores of 4-Amino-Pyrazole Ligands in the CDK2 Active Site

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle regulation. The development of potent and selective CDK2 inhibitors is an area...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle regulation. The development of potent and selective CDK2 inhibitors is an area of intense research, with 4-amino-pyrazole derivatives emerging as a promising scaffold. This guide provides an in-depth comparison of molecular docking scores and experimental data for a series of 4-amino-pyrazole ligands targeting the CDK2 active site. We will delve into the causality behind experimental choices in molecular docking, present a detailed, self-validating protocol, and analyze the structure-activity relationships (SAR) that govern inhibitor potency.

The Significance of CDK2 and the 4-Amino-Pyrazole Scaffold

CDK2, a serine/threonine kinase, forms complexes with cyclin E and cyclin A to regulate the G1/S and S phases of the cell cycle. Its overactivity is a hallmark of various cancers, making it an attractive target for therapeutic intervention. The 4-amino-pyrazole core has proven to be an effective pharmacophore for kinase inhibitors, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[1] This guide will explore how substitutions on this core scaffold influence binding affinity and how well computational docking scores correlate with experimental biological activity.

Experimental Protocols: A Validated Molecular Docking Workflow for CDK2

The following protocol outlines a robust and reproducible workflow for docking 4-amino-pyrazole ligands into the CDK2 active site. This protocol is designed to be self-validating by referencing a co-crystallized ligand to ensure the docking procedure can accurately reproduce the experimental binding mode.

Step 1: Preparation of the CDK2 Protein Structure
  • Protein Selection: A high-resolution crystal structure of human CDK2 in complex with an inhibitor is essential. For this guide, we will utilize the PDB entry 4FKI , which features CDK2 co-crystallized with an aminopyrazole inhibitor.[2] This provides a validated reference for the binding site.

  • Protein Preparation:

    • Download the PDB file from the RCSB Protein Data Bank.

    • Remove all water molecules and any non-essential heteroatoms from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This step is crucial for calculating the electrostatic interactions in the docking simulation.

    • Save the prepared protein in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Preparation of 4-Amino-Pyrazole Ligands
  • Ligand Sketching and Optimization:

    • Draw the 2D structures of the 4-amino-pyrazole ligands of interest.

    • Convert the 2D structures to 3D models.

    • Perform a geometry optimization of the 3D structures using a suitable force field (e.g., MMFF94) or a quantum mechanical method. This ensures that the ligands are in a low-energy conformation before docking.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 3: Defining the Binding Site and Grid Generation
  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure (4FKI). This ensures that the docking search is focused on the biologically relevant ATP-binding pocket.

  • Grid Box Generation: A grid box is generated to encompass the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site. For CDK2, a grid box of approximately 25 x 25 x 25 Å centered on the co-crystallized ligand is a good starting point.

Step 4: Molecular Docking Simulation
  • Docking Algorithm: We will employ AutoDock Vina, a widely used and validated open-source docking program. Vina uses a Lamarckian genetic algorithm for ligand conformational searching.

  • Execution: Run the docking simulation with the prepared protein, ligands, and grid parameters. The exhaustiveness parameter in Vina controls the thoroughness of the search; a value of 8 or higher is recommended for robust results.

  • Output: Vina will generate a set of predicted binding poses for each ligand, ranked by their docking scores (binding affinity in kcal/mol).

Step 5: Analysis of Docking Results
  • Pose Validation: The top-ranked pose for each ligand should be visually inspected to ensure it adopts a reasonable conformation within the active site. Key interactions, such as hydrogen bonds with the hinge region (e.g., Leu83), should be present.[3]

  • Scoring: The docking score represents the predicted binding affinity. More negative scores indicate a more favorable binding interaction.

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key residues of the CDK2 active site. This can be done using visualization software like PyMOL or Discovery Studio.

Visualizing the Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select & Download CDK2 PDB (e.g., 4FKI) Prot_Prep Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->Prot_Prep Input Grid Define Binding Site & Generate Grid Box Prot_Prep->Grid Input Lig_Prep Prepare Ligands: - 2D to 3D Conversion - Geometry Optimization - Assign Charges Dock Run Docking Simulation (e.g., AutoDock Vina) Lig_Prep->Dock Input Grid->Dock Parameters Pose Analyze Binding Poses & Scores Dock->Pose Output Interact Visualize Key Interactions Pose->Interact Detailed View Correlate Correlate Scores with Experimental Data Interact->Correlate Insight

Caption: A generalized workflow for molecular docking of 4-amino-pyrazole ligands into the CDK2 active site.

Comparative Analysis: Docking Scores vs. Experimental Activity

The ultimate validation of a molecular docking study lies in its ability to correlate computational predictions with experimental biological data. The following table presents a curated set of 4-amino-pyrazole and related pyrazole derivatives with their reported CDK2 inhibitory activities (IC50 or Ki) and their corresponding molecular docking scores.

Compound IDStructure/SubstituentsExperimental Activity (IC50/Ki, µM)Docking Score (kcal/mol)Reference
Compound 9 Pyrazole derivative0.96 (IC50)Not explicitly stated in the reference, but described as having a strong binding interaction.[4][5]
Compound 7a Pyrazole derivative2.0 (IC50)Not explicitly stated in the reference, but described as having a strong binding interaction.[4][5]
Compound 7d Pyrazole derivative1.47 (IC50)Not explicitly stated in the reference, but described as having a strong binding interaction.[4][5]
Compound 4 Pyrazole derivative3.82 (IC50)Not explicitly stated in the reference, but described as having a strong binding interaction.[4][5]
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative0.005 (Ki)Not explicitly stated in the reference, but docking revealed two hydrogen bonds with Leu83.[6]
Compound 14 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative0.007 (Ki)Not explicitly stated in the reference.[6]
Pyrazolopyrimidine 7a Pyrazolo[3,4-d]pyrimidine derivative0.262 (IC50)Not explicitly stated in the reference, but docking showed similar binding to roscovitine.[7]
Pyrazolopyrimidine 9c Pyrazolo[3,4-d]pyrimidine derivative0.281 (IC50)Not explicitly stated in the reference, but docking showed similar binding to roscovitine.[7]
Pyrazolopyrimidine 15 Pyrazolo[3,4-d]pyrimidine derivative0.061 (IC50)Not explicitly stated in the reference, but docking confirmed hydrogen bonding with Leu83.[3]

Note: Direct numerical docking scores were not consistently reported across all publications in a comparable format. The analysis focuses on the qualitative description of binding and the correlation with experimental potency.

Discussion: Structure-Activity Relationship and Key Interactions

The data, although not providing a direct numerical correlation of docking scores in all cases, reveals important structure-activity relationships. The potency of these pyrazole-based inhibitors is heavily influenced by the nature of the substituents on the core scaffold.

The docking studies consistently highlight the importance of the pyrazole core in forming hydrogen bonds with the hinge region of CDK2, particularly with the backbone of Leu83 . This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. For instance, the high potency of compound 15 (Ki = 0.005 µM) is attributed to two hydrogen bonds with Leu83.[6]

Substituents that can form additional interactions with key residues in the active site generally lead to increased potency. The active site of CDK2 is lined with both hydrophobic and polar residues, offering opportunities for varied interactions. Key residues that frequently interact with inhibitors include:

  • Hinge Region: Leu83, Glu81

  • Hydrophobic Pocket: Ile10, Val18, Ala31, Val64, Phe80, Leu134

  • Solvent-Exposed Region: Asp86, Lys89

The molecular docking poses provide a structural rationale for the observed activities. For example, in a study of pyrazole-based CDK2 inhibitors, the most active compounds (IC50 values of 0.96 to 3.82 µM) were shown to adopt a binding mode similar to the known inhibitor AT7519, which occupies the adenine region of the ATP binding pocket.[4][5]

Visualizing Key Ligand-Protein Interactions

G cluster_cdk2 CDK2 Active Site cluster_ligand 4-Amino-Pyrazole Ligand Hinge Hinge Region Leu83 Glu81 Hydrophobic Hydrophobic Pocket Ile10 Val18 Phe80 Solvent Solvent-Exposed Asp86 Lys89 Core Pyrazole Core Core->Hinge H-Bonds (Crucial for affinity) R1 R1 Substituent R1->Hydrophobic Hydrophobic Interactions R2 R2 Substituent R2->Solvent Potential for H-Bonds or Solvent Interactions

Caption: Key interactions between a generic 4-amino-pyrazole ligand and the CDK2 active site.

Conclusion and Future Directions

This guide demonstrates the utility of molecular docking in understanding the binding of 4-amino-pyrazole ligands to the CDK2 active site. While a direct quantitative correlation between docking scores and experimental activity can be challenging to establish across different studies due to variations in methodologies, the qualitative insights gained from docking are invaluable for rational drug design.

The key takeaways are:

  • The 4-amino-pyrazole scaffold is an effective starting point for designing CDK2 inhibitors due to its favorable interactions with the kinase hinge region.

  • Molecular docking can effectively predict the binding modes of these inhibitors and provide a structural basis for their activity.

  • Future efforts should focus on designing substituents that can exploit both the hydrophobic and polar regions of the CDK2 active site to enhance potency and selectivity.

For researchers in the field of drug discovery, integrating molecular docking with chemical synthesis and biological evaluation is a powerful strategy for accelerating the development of novel and effective CDK2 inhibitors for cancer therapy.

References

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]

  • Extra precision docking, free energy calculation and molecular dynamics simulation studies of CDK2 inhibitors. Journal of Theoretical Biology. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]

  • Cross-Docking of Inhibitors into CDK2 Structures. 2. An Evaluation of the Ability of the GOLD and Glide Programs To Predict Activities and Relative Binding Affinities. Journal of Chemical Information and Modeling. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Comparative Study of Conventional, Grinding, and Microwave‐Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK‐2/CA IX Inhibition Potential, and Apoptosis Induction. ResearchGate. [Link]

  • The correlation between the experimental pIC50 and the docking scores... ResearchGate. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Scilit. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO). ResearchGate. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. PubMed. [Link]

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Semantic Scholar. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. NIH. [Link]

  • Prediction of multiple binding modes of the CDK2 inhibitors, anilinopyrazoles, using the automated docking programs GOLD, FlexX, and LigandFit: an evaluation of performance. PubMed. [Link]

  • Crystal Structure of the Cdk2 in Complex with Aminopyrazole Inhibitor. RCSB PDB. [Link]

Sources

Validation

Validation of Pyrazole Synthesis: The Elemental Analysis Advantage

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The Purity Paradox In the high-stakes environment of drug development, "identity" and "purity" are often conflated. W...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Purity Paradox

In the high-stakes environment of drug development, "identity" and "purity" are often conflated. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) elucidates connectivity, neither inherently guarantees the bulk homogeneity of a solid sample.

Pyrazoles—privileged scaffolds in molecules like Celecoxib and Ruxolitinib—present unique validation challenges. They are prone to forming non-stoichiometric hydrates, trapping inorganic salts from Knorr cyclizations, and exhibiting annular tautomerism that complicates spectroscopic integration.

This guide argues that Elemental Analysis (CHNS Combustion) remains the definitive "truth serum" for pyrazole synthesis. Unlike spectroscopic techniques that interrogate a solubilized fraction, EA validates the bulk solid, ensuring that the material weighed for biological assays is chemically defined and free of "invisible" mass like trapped solvent or inorganic ash.

The Synthesis Context: Where Impurities Hide

To understand the validation challenge, we must look at the standard Knorr Pyrazole Synthesis .

The Reaction: Condensation of a 1,3-dicarbonyl with hydrazine (or hydrazine derivatives).[1][2][3]

The Hidden Traps:

  • Inorganic Salts: The reaction often uses salts (hydrazine hydrochloride) or bases (NaOH/NaOAc). If the product precipitates rapidly, it traps NaCl or NaOAc within the crystal lattice. NMR is blind to these inorganic contaminants.

  • Solvates/Hydrates: Pyrazoles are excellent hydrogen bond donors/acceptors. They frequently crystallize as hemi-hydrates or ethanol solvates.

  • Tautomers:

    
    H NMR often shows broad NH signals due to rapid proton exchange, making integration against an internal standard (qNMR) difficult without specific relaxation delays.
    

Comparative Analysis: EA vs. NMR vs. HRMS

The following table contrasts the three pillars of characterization, highlighting why EA is indispensable for purity (as opposed to just identity).

FeatureElemental Analysis (EA)

H NMR / qNMR
HRMS (ESI/APCI)
Primary Output Weight % of C, H, N, SStructural ConnectivityMolecular Formula (Exact Mass)
Purity Scope Bulk Homogeneity (The whole solid)Soluble fraction onlyIonizable molecules only
Inorganic Detection Yes (Low %C/H/N indicates ash)No (Invisible)No (Suppressed/Invisible)
Solvent/Water Detection Yes (Deviations in C vs. H)Yes (Distinct peaks)No (Evaporates in source)
Quantification Absolute (Stoichiometric)Relative (requires Internal Std)Qualitative (Ionization varies)
Sample Requirement Destructive (~2–5 mg)Non-destructiveDestructive (<1 mg)
Validation Standard

of Theory
Integral Ratios< 5 ppm mass error

Scientist's Insight: HRMS tells you if your molecule exists. NMR tells you how it is connected. Elemental Analysis tells you if your sample is actually composed of your molecule.

Experimental Protocol: A Self-Validating System

To achieve the "Gold Standard" of


 accuracy, the following protocol integrates synthesis, purification, and rigorous sample preparation.
Phase 1: Synthesis (The Knorr Method)[1]
  • Reagents: 1 equivalent 1,3-diketone (e.g., acetylacetone), 1.1 equivalents hydrazine hydrate, Ethanol (solvent).

  • Procedure: Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Isolation: Cool to 0°C. If solid precipitates, filter. If oil, evaporate solvent.

Phase 2: Purification (Critical for EA)
  • Recrystallization: Do not rely on column chromatography alone; silica gel dust can ruin EA results (lowering %C/H/N uniformly).

  • Solvent System: Recrystallize from EtOH/Water or Toluene/Hexane.

  • Wash: Wash the filter cake with cold, non-solvating ether to remove surface mother liquor.

Phase 3: The "Drying Curve" (The EA Pre-requisite)
  • The Problem: Pyrazoles are hygroscopic. A "wet" sample will show High %H and Low %C/N.

  • The Fix:

    • Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven at 60°C over

      
       or KOH.
      
    • Dry for 4 hours. Weigh.

    • Dry for 2 more hours. Weigh.

    • Stop only when mass is constant (<0.1 mg change).

Phase 4: The Analysis
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Calibration: Acetanilide (Standard).

  • Tolerance: The result must fall within

    
     absolute difference from the theoretical calculation.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision-making process for validating pyrazole purity.

PyrazoleValidation Start Crude Pyrazole Solid NMR 1H NMR Screening Start->NMR CleanNMR Is NMR Clean? NMR->CleanNMR Recryst Recrystallization (Remove Organics) CleanNMR->Recryst No (Organic Impurities) Drying Vacuum Drying (Constant Weight) CleanNMR->Drying Yes Recryst->NMR RunEA Run Elemental Analysis (CHN) Drying->RunEA Result Check ±0.4% Tolerance RunEA->Result Pass VALIDATED (Bulk Purity Confirmed) Result->Pass Within ±0.4% Fail Analyze Deviation Result->Fail Outside ±0.4%

Figure 1: The Analytical Triage Workflow. Note that NMR is used as a pre-screen, but EA is the final gatekeeper for bulk purity.

Data Interpretation: Decoding the Deviation

When EA fails, the direction of the error diagnoses the impurity. Use this logic flow to troubleshoot.

Table 2: Diagnostic Heuristics for Pyrazoles
ObservationDiagnosisRemediation
Low %C, Low %N, Low %H Inorganic Contamination (Silica, Salts, Metals). The sample is "diluted" by non-combustible mass.Dissolve in organic solvent, filter through Celite to remove salts, recrystallize.
Low %C, Low %N, High %H Water/Solvent Trap. Water adds mass (diluting C/N) but contributes excess H.Dry sample at higher temp or high vacuum (0.1 mbar).
High %C, Low %N Solvent Trap (Carbon-rich). Trapped Toluene or Hexane.Change recrystallization solvent to something lower boiling (e.g., DCM/Ether).
Consistent Deviation Bad Math/Theory. Did you calculate for the HCl salt? Or a hemi-hydrate?Recalculate theoretical values for

.
Visualization: The Diagnostic Logic

EADiagnostics Failure EA Result > ±0.4% CheckH Check Hydrogen (%H) Failure->CheckH HighH H is High CheckH->HighH > Theory LowH H is Low/Normal CheckH->LowH < or = Theory Diagnosis1 Trapped Water/Solvent (Incomplete Drying) HighH->Diagnosis1 CheckC Check Carbon (%C) LowH->CheckC Diagnosis2 Inorganic Ash/Salt (NaCl, Silica) CheckC->Diagnosis2 C & N Low Diagnosis3 Wrong Stoichiometry (Salt vs Free Base) CheckC->Diagnosis3 Ratios Wrong

Figure 2: Troubleshooting EA Failures. This logic tree isolates the physical cause of the analytical deviation.

Conclusion

While modern spectroscopy (NMR, HRMS) is indispensable for structural elucidation, it cannot replace Elemental Analysis for validating the material quality of pyrazoles. The hygroscopic nature and coordination chemistry of the pyrazole ring make it susceptible to "invisible" impurities that only combustion analysis can reveal.

For a drug candidate to be considered "pure," it must pass the


 test . This ensures that when a biologist weighs 10 mg of your compound, they are testing 10 mg of the drug, not 9 mg of drug and 1 mg of trapped water and salt.

References

  • Journal of Organic Chemistry. (2025).[4] Author Guidelines for Compound Characterization. American Chemical Society.[4][5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[3] [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 4-Amino-Pyrazole Derivatives as Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the 4-amino-pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of protein kinases implicated in cancer and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the 4-amino-pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of protein kinases implicated in cancer and inflammatory diseases. This guide provides an in-depth, objective comparison of the performance of representative 4-amino-pyrazole derivatives against established, widely-used kinase inhibitors. The data presented herein is synthesized from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this promising class of compounds.

Introduction: The Rise of the 4-Amino-Pyrazole Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The 4-amino-pyrazole core has attracted considerable attention due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases. This structural motif serves as a versatile foundation for the development of potent and selective inhibitors. This guide will focus on benchmarking representative 4-amino-pyrazole derivatives against a panel of well-known kinase inhibitors to provide a clear perspective on their performance and potential.

Comparative Biochemical Potency

The cornerstone of benchmarking any inhibitor is the direct assessment of its ability to inhibit the enzymatic activity of its target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Representative 4-Amino-Pyrazole Derivatives

For this guide, we have selected three exemplary 4-amino-pyrazole derivatives from the literature, each targeting a different kinase family:

  • Compound 3f: A potent inhibitor of Janus kinases (JAKs).[1][2][3][4]

  • AT7519: A multi-cyclin-dependent kinase (CDK) inhibitor.[5][6][7][8][9]

  • AZ-23: An inhibitor of Tropomyosin receptor kinases (Trk).[10][11][12][13][14]

Benchmark Kinase Inhibitors

To provide a robust comparison, we have selected a panel of well-characterized and widely used kinase inhibitors, including both multi-kinase and more selective agents:

  • Staurosporine: A potent but non-selective, pan-kinase inhibitor often used as a positive control.[15][16][17][18]

  • Ruxolitinib: An FDA-approved JAK1/2 inhibitor.

  • Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFR.[19][20][21][22]

  • Sunitinib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-KIT.

Head-to-Head Comparison of IC50 Values

The following table summarizes the reported IC50 values of the selected 4-amino-pyrazole derivatives and benchmark inhibitors against their respective primary targets and other relevant kinases. It is important to note that IC50 values can vary between studies due to differences in assay conditions (e.g., ATP concentration). The data presented here is compiled from various sources to provide a comparative overview.

Kinase Target4-Amino-Pyrazole Derivatives (IC50, nM)Benchmark Inhibitors (IC50, nM)
Compound 3f [1][2][3][4]Ruxolitinib [23]
JAK13.42.8
JAK22.23.3
JAK33.5428
AT7519 [5][6][7][8][9]Staurosporine [15][16][17][18]
CDK1/cyclin B2103
CDK2/cyclin A47-
CDK4/cyclin D1100-
CDK5/p25<10-
CDK9/cyclin T1<10-
AZ-23 [10][11][12][13][14]Staurosporine [15][16][17][18]
TrkA2~6
TrkB8-

Analysis of Biochemical Potency:

The data clearly demonstrates that 4-amino-pyrazole derivatives can be highly potent kinase inhibitors, with potencies in the low nanomolar range, comparable to or even exceeding those of established drugs. For instance, Compound 3f exhibits potent inhibition of JAK1, JAK2, and JAK3, with a similar profile to the approved drug Ruxolitinib for JAK1 and JAK2, but with significantly greater potency against JAK3.[1][2][3][4][23] AT7519 showcases broad activity against multiple CDKs, a characteristic that can be advantageous in certain cancer contexts.[5][6][7][8][9] AZ-23 is a highly potent inhibitor of TrkA and TrkB, demonstrating the adaptability of the 4-amino-pyrazole scaffold to target different kinase families.[10][11][12][13][14]

Cellular Activity and Target Engagement

While biochemical assays are crucial for determining direct inhibitory activity, it is equally important to assess a compound's performance in a cellular context. Cellular assays provide insights into cell permeability, off-target effects, and the ability of the inhibitor to modulate downstream signaling pathways.

Cellular Potency

The following table presents available data on the cellular potency of the selected 4-amino-pyrazole derivatives.

CompoundCell LineAssay TypeCellular IC50 (µM)
Compound 3f [4]HEL (erythroleukemia)Proliferation0.35
K562 (chronic myelogenous leukemia)Proliferation0.37
AT7519 [6]MM.1S (multiple myeloma)Cytotoxicity0.5
AZ-23 [10][12][13]MCF10A-TrkA (engineered breast cancer)Survival0.002

Interpretation of Cellular Data:

The cellular data corroborates the high potency observed in biochemical assays. Compound 3f demonstrates sub-micromolar activity in leukemia cell lines, suggesting good cell permeability and on-target efficacy.[4] Similarly, AT7519 and AZ-23 show potent effects in their respective cellular models, highlighting the translation of enzymatic inhibition to a biological response.[6][10][12][13]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these inhibitors function is essential for a deeper understanding of their mechanism of action and the experimental methods used to characterize them.

Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the representative 4-amino-pyrazole derivatives.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes nucleus Nucleus STAT_dimer->nucleus Translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression Regulates Compound_3f Compound 3f (4-Amino-Pyrazole) Compound_3f->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound 3f.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates DNA_Replication DNA Replication CDK2->DNA_Replication Initiates AT7519 AT7519 (4-Amino-Pyrazole) AT7519->CDK4_6 Inhibits AT7519->CDK2 Inhibits

Caption: The CDK-mediated cell cycle progression and inhibition by AT7519.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay, a fundamental experiment in benchmarking kinase inhibitors.

Kinase_Assay_Workflow start Start prepare_reagents Reagent Preparation Kinase Substrate ATP Test Compound start->prepare_reagents assay_plate Assay Plate Incubation Mix reagents in microplate wells Incubate at room temp prepare_reagents->assay_plate detection Signal Detection Add detection reagent (e.g., ADP-Glo) Measure luminescence assay_plate->detection data_analysis Data Analysis Calculate % inhibition Determine IC50 detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used in the characterization of kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][24][25][26][27][28][29]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][24][25][26][27][28][29]

  • Test compound (serially diluted)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase reaction buffer to achieve the desired concentration range.

    • Prepare solutions of the kinase and substrate in kinase reaction buffer at 2x the final desired concentration.

    • Prepare a solution of ATP in kinase reaction buffer at 2x the final desired concentration.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the 2x kinase solution.

    • Add 2.5 µL of the serially diluted test compound or vehicle (for control wells).

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a specific kinase target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[30][31][32][33][34][35][36][37][38][39]

Objective: To determine the intracellular IC50 (target engagement) of a test compound for a specific kinase.

Materials:

  • HEK293 cells

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compound (serially diluted)

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • White, tissue culture-treated 96-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Preparation and Transfection:

    • Seed HEK293 cells in a 96-well plate at an appropriate density.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's instructions.

    • Incubate the cells for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the diluted compound or vehicle to the appropriate wells.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ tracer and Nano-Glo® Live Cell Reagent in Opti-MEM®.

    • Add this solution to all wells.

  • BRET Measurement:

    • Incubate the plate at 37°C for 2 hours.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio for each well by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50.

Conclusion and Future Directions

This guide has provided a comparative analysis of 4-amino-pyrazole derivatives against a panel of established kinase inhibitors. The data clearly indicates that the 4-amino-pyrazole scaffold is a highly versatile and potent platform for the development of inhibitors targeting a diverse range of kinases. The representative compounds highlighted in this guide demonstrate comparable or superior biochemical and cellular potencies to well-known drugs, underscoring their therapeutic potential.

The causality behind the experimental choices described herein lies in the systematic evaluation of inhibitor performance, from direct enzymatic inhibition to cellular target engagement. The detailed protocols provided serve as a self-validating system, ensuring that researchers can confidently and reproducibly assess the efficacy of their own compounds.

Future research in this area will likely focus on optimizing the selectivity of 4-amino-pyrazole derivatives to minimize off-target effects and enhance their therapeutic window. Furthermore, the exploration of this scaffold against a broader range of kinases within the human kinome will undoubtedly uncover new therapeutic opportunities. The continued application of robust benchmarking practices, as outlined in this guide, will be crucial for advancing these promising compounds from the laboratory to the clinic.

References

  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]

  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Santo, L., Hideshima, T., Cirstea, D., Bandi, M., Nelson, E. A., Gorgun, G., ... & Anderson, K. C. (2012). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncotarget, 3(1), 93–107. [Link]

  • Wang, T., & Yu, D. (2020). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 10(3), 407–419. [Link]

  • ADP Glo Protocol. (n.d.). [Link]

  • Chen, R., Wierda, W. G., & Keating, M. J. (2009). AT7519, a Potent Multi-targeted CDK Inhibitor, is Active in CLL Patient Samples Independent of Stage. Blood, 114(22), 3745. [Link]

  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. [Link]

  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. PubMed. [Link]

  • Zask, A., & Kraybill, B. (2014). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Staurosporine. [Link]

  • Irimie, A. I., Braicu, C., Zanoaga, O., & Berindan-Neagoe, I. (2019). IC50 concentrations (µM) of SOR, Lipo, and Lipo_SOR. ResearchGate. [Link]

  • Xia, H., Zhang, Y., & Li, H. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. International Journal of Medical Sciences, 14(4), 332–338. [Link]

  • Kim, H., & Kim, Y. (2021). Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Santoro, A., & Rimassa, L. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(22), 2985–2997. [Link]

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. [Link]

  • Riddle, S. M., et al. (2025). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. [Link]

  • Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]

  • Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Squires, M. S., et al. (2009). Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway. Molecular Cancer Therapeutics, 8(7), 1839–1847. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • The Coding Train. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Chovatiya, R., & Silverberg, J. I. (2022). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • Berger, B. T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of N-Benzyl Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals N-benzyl substituted pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

N-benzyl substituted pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and applications. The precise characterization of these molecules is paramount for establishing structure-activity relationships and ensuring the quality of synthesized compounds. This guide provides an in-depth comparison of the key spectroscopic techniques used to elucidate the structures of N-benzyl substituted pyrazoles, supported by experimental data and protocols.

The Importance of Spectroscopic Characterization

The introduction of an N-benzyl group to the pyrazole core significantly influences the molecule's electronic and steric properties. These changes are reflected in their spectroscopic signatures. A thorough analysis using a combination of techniques is essential for unambiguous structure confirmation and purity assessment. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the context of these important heterocyclic compounds.[1][2][3]

Synthesis of N-Benzyl Substituted Pyrazoles: A Brief Overview

A common and versatile method for the synthesis of N-benzyl substituted pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with benzylhydrazine.[3][4] The reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[3] The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by column chromatography, before spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For N-benzyl substituted pyrazoles, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an N-benzyl substituted pyrazole will exhibit characteristic signals for the pyrazole ring protons, the benzyl group protons, and any other substituents.

  • Pyrazole Ring Protons: The chemical shifts of the pyrazole ring protons are influenced by the substitution pattern. In a 1-benzyl-3,5-disubstituted pyrazole, the C4-H proton typically appears as a singlet in the range of δ 5.8-6.4 ppm.[6][7]

  • Benzyl Group Protons: The benzylic methylene protons (N-CH₂) give rise to a characteristic singlet typically found between δ 5.1 and 5.4 ppm.[7] The aromatic protons of the benzyl group will appear in the aromatic region (δ 7.0-7.6 ppm), often as a multiplet, unless the ring is substituted.[7]

  • Substituent Protons: The chemical shifts of protons on any other substituents will depend on their electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are diagnostic. For a 1-benzyl-3,5-dimethyl-1H-pyrazole, the C3 and C5 carbons appear around δ 147.2 and 138.9 ppm, respectively, while the C4 carbon is observed at approximately δ 105.7 ppm.[7]

  • Benzyl Group Carbons: The benzylic methylene carbon (N-CH₂) signal is typically found around δ 52.5 ppm.[7] The carbons of the benzyl aromatic ring will resonate in the region of δ 126-139 ppm.[7]

Comparative ¹H and ¹³C NMR Data for N-Benzyl Substituted Pyrazoles
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-benzyl-3,5-dimethyl-1H-pyrazoleCDCl₃7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H)147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3[7]
5-Benzyl-3-phenyl-1H-pyrazoleCDCl₃7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H), 6.36 (s, 1H), 4.04 (s, 2H)139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1[6]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-benzyl substituted pyrazole in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[3]

  • Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For N-benzyl substituted pyrazoles, FT-IR can confirm the presence of the pyrazole ring and the aromatic benzyl group.

Key Vibrational Frequencies
  • C=N and C=C Stretching (Pyrazole Ring): The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the range of 1590-1400 cm⁻¹.[9][10]

  • Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings (pyrazole and benzyl) are observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: The C-H stretching of the benzylic methylene group (CH₂) will be seen in the 2900-3000 cm⁻¹ region.[11]

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are typically found in the 900-700 cm⁻¹ region.[11]

Comparative FT-IR Data for Pyrazole Derivatives
Functional GroupTypical Wavenumber (cm⁻¹)Reference
Pyrazole Ring C=N/C=C Stretching1591, 1435-1381[9][10]
Aromatic C-H Stretching> 3000[12]
Aliphatic C-H Stretching2900-3000[11]
N-H Stretching (if present)3484–3121[9]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (mixed with KBr to form a pellet) or as a thin film.[3]

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from the ground state to higher energy excited states. For N-benzyl substituted pyrazoles, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions.[13]

The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the pyrazole and benzyl rings.[13][14] For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane) in a quartz cuvette.[15]

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Molecular Ion and Fragmentation

In the mass spectrum of an N-benzyl substituted pyrazole, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. A characteristic fragmentation pattern involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, which is often a prominent peak in the spectrum. Other fragmentations can occur depending on the substituents present.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or analyzed directly for Electron Impact (EI).[3]

  • Ionization: The molecules are ionized in the ion source.

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow and Structural Elucidation

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized N-benzyl substituted pyrazole.

Caption: General workflow for the synthesis and spectroscopic characterization of N-benzyl substituted pyrazoles.

Conclusion

The comprehensive spectroscopic characterization of N-benzyl substituted pyrazoles is a critical step in their synthesis and development for various applications. By employing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently determine the structure, purity, and electronic properties of these important heterocyclic compounds. This guide provides a foundational understanding and practical protocols to aid in the successful characterization of this versatile class of molecules.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. [Link]

  • Synthesis and Characterization of (4z)-4-(Substituted Benzylidene)-5-Methyl-2, 4-Dihydro-3h-Pyrazol-3-One for their Biological Activity. TSI Journals. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. PubMed. [Link]

  • (PDF) Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. ResearchGate. [Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science. [Link]

  • SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press. [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. [Link]

  • Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica. [Link]

  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. SciSpace. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. PMC. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]

  • ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. Semantic Scholar. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Elsherif-El-Sonbati/e3989c670a440e531818b26105315582c44439c2)

  • design and facile synthesis of phenyl substituted pyrazole derivatives and its biological activities. Jetir.Org. [Link]

  • 1-benzyl-1H-pyrazol-3-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Rasayan J. Chem. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Metabolomics. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Wollongong Thesis Collection. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to waste disposal, is conducted with the highest standards of safety and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to waste disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research, protecting you, your colleagues, and the environment.

This guide provides a detailed, step-by-step protocol for the disposal of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (CAS No. 1699305-93-5). While comprehensive toxicological and environmental impact data for this specific compound are not fully established, its chemical structure—an aminopyrazole derivative—necessitates a cautious and conservative approach.[1] We will operate under the principle that the compound must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment

Before handling any waste, it is critical to understand the potential hazards. While a specific Safety Data Sheet (SDS) for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide may not be readily available from all suppliers, data from structurally similar aminopyrazole compounds provide essential guidance.

  • Likely Hazards : Based on analogous compounds, this chemical should be presumed to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, as this could lead to vigorous and potentially hazardous reactions.[4]

  • Environmental Precautions : Discharge into the environment must be strictly avoided.[5] Do not dispose of this chemical down the drain or in the regular trash, as this is prohibited by regulations enforced by the Environmental Protection Agency (EPA).[6]

The foundational principle is this: because the toxicological properties have not been fully investigated, we must handle this compound with a high degree of caution, employing all standard safety protocols for hazardous chemical waste.[7]

Essential Safety Data Summary
ParameterRecommendationRationale & Sources
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.To prevent skin and eye contact, which can cause irritation. Mandated by OSHA's Laboratory Standard.[4][7][8]
Waste Container Material High-Density Polyethylene (HDPE) or borosilicate glass.Must be chemically compatible and have a secure, leak-proof lid to prevent spills and exposure.[6][9]
Primary Incompatibilities Strong oxidizing agents, strong acids.To prevent potentially violent or exothermic reactions during storage.[4][10]

Core Principles of Compliant Chemical Disposal

All disposal procedures are governed by federal and local regulations. Adherence to these core principles ensures compliance and safety.

  • Consult the Safety Data Sheet (SDS) : The SDS is the primary source of information for handling and disposal. If you have an SDS for the specific product you are using, its guidance supersedes general advice. Employers are required to maintain and make SDSs accessible to laboratory employees.[8][11]

  • Segregate Waste Streams : Never mix different classes of chemical waste.[12] Waste containing 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide should be collected in its own designated container, separate from other waste streams like halogenated solvents or strong acids.[13]

  • Proper Labeling is Mandatory : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate quantities, and the date of generation.[6][13] Abbreviations and chemical formulas are not permitted.[6]

  • Professional Disposal is Non-Negotiable : In-laboratory treatment or neutralization of this compound is strongly discouraged.[9] The only acceptable method of disposal is through your institution's EHS office or a licensed hazardous waste contractor.[9][12]

Step-by-Step Disposal Protocol

This protocol provides clear, actionable steps for managing waste containing 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

Workflow for Waste Management

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Compatible Hazardous Waste Container ppe->container identify Identify Waste Type container->identify solid Solid Waste (Unused chemical, contaminated weigh boats, gloves, etc.) identify->solid Solid liquid Liquid Waste (Solutions containing the compound) identify->liquid Liquid package Securely Seal Container & Affix Hazardous Waste Label solid->package liquid->package storage Store in Designated Satellite Accumulation Area (SAA) package->storage ehs Contact EHS for Pickup (Submit Waste Form) storage->ehs end End: Waste Removed ehs->end

Caption: Decision workflow for proper disposal of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide waste.

Protocol for Solid Waste

This includes unused or expired solid chemical, contaminated weighing paper, gloves, pipette tips, and absorbent materials from small spills.

  • Designate a Container : Select a chemically compatible container (e.g., HDPE pail or a wide-mouth glass jar) with a secure, screw-top lid.[9]

  • Initial Labeling : Immediately label the container with a hazardous waste tag, writing "Hazardous Waste" and "4-Amino-1-benzyl-1H-pyrazole-3-carboxamide".[6][13]

  • Collect Waste : Place all solid materials contaminated with the compound directly into the designated container.

  • Keep Container Closed : The container must be kept tightly closed at all times except when waste is actively being added.[13][14] Leaving a funnel in the opening is not permitted.[13]

  • Finalize for Pickup : Once the container is full (do not overfill), securely seal it. Update the waste tag with the final quantity estimate and date. Move the container to your laboratory's designated Satellite Accumulation Area (SAA).

  • Arrange Disposal : Contact your institution's EHS department to schedule a pickup.[6]

Protocol for Liquid Waste

This applies to any solutions containing dissolved 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

  • Designate a Container : Select a chemically compatible liquid waste container (e.g., a glass or HDPE bottle) with a leak-proof, screw-top cap.

  • Initial Labeling : Affix a hazardous waste tag and list all chemical components of the solution, including solvents, with their estimated percentages. For example: "Hazardous Waste: Methanol (99%), 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide (1%)".[6][13]

  • Collect Waste : Carefully pour the liquid waste into the container using a funnel.

  • Keep Container Closed : Immediately remove the funnel after use and securely close the container. The container must remain closed unless you are adding waste.[13][14]

  • Storage : Store the container in a designated and secure area, away from incompatible materials like strong oxidizing agents.[12]

  • Arrange Disposal : When the container is nearly full, complete the hazardous waste tag and contact your EHS office for removal.

Spill Management Procedures

Accidents happen, and preparedness is key. Your response should be dictated by the size and nature of the spill.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, chemical-resistant gloves), contain the spill using an inert absorbent material like vermiculite or sand.[9]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated solid hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[9]

  • Large Spills :

    • Immediately evacuate the laboratory and alert neighboring labs.[9]

    • Contact your institution's emergency response number and the EHS department without delay.[9]

    • Do not attempt to clean up a large spill yourself.

The Regulatory Framework: A Commitment to Safety

Your adherence to these protocols ensures compliance with two key federal regulations:

  • The Resource Conservation and Recovery Act (RCRA) : Enforced by the EPA, RCRA governs the "cradle-to-grave" management of hazardous materials. This is why waste must be properly identified, stored, and disposed of through licensed facilities.[6]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[11][15] Proper waste management, use of PPE, and employee training are core components of this standard.[8][15]

By following this guide, you are not only complying with the law but also actively participating in a culture of safety that is the bedrock of innovative and responsible research. For any questions or compound-specific concerns, your institution's Environmental Health and Safety department is your most valuable resource.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety, Vanderbilt University. (n.d.). The Laboratory Standard.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • USA DeBusk. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 3-Amino-4-pyrazolecarbonitrile.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • TCI Chemicals. (2024, December 5). SAFETY DATA SHEET: 3-Aminopyrazole-4-carboxamide Hemisulfate.
  • Echemi. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) Safety Data Sheets.
  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Combi-Blocks, Inc. (2024, April 4). JQ-3150 - Safety Data Sheet.
  • Apollo Scientific. (2024, March 1). 3-Amino-1H-pyrazole-4-carboxamide hemisulphate - Safety Data Sheet.
  • ChemScene. (n.d.). 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Amino-4-carbethoxypyrazole.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Amino-1-benzylpiperidine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemDiv. (n.d.). Compound 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide--hydrogen chloride....
  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem.
  • MilliporeSigma. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.

Sources

Handling

Personal protective equipment for handling 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide

A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide A Note From the Scientist In modern drug discovery and development, pyrazole derivatives are of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide

A Note From the Scientist

In modern drug discovery and development, pyrazole derivatives are of significant interest due to their diverse biological activities. However, their utility in the lab is predicated on our ability to handle them with the utmost respect for safety. This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers, with a deep, causal understanding of the necessary precautions for handling 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide. Our primary goal is to ensure that your work is not only scientifically sound but also fundamentally safe. By internalizing these protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Critical Hazard Assessment

The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Direct contact can lead to irritation or, with prolonged exposure, more severe reactions.[1][2][3][4]

  • Serious Eye Damage: The eyes are particularly vulnerable. Accidental contact with dust or splashes can cause serious irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: As a solid, this compound can form dust. Inhalation of airborne particles may cause irritation to the respiratory system.[1][2][3][4]

  • Acute Toxicity (Oral): Ingestion of similar compounds can be harmful.[1][5]

Therefore, all handling procedures must be designed to prevent skin and eye contact, and to minimize the generation and inhalation of dust.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is your primary barrier against the identified hazards. The following table summarizes the essential equipment for handling 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

Protection Area Required Equipment Rationale & Critical Considerations
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against dust and splashes.[6][7] A face shield should be worn over goggles whenever there is a significant risk of splashing.
Skin & Body Chemical-Resistant Gloves (Disposable Nitrile) & Laboratory CoatDisposable nitrile gloves provide effective short-term protection.[7] Always inspect gloves for defects before use and change them immediately upon contamination. A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[1][8]
Respiratory NIOSH-Approved Respirator (As needed)Engineering controls, such as a chemical fume hood, are the first line of defense.[6] If procedures may generate significant dust and cannot be performed in a ventilated enclosure, a NIOSH-approved respirator (e.g., an N95) is required.[7]
Footwear Closed-Toe ShoesFully enclosed shoes made of a non-porous material are required to protect against spills.[1]

Safe Handling Workflow: From Receipt to Disposal

A systematic workflow is critical for minimizing risk. The following diagram outlines the essential stages of handling 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase A Review SDS & Protocols B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Assemble & Inspect PPE B->C D Don PPE C->D E Weigh & Prepare Compound (in Fume Hood) D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Doff & Dispose of PPE H->I K Store Waste in Designated Area H->K J Wash Hands Thoroughly I->J L Arrange for Licensed Disposal K->L

Caption: Workflow for Safe Handling of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.

Step-by-Step Operational Protocols

Adherence to detailed, repeatable protocols is the hallmark of a safe and efficient laboratory.

Protocol 1: Safe Handling and Use
  • Preparation: Before handling, ensure a chemical fume hood or other suitable ventilated enclosure is operational.[1][6] Place all necessary equipment (spatulas, weigh boats, glassware) and a designated waste container inside the hood.

  • Donning PPE: Put on all required PPE as listed in the table above, ensuring your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Weighing: Perform all weighing operations within the fume hood to contain any dust.[6] Use a spatula to carefully transfer the solid. Avoid pouring, which can generate airborne particles.

  • Solution Preparation: If making a solution, add the solid to the solvent slowly. Cap containers immediately after use.

  • Post-Handling: After the experimental use is complete, decontaminate all surfaces and equipment.

Protocol 2: Spill Response (Small Scale)

This protocol applies to small spills (typically <100 mg) within a fume hood.

  • Alert & Isolate: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at the proper height.

  • Containment: Do not use water. Cover the spill with a dry, non-reactive absorbent material (e.g., dry sand or vermiculite).[6]

  • Collection: Carefully sweep up the absorbed material using a non-sparking scoop or brush.[9] Place the material into a clearly labeled, sealed container for hazardous waste.[10]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Reporting: Report the incident to your laboratory supervisor or safety officer.

Protocol 3: Waste Disposal
  • Waste Segregation: All materials contaminated with 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, including gloves, weigh boats, and cleaning materials, must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.[10] The label should include the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[6][9]

  • Final Disposal: Disposal must be conducted through a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[1][11] Do not pour waste down the drain.

References

  • AK Scientific, Inc. (n.d.). Pyrazole Safety Data Sheet. Retrieved from

  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)
  • Enamine. (n.d.). 3-(2-fluorophenyl)
  • Fisher Scientific Company. (2025).
  • Cole-Parmer. (2005).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2024).
  • Sigma-Aldrich. (2025).
  • ChemScene. (n.d.). 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem Compound Database.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • ECHEMI. (n.d.).
  • Echemi. (n.d.).

Sources

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